Heptachlor
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCCEHPWNOQAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl7 | |
| Record name | HEPTACHLOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEPTACHLOR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020679 | |
| Record name | Heptachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Heptachlor is a white to light tan waxy looking solid. Noncombustible. Insoluble in water. Can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. Used as an insecticide., White to light-tan crystals with a camphor-like odor. [insecticide]; [NIOSH], WHITE CRYSTALS OR TAN WAXY SOLID WITH CHARACTERISTIC ODOUR., White to light-tan crystals with a camphor-like odor., White to light-tan crystals with a camphor-like odor. [insecticide] | |
| Record name | HEPTACHLOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Heptachlor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/236 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HEPTACHLOR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEPTACHLOR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/618 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Heptachlor | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NTP, 1992), 145 °C @ 1.5 MM HG, 293 °F (decomposes), 293 °F (Decomposes) | |
| Record name | HEPTACHLOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEPTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEPTACHLOR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/618 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Heptachlor | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), g/100 ml solvent @ 27 °C: acetone 75, benzene 106, carbon tetrachloride 112, cyclohexanone 119, alcohol 4.5, xylene 102, Soluble in hexane., Soluble in ethyl ether, ethanol, ligroin, In water, 0.18 mg/l @ 25 °C, Solubility in water: none, 0.0006% | |
| Record name | HEPTACHLOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEPTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEPTACHLOR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Heptachlor | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.66 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.57 @ 9 °C, 1.6 g/cm³, 1.66 | |
| Record name | HEPTACHLOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEPTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEPTACHLOR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEPTACHLOR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/618 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Heptachlor | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.0003 mmHg at 77 °F (NTP, 1992), 0.0003 [mmHg], 4.0X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 0.053, 0.0003 mmHg at 77 °F, (77 °F): 0.0003 mmHg | |
| Record name | HEPTACHLOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Heptachlor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/236 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HEPTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEPTACHLOR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEPTACHLOR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/618 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Heptachlor | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
... Technical grade heptachlor usually consists of 72% heptachlor and 28% impurities; These impurities are primarily trans-chlordane, cis-chlordane, and nonachlor. | |
| Record name | HEPTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to light tan waxy solid, White to light tan crystals. | |
CAS No. |
76-44-8 | |
| Record name | HEPTACHLOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Heptachlor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptachlor [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | heptachlor | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptachlor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEPTACHLOR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEPTACHLOR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/618 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
203 to 205 °F (NTP, 1992), 95-96 °C, 203 °F | |
| Record name | HEPTACHLOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEPTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEPTACHLOR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEPTACHLOR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/618 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Heptachlor | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Heptachlor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to the organochlorine pesticide, heptachlor. It also delves into its metabolic pathways and proposed mechanisms of action at the cellular level.
Chemical Identity and Physical Properties
This compound is a synthetic chlorinated cyclodiene insecticide.[1] First introduced in the mid-20th century, its use has been significantly restricted due to its persistence in the environment and adverse health effects.[2] In biological systems and the environment, this compound is oxidized to the more stable and often more toxic this compound epoxide.[3]
Chemical Structures
The chemical structures of this compound and its primary metabolite, this compound epoxide, are depicted below.
Physicochemical Properties
The following tables summarize the key chemical and physical properties of this compound and this compound epoxide.
Table 1: Chemical Identification of this compound and this compound Epoxide
| Property | This compound | This compound Epoxide |
| IUPAC Name | 1,4,5,6,7,8,8-Heptachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene | 2,3,4,5,6,7,7-Heptachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene |
| Molecular Formula | C₁₀H₅Cl₇ | C₁₀H₅Cl₇O |
| CAS Number | 76-44-8 | 1024-57-3 |
| Molar Mass | 373.32 g/mol | 389.32 g/mol |
| Appearance | White to light tan crystalline solid | White crystalline solid |
| Odor | Camphor-like | Odorless |
Table 2: Physical Properties of this compound and this compound Epoxide
| Property | This compound | This compound Epoxide |
| Density | 1.57–1.59 g/cm³ | Not available |
| Melting Point | 95–96 °C | 160–161.5 °C |
| Boiling Point | 135–145 °C at 1-1.5 mmHg | Not available |
| Water Solubility | 0.056 mg/L at 25°C | 0.35 mg/L at 25°C |
| Vapor Pressure | 3 x 10⁻⁴ mmHg at 25°C | Not available |
| Octanol-Water Partition Coefficient (log Kow) | 5.44 | 5.40 |
Chemical Synthesis
This compound is synthesized through a Diels-Alder reaction between hexachlorocyclopentadiene (B6142220) and cyclopentadiene, which forms an intermediate called chlordene.[1] This intermediate is then chlorinated and treated with hydrogen chloride in the presence of a Lewis acid catalyst to produce this compound.[1]
Analytical Methodology
The detection and quantification of this compound and its epoxide in environmental and biological samples are crucial for monitoring and risk assessment. The most common analytical techniques are gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow for this compound Analysis
The general workflow for the analysis of this compound in an environmental sample, such as water or soil, is outlined below.
Detailed Experimental Protocol: EPA Method 8081B
The following is a summarized protocol based on the principles of EPA Method 8081B for the analysis of organochlorine pesticides in water.
1. Sample Preparation and Extraction:
-
A 1-liter water sample is collected in a clean glass container.
-
The sample is extracted with methylene chloride using a separatory funnel or a continuous liquid-liquid extractor.
-
The extract is dried by passing it through a column of anhydrous sodium sulfate.
2. Concentration:
-
The dried extract is concentrated to a small volume (e.g., 1 mL) using a Kuderna-Danish (K-D) concentrator.
3. Cleanup (if necessary):
-
If interferences are present, a cleanup step using a Florisil column is performed.
-
The concentrated extract is applied to the top of the Florisil column.
-
The column is eluted with solvents of increasing polarity to separate the pesticides from interfering compounds.
4. Gas Chromatography (GC) Analysis:
-
Injector: A splitless injection is typically used to introduce the sample onto the GC column.
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent) is commonly used for the primary analysis. A second, different polarity column is used for confirmation.
-
Oven Temperature Program: A temperature program is used to separate the different pesticides. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like this compound. Mass Spectrometry (MS) can be used for definitive identification.
5. Quantification:
-
The concentration of this compound and this compound epoxide in the sample is determined by comparing the peak areas or heights from the sample chromatogram to those of known calibration standards.
Metabolism and Toxicological Significance
In mammals, this compound is readily absorbed and metabolized in the liver to this compound epoxide.[3] This biotransformation is a critical step as this compound epoxide is generally more persistent and toxic than the parent compound.[3]
Metabolic Pathway in Rats
The metabolic pathway of this compound in rats involves several steps, leading to more polar compounds that can be excreted.
Source: Adapted from descriptions of rat metabolism.
Proposed Mechanism of Action and Signaling Pathways
This compound is classified as a possible human carcinogen.[3] Its tumor-promoting effects are thought to occur through epigenetic mechanisms rather than direct genotoxicity. Research suggests that this compound epoxide can interfere with key cellular signaling pathways.
Proposed Signaling Pathway for Tumor Promotion
Studies in mouse hepatoma cells suggest that this compound epoxide may promote tumors by activating the tyrosine kinase growth factor receptor pathway.[5] This leads to the activation of Phospholipase C gamma 1 (PLCγ1) and subsequent induction of the transcription factor Activator Protein-1 (AP-1), which is involved in cell proliferation and differentiation.[5]
References
- 1. This compound (Ref: ENT 15152) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. This compound Epoxide | C10H5Cl7O | CID 15559699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of this compound epoxide on components of various signal transduction pathways important in tumor promotion in mouse hepatoma cells. Determination of the most sensitive tumor promoter related effect induced by this compound epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Heptachlor CAS number and molecular formula
An In-depth Technical Guide to Heptachlor for Scientific Professionals
This compound is a persistent organochlorine insecticide that was widely used for agricultural and structural pest control.[1][2] Although its use has been severely restricted in many countries due to its environmental persistence and adverse health effects, its legacy of contamination and potential for human exposure continue to make it a subject of significant scientific interest.[1][2][3] This guide provides a comprehensive overview of this compound, focusing on its chemical properties, toxicological profile, and the analytical methodologies used for its detection, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to light tan crystalline solid with a camphor-like odor.[4][5] Its chemical identity and key physical properties are summarized below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 76-44-8[1][4][6][7] |
| Molecular Formula | C₁₀H₅Cl₇[1][2][6][7] |
| Molecular Weight | 373.32 g/mol [1][6][8] |
| IUPAC Name | 1,4,5,6,7,8,8-Heptachloro-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene[1] |
| Synonyms | Agroceres, Heptagran, Velsicol 104, Drinox[3][6][8] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Melting Point | 95-96 °C[1][4] |
| Boiling Point | 135-145 °C at 1-1.5 mmHg[1] |
| Water Solubility | 0.056 mg/L at 25 °C[1][4] |
| Vapor Pressure | 0.0003 mmHg at 25 °C[1] |
| Octanol-Water Partition Coefficient (log Kow) | 5.27 - 6.10[1][9] |
| Henry's Law Constant | 2.3 x 10⁻³ atm-m³/mol[1] |
Toxicology and Mechanism of Action
This compound is toxic to humans and animals, with the central nervous system being a primary target.[5][10] It is readily absorbed through the skin, lungs, and gastrointestinal tract.[4][5] In mammals, this compound is rapidly metabolized in the liver to this compound epoxide, a more toxic and persistent compound that accumulates in fatty tissues.[4][11]
Table 3: Acute Toxicity of this compound and this compound Epoxide
| Compound | Test Animal | Route | LD₅₀ Value (mg/kg) |
| This compound | Rat (male) | Oral | 100[11] |
| This compound | Rat (female) | Oral | 162[11] |
| This compound | Mouse | Oral | 68[1] |
| This compound | Guinea Pig | Oral | 116[1][4] |
| This compound | Rat (male) | Dermal | 195[11] |
| This compound Epoxide | Rat | Oral | 46.5 - 62[1][11] |
Signaling Pathways and Cellular Effects
This compound is considered a non-genotoxic carcinogen, suggesting it promotes tumors through epigenetic mechanisms.[12] Research indicates that this compound and its epoxide interfere with key cellular signaling pathways, leading to mitogenic activity and inhibition of apoptosis.[12]
Key molecular mechanisms include:
-
GABA Receptor Antagonism : Like other cyclodiene insecticides, this compound is believed to act as a non-competitive antagonist of the GABA-gated chloride channel in nerve cells, leading to CNS hyperexcitability and convulsions.[5][9]
-
Activation of Kinase Pathways : this compound has been shown to activate protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation.[12]
-
Inhibition of Apoptosis : The compound can inhibit TGF-β-induced apoptosis and the release of cytochrome c.[12] It also increases the levels of the anti-apoptotic protein Bcl-2.[12]
-
Tyrosine Kinase Pathway : Studies on this compound epoxide suggest that the tyrosine kinase growth factor receptor pathway is a critical target, with effects observed on downstream components like PLCγ1 and AP-1 DNA binding.[13]
Caption: Mitogenic and anti-apoptotic signaling pathways affected by this compound.
Metabolism and Environmental Fate
This compound is persistent in the environment, with a half-life that can extend for years in soil.[1] It is metabolized by animals and bacteria or transformed by photolytic action into this compound epoxide.[3][14] This epoxide is more water-soluble and more persistent than the parent compound, leading to its bioaccumulation in the fatty tissues of organisms and biomagnification up the food chain.[1][4]
Caption: Primary metabolic conversion of this compound to this compound Epoxide.
Experimental Protocols: Analytical Methods
The detection and quantification of this compound and its epoxide in environmental and biological samples are critical for exposure assessment and regulatory compliance. The standard methods involve chromatographic techniques.
Protocol: Analysis by Gas Chromatography (GC)
Gas chromatography, particularly with an electron capture detector (GC-ECD) or coupled with mass spectrometry (GC/MS), is the most common method for analyzing this compound.[15]
1. Sample Preparation and Extraction:
-
Water Samples : Liquid-liquid extraction is performed using a nonpolar solvent like pentane (B18724) or hexane.[16]
-
Soil/Sediment Samples : Extraction is typically done with solvents such as methylene (B1212753) chloride, acetone-hexane, or methylene chloride-methanol.[15]
-
Biological Tissues (e.g., Adipose Tissue, Blood) : The process involves lipid extraction followed by solvent partitioning.[15]
2. Cleanup and Fractionation:
-
After extraction, the sample extract is "cleaned up" to remove interfering co-extracted substances (e.g., lipids, pigments).
-
This is commonly achieved using column chromatography with adsorbents like Florisil or silica (B1680970) gel.[15] The analytes are eluted with a specific solvent mixture.
3. GC Analysis:
-
Instrument : Gas Chromatograph with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds. GC/MS provides more definitive identification.
-
Column : A capillary column with a nonpolar or semi-polar stationary phase is used to separate this compound from other organochlorine pesticides.
-
Detection : The ECD detects the analytes as they elute from the column. For GC/MS, identification is based on the mass spectrum of the compound.
-
Quantification : The concentration is determined by comparing the peak area of the analyte in the sample to that of a known analytical standard.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. cms3.revize.com [cms3.revize.com]
- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 5. This compound/Heptachlor Epoxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. scbt.com [scbt.com]
- 7. This compound [webbook.nist.gov]
- 8. 76-44-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | C10H5Cl7 | CID 3589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. This compound - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Possible mechanisms underlying the mitogenic action of this compound in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound epoxide on components of various signal transduction pathways important in tumor promotion in mouse hepatoma cells. Determination of the most sensitive tumor promoter related effect induced by this compound epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. ANALYTICAL METHODS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
Synthesis and discovery of Heptachlor insecticide
An In-depth Technical Guide to the Synthesis and Discovery of Heptachlor
Introduction
This compound (1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene) is a chlorinated cyclodiene insecticide first introduced in the United States in 1952.[1][2] It was initially isolated from technical-grade chlordane (B41520) in 1946 and was used extensively for several decades to control termites, soil insects, and ants.[1][3] Its high efficacy as a non-systemic stomach and contact insecticide made it a popular choice for agricultural and structural applications.[4][5] However, due to its extreme environmental persistence, potential for bioaccumulation, and classification as a possible human carcinogen, its use has been severely restricted in the United States since the 1980s.[5][6]
This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and toxicological profile of this compound, intended for researchers and professionals in the fields of chemistry and drug development.
Chemical Synthesis
The commercial production of this compound is a two-step process that begins with the synthesis of an intermediate compound, chlordene (B1668713), followed by a selective chlorination reaction.[1][7]
-
Step 1: Diels-Alder Reaction to form Chlordene The synthesis starts with a Diels-Alder condensation reaction, a [4+2] cycloaddition, between hexachlorocyclopentadiene (B6142220) and cyclopentadiene (B3395910). This reaction forms the key intermediate, chlordene.[1][4]
-
Step 2: Free-Radical Chlorination Chlordene is then subjected to free-radical chlorination to produce this compound.[1] This step involves the substitution of a hydrogen atom with a chlorine atom. The reaction is typically carried out using chlorine gas or sulfuryl chloride, often in a solvent like carbon tetrachloride and in the presence of a catalyst such as Fuller's earth or under UV light.[2][6][8]
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is a representative methodology based on the described chemical reactions.
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Maintain an inert atmosphere using nitrogen gas.
-
Diels-Alder Reaction:
-
Charge the flask with hexachlorocyclopentadiene dissolved in a suitable solvent such as toluene.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add an equimolar amount of cyclopentadiene to the stirred solution via the dropping funnel over a period of 1-2 hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Gas Chromatography (GC).
-
-
Chlorination:
-
Once the formation of chlordene is confirmed, cool the reaction mixture again to 0-5°C.
-
Introduce a catalyst, such as a small amount of Fuller's earth.[2]
-
Slowly bubble chlorine gas through the solution or add a chlorinating agent like sulfuryl chloride dropwise. The reaction is exothermic and requires careful temperature control.
-
Expose the reaction to UV light to facilitate the free-radical substitution.
-
Continue the chlorination until GC analysis shows the desired conversion of chlordene to this compound.
-
-
Workup and Purification:
-
Quench the reaction by adding a suitable reagent to neutralize any remaining chlorinating agent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
-
Insecticidal Activity Bioassay (Illustrative Protocol)
This protocol describes a common method for assessing the contact toxicity of an insecticide.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent like acetone. Create a series of serial dilutions from the stock solution to obtain a range of desired concentrations.
-
Treatment of Surfaces:
-
Using a micropipette, evenly apply a fixed volume (e.g., 1 mL) of each this compound dilution to the inner surface of a series of glass petri dishes.
-
Prepare a control group using only the solvent.
-
Allow the solvent to evaporate completely, leaving a thin, uniform film of the insecticide.[9]
-
-
Insect Exposure:
-
Introduce a known number of test insects (e.g., 20-25 adult termites or fruit flies) into each petri dish.
-
Seal the dishes with a ventilated lid to prevent escape while allowing air circulation.
-
-
Observation and Data Collection:
-
Maintain the bioassay under controlled conditions of temperature (e.g., 25 ± 2°C) and humidity.
-
Record insect mortality at specified time intervals (e.g., 4, 8, 12, and 24 hours).[10]
-
Consider insects that are unable to move when prodded as dead.
-
-
Data Analysis:
-
Correct the mortality data for any deaths in the control group using Abbott's formula.
-
Perform a probit analysis on the dose-response data to calculate the LC50 (the concentration that is lethal to 50% of the test population).
-
Mechanism of Action: GABA Receptor Antagonism
This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor.[11][12] GABA is the primary inhibitory neurotransmitter in the insect central nervous system.[13]
-
Normal Inhibition: In a resting neuron, the GABA receptor's integrated chloride ion channel is closed. When GABA binds to its receptor, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus inhibiting the nerve signal.
-
This compound Interference: this compound and its more potent metabolite, this compound epoxide, bind to a site within the chloride channel of the GABA receptor complex.[11][14] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.
-
Resulting Hyperexcitation: The blockage of the inhibitory GABA signal leads to a state of uncontrolled neuronal firing, or hyperexcitation, in the central nervous system. This results in symptoms such as tremors, convulsions, paralysis, and ultimately, death of the insect.[15]
Quantitative Data
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₅Cl₇ | [6] |
| Molar Mass | 373.32 g/mol | [6][16] |
| Appearance | White to tan waxy solid | [6][16] |
| Odor | Camphorous | [6][16] |
| Density | 1.58 g/cm³ | [6] |
| Melting Point | 95-96 °C | [6][17] |
| Boiling Point | 135-145 °C at 1-1.5 mmHg | [6] |
| Water Solubility | 0.056 mg/L at 25 °C | [6] |
| Vapor Pressure | 3 x 10⁻⁴ mmHg at 20 °C | [6] |
| Log K_ow_ | ~5.27 | [6] |
| Henry's Law Constant | 2.3 x 10⁻³ atm·m³/mol | [6] |
Toxicological Data
This compound exhibits moderate to high acute toxicity. Its primary metabolite, this compound epoxide, is generally more toxic.[6]
| Organism | Route | LD50 / LC50 Value | Reference(s) |
| Rat | Oral | 40 - 162 mg/kg | [6] |
| Rat (this compound Epoxide) | Oral | 46.5 - 60 mg/kg | [6] |
| Mouse | Oral | 68 mg/kg | [6] |
| Guinea Pig | Oral | 116 mg/kg | [6] |
| Rabbit | Dermal | >2000 mg/kg | [3] |
| Mallard Duck | Oral | 2080 mg/kg | [3] |
| Bobwhite Quail | 8-day Dietary | 450 - 700 ppm | [3] |
| Rainbow Trout | 96-hour | 7.4 - 20 µg/L | [3] |
| Bluegill Sunfish | 96-hour | 5.3 - 13 µg/L | [3] |
Environmental Persistence
This compound is a persistent organic pollutant (POP) that can remain in the environment for years.[6]
| Medium | Half-life | Reference(s) |
| Air | ~1.3 – 4.2 days | [6] |
| Water | ~0.03 – 0.11 years | [6] |
| Soil | ~0.11 – 2 years | [1][6] |
Conclusion
This compound is a potent cyclodiene insecticide whose discovery was a significant event in the mid-20th century chemical industry. Its synthesis via a Diels-Alder reaction followed by chlorination is a classic example of organochlorine production. While its efficacy is undisputed, its mechanism of action as a GABA receptor antagonist and its profound environmental persistence have led to its prohibition for most uses. The study of this compound provides valuable insights into the design, mechanism, and environmental impact of chlorinated insecticides.
References
- 1. Chlordane and this compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (EHC 38, 1984) [inchem.org]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. This compound (Ref: ENT 15152) [sitem.herts.ac.uk]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. This compound/Heptachlor Epoxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. journals.rdagriculture.in [journals.rdagriculture.in]
- 10. entomoljournal.com [entomoljournal.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Blocking actions of this compound at an insect central nervous system GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HEALTH EFFECTS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C10H5Cl7 | CID 3589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Heptachlor in Insects
Audience: Researchers, scientists, and drug development professionals.
Core Focus: Elucidation of the molecular interactions and physiological consequences of heptachlor and its epoxide metabolite on the insect nervous system.
Executive Summary
This compound, a cyclodiene organochlorine insecticide, and its more stable and often more potent metabolite, this compound epoxide, exert their primary toxic effects on insects by acting as potent neurotoxicants. The core mechanism of action is the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-gated chloride channel (GABAa receptor), within the insect's central nervous system (CNS). This action inhibits the normal hyperpolarizing influx of chloride ions, leading to a state of hyperexcitability, convulsions, and ultimately, the death of the insect. This guide provides a detailed overview of this mechanism, the key experimental evidence, and the methodologies used to establish these findings.
Primary Molecular Target: The Insect GABAa Receptor
The principal target for this compound and its epoxide in insects is the ionotropic GABAa receptor, a ligand-gated ion channel. In the insect CNS, GABA is the primary inhibitory neurotransmitter. The binding of GABA to its receptor normally triggers the opening of an associated chloride (Cl⁻) channel, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus maintaining inhibitory tone within the nervous system.
This compound and this compound epoxide disrupt this process by binding to a site on the GABAa receptor complex that is distinct from the GABA binding site itself. This allosteric binding induces a conformational change in the receptor that blocks the chloride channel, preventing the influx of chloride ions even when GABA is bound.[1][2] This mode of action classifies them as non-competitive antagonists. The block is reported to be voltage-independent.[1][2]
Binding Site Specificity
Evidence suggests that cyclodiene insecticides, including this compound, interact with the picrotoxinin (B1677863) binding site on the GABAa receptor. This is supported by the observation that both this compound and its epoxide inhibit the binding of [³⁵S]-t-butylbicyclophosphorothionate ([³⁵S]TBPS), a radioligand that specifically labels the picrotoxinin site.[1][2] Further evidence comes from cross-resistance studies, where insect strains resistant to cyclodienes also show resistance to picrotoxinin.
Signaling Pathway and Physiological Effects
The binding of this compound or its epoxide to the GABAa receptor initiates a cascade of physiological events culminating in insect mortality. The signaling pathway is direct and disruptive to normal neuronal function.
Diagram: this compound's Mechanism of Action on the Insect GABAa Receptor
Caption: this compound non-competitively blocks the GABAa receptor's chloride channel.
The sequence of events is as follows:
-
Binding: this compound or this compound epoxide binds to the picrotoxinin site on the GABAa receptor-chloride channel complex.
-
Channel Blockade: This binding event prevents the chloride channel from opening, even when GABA is bound to the receptor.
-
Inhibition of Chloride Influx: The flow of chloride ions into the neuron is blocked.
-
Loss of Inhibition: Without the hyperpolarizing effect of chloride influx, the neuron is not properly inhibited.
-
Hyperexcitation: This loss of inhibitory signaling leads to uncontrolled nerve firing in the central nervous system.
-
Symptoms and Death: The hyperexcitation manifests as tremors, convulsions, and ultimately leads to the death of the insect.
Experimental Evidence and Methodologies
The mechanism of action of this compound has been elucidated through several key experimental techniques.
Electrophysiology
Electrophysiological studies on identified neurons, such as the fast coxal depressor motor neuron (Df) in the cockroach (Periplaneta americana), have been pivotal.[1][2]
-
Detailed Methodology:
-
Preparation: The insect is dissected to expose the ventral nerve cord and the cell body of the target motor neuron.
-
Recording: A microelectrode is used to impale the neuron's cell body to record its membrane potential (current-clamp) or to hold the potential constant and measure the current (voltage-clamp).
-
GABA Application: A micropipette is used to apply a controlled amount of GABA onto the neuron's surface, which typically induces a hyperpolarization or an inward chloride current.
-
This compound Application: The preparation is then perfused with a saline solution containing this compound or this compound epoxide.
-
Observation: GABA is reapplied in the presence of the insecticide. A reduction or complete block of the GABA-induced hyperpolarization or chloride current indicates an antagonistic effect. The non-competitive nature is inferred if the antagonism is not overcome by increasing concentrations of GABA.
-
Diagram: Electrophysiological Workflow
Caption: Workflow for electrophysiological analysis of this compound's effect.
GABA-Activated ³⁶Cl⁻ Uptake Assays
This functional assay directly measures the ability of the GABAa receptor to transport chloride ions.
-
Detailed Methodology:
-
Membrane Preparation: Microsacs (sealed membrane vesicles) are prepared from the ventral nerve cords of insects, such as the cockroach. These microsacs contain functional GABAa receptors.
-
Incubation: The microsacs are incubated in a buffer containing radioactive ³⁶Cl⁻.
-
GABA Stimulation: GABA is added to the solution to open the chloride channels, allowing the influx of ³⁶Cl⁻ into the microsacs.
-
Inhibitor Testing: In parallel experiments, the microsacs are pre-incubated with this compound or this compound epoxide before the addition of GABA.
-
Quenching and Filtration: The uptake is stopped rapidly (quenched), and the microsacs are collected by filtration.
-
Quantification: The amount of radioactivity trapped inside the microsacs is measured using a scintillation counter. A reduction in ³⁶Cl⁻ uptake in the presence of this compound indicates a blockade of the channel.
-
[³⁵S]TBPS Radioligand Binding Assays
This binding assay is used to determine if a compound interacts with the picrotoxinin binding site of the GABAa receptor.
-
Detailed Methodology:
-
Membrane Preparation: A membrane homogenate is prepared from insect nervous tissue, typically the brain or nerve cords.
-
Incubation: The membrane preparation is incubated with a known concentration of [³⁵S]TBPS.
-
Competition Assay: In separate tubes, the membranes are co-incubated with [³⁵S]TBPS and varying concentrations of a test compound (e.g., this compound or this compound epoxide).
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The radioactivity on the filter is measured. A decrease in [³⁵S]TBPS binding in the presence of this compound indicates that it competes for or allosterically modifies the [³⁵S]TBPS binding site.
-
Data Analysis: The data is used to calculate the inhibitory concentration (IC₅₀) of the test compound.
-
Quantitative Data Summary
Table 1: Effects of this compound and this compound Epoxide on Insect GABAa Receptor Function
| Experimental Assay | Insect Species | Preparation | Effect of this compound/Epoxide | Potency Comparison | Reference |
| Electrophysiology | Periplaneta americana | Fast coxal depressor motor neuron (Df) | Block of GABA-induced current | Non-competitive antagonism | [1][2] |
| GABA-activated ³⁶Cl⁻ Uptake | Periplaneta americana | Ventral nerve cord microsacs | Inhibition of GABA-stimulated ³⁶Cl⁻ influx | This compound and its epoxide show no significant difference in potency. | [1][2] |
| [³⁵S]TBPS Binding | Housefly & Cockroach | Nerve/Brain membranes | Inhibition of [³⁵S]TBPS binding | Both compounds are effective inhibitors. | [1][2] |
Table 2: Comparative Inhibitory Data of Cyclodiene Insecticides on GABA Receptors
| Compound | Assay | Preparation | IC₅₀ / Kᵢ Value | Reference |
| Dieldrin | Electrophysiology | Cockroach neurons | 16 nM (IC₅₀) | N/A |
| This compound Epoxide | ³⁶Cl⁻ Influx | Rat brain microsacs | > this compound | N/A |
| This compound | ³⁶Cl⁻ Influx | Rat brain microsacs | Weaker than epoxide | N/A |
Note: Specific IC₅₀ values for this compound and its epoxide on insect GABA receptors are not consistently reported in the reviewed literature abstracts. The data from rat brain microsacs indicates that this compound epoxide is a more potent inhibitor of GABA-induced chloride flux than this compound in that system.
Logical Relationships and Workflow
The process of characterizing the mechanism of action of an insecticide like this compound follows a logical progression from identifying the physiological effect to pinpointing the molecular target.
Diagram: Logical Workflow for Mechanism of Action Elucidation
Caption: Logical progression for identifying this compound's mechanism of action.
Conclusion for Drug Development Professionals
The well-characterized mechanism of this compound's action on the insect GABAa receptor highlights this receptor as a validated target for insecticide development. The non-competitive blockade of the chloride channel at the picrotoxinin site offers a distinct target from other insecticide classes that act on acetylcholinesterase or sodium channels. For drug development, key takeaways include:
-
Target Specificity: The differences between insect and vertebrate GABAa receptors can be exploited to develop insecticides with greater selectivity and reduced off-target effects in mammals.
-
Resistance Mechanisms: Resistance to cyclodienes is often associated with a single point mutation in the GABAa receptor subunit. Understanding the structural basis of this resistance is crucial for designing new compounds that can overcome it.
-
Screening Assays: The electrophysiological, chloride flux, and radioligand binding assays described herein serve as a robust platform for screening new chemical entities for their potential as GABAa receptor-targeting insecticides.
The detailed understanding of how this compound functions at a molecular level provides a solid foundation for the rational design of next-generation insecticides with improved safety and efficacy profiles.
References
The Enduring Legacy of Heptachlor: A Technical Guide to its Environmental Fate and Persistence
For Researchers, Scientists, and Drug Development Professionals
Heptachlor, a cyclodiene organochlorine insecticide, was once widely employed for agricultural and domestic pest control. Its use has been largely discontinued (B1498344) due to its significant environmental persistence and potential for bioaccumulation. This technical guide provides an in-depth analysis of the environmental fate of this compound, detailing its degradation pathways, persistence in various environmental compartments, and the methodologies used for its detection and study.
Physicochemical Properties and Environmental Mobility
This compound is a white to light tan crystalline solid with low water solubility and a high octanol-water partition coefficient (Log K_ow_), indicating its lipophilic nature. These properties govern its environmental distribution, leading to strong adsorption to soil and sediment particles and a high potential for bioaccumulation in the fatty tissues of organisms.[1] While its mobility in soil is generally low due to strong adsorption, its persistence allows for the potential of gradual leaching into groundwater over extended periods. Volatilization from soil surfaces, particularly when moist, can be a significant route of dissipation into the atmosphere.
Data on Environmental Persistence
The persistence of this compound and its primary metabolite, this compound epoxide, is a key feature of their environmental impact. The following tables summarize the quantitative data on their half-lives in various environmental media and their potential for bioaccumulation.
Table 1: Half-Life of this compound and this compound Epoxide in Environmental Compartments
| Compound | Environmental Compartment | Half-Life | References |
| This compound | Air | ~1.3–4.2 days | [2] |
| Water | ~0.03–0.11 years (11-40 days) | [2] | |
| Soil | ~0.11–0.34 years (40-124 days) to 2 years | [2] | |
| This compound Epoxide | Water | More persistent than this compound | [2] |
| Soil | Very resistant, can persist for several years | [3] |
Table 2: Bioaccumulation and Partitioning Coefficients
| Compound | Parameter | Value | References |
| This compound | Log K_ow_ | 5.44 | [1] |
| Bioconcentration Factor (BCF) in fish | 200 to 37,000 | [4] | |
| This compound Epoxide | Log K_ow_ | 5.40 | [1] |
| Estimated BCF in mussels | 1,698 | [1] | |
| Estimated BCF in oysters | 851 | [1] | |
| Estimated BCF in Asiatic clam fat | 2,330 | [1] |
Environmental Degradation Pathways
This compound undergoes transformation in the environment through biotic and abiotic processes, primarily forming the more stable and often more toxic metabolite, this compound epoxide. Other degradation products have also been identified.
Biotic Degradation
Microorganisms in soil and water play a crucial role in the transformation of this compound. The primary biotic degradation pathway involves the epoxidation of this compound to form this compound epoxide. Further microbial action can lead to the formation of other metabolites such as 1-hydroxychlordene (B150176) and chlordene (B1668713) epoxide.
Microbial degradation pathways of this compound.
Abiotic Degradation
This compound can also be degraded by abiotic processes such as photolysis and hydrolysis. In the atmosphere, it can react with hydroxyl radicals. In aquatic environments, hydrolysis can lead to the formation of 1-hydroxychlordene, which can then be microbially converted to this compound epoxide.
Abiotic degradation pathways of this compound.
Experimental Protocols for Environmental Analysis
The accurate determination of this compound and its metabolites in environmental samples is crucial for assessing contamination levels and understanding its fate. The following sections detail the typical methodologies employed for various environmental matrices, largely based on U.S. Environmental Protection Agency (EPA) methods.
General Analytical Workflow
The analysis of this compound in environmental samples generally follows a multi-step process involving sample collection, extraction, cleanup, and instrumental analysis.
General workflow for this compound analysis.
Analysis in Soil and Sediment
1. Sample Preparation:
-
Air-dry the soil or sediment sample at room temperature to a constant weight.
-
Grind the sample to a fine powder and sieve to ensure homogeneity.
-
Mix a subsample with anhydrous sodium sulfate (B86663) to remove residual moisture.
2. Extraction (EPA Method 3540C - Soxhlet Extraction):
-
Place the prepared sample into a Soxhlet extraction thimble.
-
Extract the sample for 16-24 hours with a suitable solvent, typically a mixture of hexane (B92381) and acetone (B3395972) or dichloromethane (B109758).
-
Concentrate the extract using a Kuderna-Danish (K-D) concentrator.
3. Cleanup (EPA Method 3620B - Florisil Cleanup):
-
Pass the concentrated extract through a Florisil column to remove interfering polar compounds.
-
Elute the column with solvents of increasing polarity. This compound and this compound epoxide are typically found in the non-polar fraction.
4. Instrumental Analysis (EPA Method 8081B):
-
Analyze the cleaned extract using a gas chromatograph equipped with an electron capture detector (GC-ECD) for sensitive detection of chlorinated compounds.
-
Confirmation of the identity and concentration of the analytes is typically performed using gas chromatography-mass spectrometry (GC-MS).
Analysis in Water
1. Sample Preparation:
-
Collect water samples in amber glass bottles and store at 4°C.
-
Adjust the pH of the sample to neutral.
2. Extraction (EPA Method 3510C - Liquid-Liquid Extraction):
-
Transfer a known volume of the water sample (typically 1 liter) to a separatory funnel.
-
Perform a series of extractions with dichloromethane or another suitable non-polar solvent.
-
Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract using a K-D concentrator.
3. Cleanup and Instrumental Analysis:
-
The cleanup and instrumental analysis steps are similar to those described for soil and sediment samples.
Analysis in Biota (e.g., Fish Tissue)
1. Sample Preparation:
-
Homogenize the tissue sample.
-
Mix the homogenized tissue with anhydrous sodium sulfate to form a dry, free-flowing powder.
2. Extraction:
-
Perform a Soxhlet extraction with a suitable solvent mixture, such as hexane/acetone.
3. Cleanup (Lipid Removal):
-
Due to the high lipid content in biological samples, a lipid removal step is crucial. This is often achieved using gel permeation chromatography (GPC) (EPA Method 3640A).
-
A subsequent Florisil cleanup step may also be necessary to remove other interferences.
4. Instrumental Analysis:
-
The instrumental analysis is performed using GC-ECD for quantification and GC-MS for confirmation, as with other matrices.
Conclusion
This compound and its primary metabolite, this compound epoxide, are persistent organic pollutants that pose a long-term risk to the environment due to their stability and potential for bioaccumulation. Understanding their environmental fate requires a multi-faceted approach, combining field monitoring with detailed laboratory analysis. The standardized protocols outlined in this guide provide a framework for the accurate assessment of this compound contamination, which is essential for environmental risk assessment and the development of effective remediation strategies. The continued monitoring of these legacy pesticides is crucial for safeguarding ecosystem and human health.
References
Heptachlor and its Metabolite Heptachlor Epoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptachlor is a persistent organochlorine pesticide, now banned in many countries, that was widely used for termite control and agricultural applications. Its primary metabolite, this compound epoxide, is more toxic and environmentally persistent.[1][2] This technical guide provides an in-depth overview of the chemical properties, toxicokinetics, mechanisms of toxicity, and analytical methodologies for this compound and this compound epoxide. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white to tan, waxy solid with a camphor-like odor.[3] Its metabolite, this compound epoxide, is a white crystalline solid.[4] Both compounds are relatively insoluble in water but soluble in most organic solvents.[4]
| Property | This compound | This compound Epoxide |
| Chemical Formula | C₁₀H₅Cl₇ | C₁₀H₅Cl₇O |
| Molar Mass | 373.32 g/mol | 389.32 g/mol |
| Melting Point | 95-96 °C | 160-161.5 °C[5] |
| Water Solubility | 0.056 mg/L at 25 °C | 0.350 mg/L[5] |
| Vapor Pressure | 4 x 10⁻⁴ mmHg at 25 °C | 3.2 x 10⁻⁵ atm-cu m/mole[5] |
| Log Kow | 6.10[3] | 5.40[5] |
Toxicokinetics
2.1. Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound and this compound epoxide can be absorbed through ingestion, inhalation, and dermal contact.[6] Once absorbed, they are distributed throughout the body and tend to accumulate in fatty tissues.[6][7]
The primary metabolic pathway for this compound is its oxidation to this compound epoxide, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver.[7] this compound epoxide is more stable and toxic than the parent compound.[8] Excretion of this compound and its metabolites occurs mainly through the feces.[7]
2.2. Half-Life
This compound has a relatively short biological half-life, whereas its metabolite, this compound epoxide, is more persistent in the body, particularly in adipose tissue.[9] In soil, the half-life of this compound can be up to 2 years, during which it is converted to the even more persistent this compound epoxide.[10]
Mechanism of Toxicity
The primary target of this compound and this compound epoxide is the central nervous system (CNS).[6] They act as non-competitive antagonists of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex, leading to hyperexcitability of the CNS.[3]
Recent research has elucidated a more complex mechanism of action for this compound epoxide, particularly in the context of its tumor-promoting effects. It has been shown to interfere with cellular signaling pathways, primarily the tyrosine kinase growth factor receptor pathway.[6][9]
Signaling Pathway of this compound Epoxide
This compound epoxide exposure has been demonstrated to induce a cascade of intracellular events, as depicted in the diagram below. This includes the mobilization of intracellular calcium, activation of Phospholipase C gamma 1 (PLCγ1), and subsequent activation of the transcription factor AP-1.[6][9]
Caption: this compound Epoxide Signaling Pathway.
Toxicity Profile
Both this compound and its epoxide exhibit a range of toxic effects, from acute neurotoxicity to chronic effects such as liver damage and potential carcinogenicity.[6]
Acute Toxicity
| Species | Route | LD50 (mg/kg) - this compound | LD50 (mg/kg) - this compound Epoxide | Reference |
| Rat | Oral | 100-220 | 62 | [6][8] |
| Mouse | Oral | 30-68 | - | [6] |
| Rabbit | Dermal | >2000 | - | [6] |
Chronic Toxicity and Carcinogenicity
Long-term exposure to this compound and this compound epoxide has been associated with adverse effects on the liver, kidneys, and red blood cells.[6] Animal studies have provided evidence that both compounds can induce liver tumors. The U.S. Environmental Protection Agency (EPA) has classified this compound and this compound epoxide as probable human carcinogens (Group B2).[11]
Experimental Protocols
In Vivo Oral Toxicity Study in Rats (Example Protocol)
This protocol outlines a general procedure for assessing the oral toxicity of this compound or this compound epoxide in rats, based on common methodologies found in the literature.[4][6][12]
Caption: Experimental Workflow for Oral Toxicity Study.
Methodology:
-
Animal Model: Male and female Wistar or Sprague-Dawley rats, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week to laboratory conditions (22 ± 3 °C, 50 ± 20% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Grouping and Dosing: Animals are randomly assigned to control (vehicle only, e.g., corn oil) and treatment groups (various dose levels of this compound or this compound epoxide). The test substance is administered daily via oral gavage for a specified period (e.g., 28 or 90 days).
-
Observations: Daily clinical observations for signs of toxicity, morbidity, and mortality are recorded. Body weight and food consumption are measured weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and serum biochemistry analysis.
-
Necropsy and Histopathology: Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected and preserved for histopathological examination.
Analytical Methodology for this compound and this compound Epoxide in Water (Example Protocol)
The standard method for the detection and quantification of this compound and this compound epoxide in environmental samples is gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).[10][13]
Caption: Analytical Workflow for Water Samples.
Methodology:
-
Sample Preparation: A known volume of the water sample is extracted using a suitable organic solvent, such as dichloromethane, via liquid-liquid extraction.
-
Cleanup: The extract is then cleaned up using solid-phase extraction (SPE) with a sorbent like Florisil to remove interfering substances.
-
Instrumentation: The cleaned-up extract is analyzed by GC-MS or GC-ECD.
-
GC Column: A non-polar capillary column is typically used for separation.
-
Injector: Splitless injection is commonly employed for trace analysis.
-
Detector: An ECD is highly sensitive to halogenated compounds like this compound. MS provides definitive identification based on the mass spectrum.
-
-
Quantification: Quantification is performed using an external or internal standard method with a calibration curve.
Conclusion
This compound and its primary metabolite, this compound epoxide, are significant environmental contaminants with well-documented toxicity. Their persistence in the environment and potential for bioaccumulation pose long-term risks to human and ecological health. A thorough understanding of their toxicokinetics and mechanisms of action is crucial for risk assessment and the development of potential therapeutic strategies in cases of exposure. The analytical methods outlined in this guide provide a framework for the reliable detection and quantification of these compounds in various matrices. Continued research into the subtle molecular effects of these compounds, particularly on cellular signaling pathways, is warranted to fully comprehend their toxic potential.
References
- 1. Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
- 3. mdpi.com [mdpi.com]
- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Response of c-Jun/AP-1 to Chronic Hypoxia Is Hypoxia-Inducible Factor 1α Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 829. This compound (Pesticide residues in food: 1991 evaluations Part II Toxicology) [inchem.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Effects of this compound epoxide on components of various signal transduction pathways important in tumor promotion in mouse hepatoma cells. Determination of the most sensitive tumor promoter related effect induced by this compound epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.who.int [cdn.who.int]
- 13. academic.oup.com [academic.oup.com]
Heptachlor: A Comprehensive Technical Guide to its Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptachlor, a cyclodiene organochlorine insecticide, was first introduced in the mid-20th century. While its use has been significantly restricted due to its environmental persistence and toxicological profile, a thorough understanding of its physical and chemical properties remains crucial for environmental monitoring, toxicological research, and the development of potential remediation strategies. This technical guide provides an in-depth overview of the core physical and chemical characteristics of pure this compound, intended to serve as a vital resource for researchers and scientists.
Chemical Identity and Structure
Pure this compound is a white to light tan crystalline solid with a camphor-like odor.[1][2][3] Its chemical structure is characterized by a chlorinated polycyclic framework.
Physical Properties
The physical properties of pure this compound are summarized in the table below. These characteristics are fundamental to understanding its environmental fate and transport.
| Property | Value | Reference(s) |
| Appearance | White or light tan crystalline solid | [3] |
| Odor | Mild camphor (B46023) or cedar-like | [3] |
| Melting Point | 95-96 °C | [3][6] |
| Boiling Point | 135-145 °C at 1-1.5 mmHg | [6][7] |
| Vapor Pressure | 3.0 x 10⁻⁴ mmHg at 25 °C | [8][9] |
| Density | 1.57-1.59 g/mL | [1][9] |
| Henry's Law Constant | 1.48 x 10⁻³ atm·m³/mol | [8] |
Chemical Properties and Reactivity
This compound is a relatively stable compound but can undergo several chemical transformations, particularly in the environment.
| Property | Value/Description | Reference(s) |
| Octanol-Water Partition Coefficient (log Kow) | 5.27 - 5.44 | [1][3][6][8] |
| Water Solubility | 0.056 mg/L at 25 °C | [1][3][6][8] |
| Solubility in Organic Solvents | Soluble in ethanol, xylene, acetone, and benzene. | [7] |
| Stability | Stable in daylight, air, moisture, and moderate heat. Incompatible with strong alkalis and oxidizing agents. Corrodes many metals. | [4][7] |
| Degradation | In the environment, this compound is oxidized to form this compound epoxide, a more persistent and toxic metabolite. It can also undergo hydrolysis and photolysis. | [1][3][6] |
Environmental Fate and Degradation Pathway
This compound is a persistent organic pollutant (POP) that can remain in the environment for extended periods.[6] Its primary degradation pathway involves oxidation to this compound epoxide. This transformation can occur through biological processes in soil and organisms, as well as through photochemical reactions.[1][6]
Experimental Protocols
The determination of the physical and chemical properties of this compound follows standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Melting Point Determination (OECD 102)
The melting point of pure this compound is determined using the capillary method. A small, powdered sample of this compound is packed into a capillary tube and heated in a controlled temperature bath. The temperature at which the substance is observed to melt is recorded as the melting point.
Boiling Point Determination (OECD 103)
Due to its high boiling point and potential for decomposition at atmospheric pressure, the boiling point of this compound is determined under reduced pressure. The substance is heated in a distillation apparatus, and the temperature at which it boils at a specific, reduced pressure is recorded.
Vapor Pressure Determination (OECD 104)
The vapor pressure of this compound can be determined using a vapor pressure balance or by gas saturation methods. These methods involve measuring the mass of substance transported by a known volume of inert gas at a specific temperature.
Octanol-Water Partition Coefficient (Kow) Determination (OECD 107/117)
The shake-flask method is a common technique for determining the Kow of a substance. A solution of this compound in either n-octanol or water is prepared and shaken with the other immiscible solvent until equilibrium is reached. The concentration of this compound in each phase is then measured, typically by gas chromatography, to calculate the partition coefficient.
Water Solubility Determination (OECD 105)
The column elution method or the flask method can be used to determine the water solubility of this compound. In the flask method, an excess of solid this compound is stirred in water at a constant temperature until the solution is saturated. The concentration of this compound in the aqueous phase is then determined.
Spectral Data
The spectral characteristics of this compound are essential for its identification and quantification.
-
Mass Spectrometry (MS): The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its unambiguous identification, often in conjunction with gas chromatography (GC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the this compound molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups and overall molecular structure.
Conclusion
This technical guide has summarized the key physical and chemical characteristics of pure this compound, providing a foundational resource for scientific professionals. The data presented, including its physical constants, chemical properties, and degradation pathways, are critical for a comprehensive understanding of this compound's behavior and impact. The outlined experimental protocols, based on established international guidelines, offer a framework for the reliable determination of these essential properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. oecd.org [oecd.org]
- 3. Chlordane and this compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- 7. researchgate.net [researchgate.net]
- 8. search.library.brandeis.edu [search.library.brandeis.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Heptachlor: An In-Depth Technical Guide to its Solubility in Aqueous and Organic Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Heptachlor, a cyclodiene organochlorine insecticide. Understanding the solubility of this compound in both water and various organic solvents is critical for assessing its environmental fate, toxicological impact, and for developing effective analytical and remediation strategies. This document presents quantitative solubility data, detailed experimental protocols for its determination, and visual representations of its relevant biological pathways and analytical workflows.
Core Data: Solubility Profile of this compound
The solubility of this compound is a key determinant of its environmental distribution and bioavailability. As a lipophilic compound, it exhibits low aqueous solubility and high solubility in organic solvents. This property contributes to its persistence in fatty tissues and its potential for bioaccumulation. The following tables summarize the quantitative solubility data for this compound in water and a range of organic solvents.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (mg/L) | Reference |
| 20 | 0.0006% (equivalent to ~6 mg/L, though likely a typo in original source, other sources indicate much lower solubility) | [1] |
| 25 | 0.18 | [2] |
| 25 | 0.056 | [3][4][5] |
| 25-29 | 0.056 | [6] |
| 27 | < 0.1 mg/mL (less than 100 mg/L) | [2] |
Note: The significant variance in reported aqueous solubility may be attributed to differences in experimental methodologies and the purity of the this compound used.
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Acetone | 27 | 75 | [2][6] |
| Benzene | 27 | 106 | [2][6] |
| Carbon Tetrachloride | 27 | 112 | [2] |
| Cyclohexanone | 27 | 119 | [2][6] |
| Ethanol | 27 | 4.5 | [2][6] |
| Ethyl Ether | Not Specified | Soluble | [2] |
| Hexane | Not Specified | Soluble | [2] |
| Kerosene | Not Specified | Soluble | [7] |
| Ligroin | Not Specified | Soluble | [2] |
| Trichloroethylene | Not Specified | Soluble | [7] |
| Xylene | 27 | 102 | [2][6] |
Experimental Protocols
The determination of this compound's solubility, particularly at low aqueous concentrations, requires precise and sensitive analytical methodologies. The following is a generalized protocol based on standard methods for the analysis of organochlorine pesticides in environmental samples.
Protocol: Determination of this compound Solubility in Water by Gas Chromatography
1. Principle: This method involves saturating a known volume of water with this compound, followed by liquid-liquid extraction of the dissolved this compound into an organic solvent. The concentration of this compound in the extract is then determined using gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC/MS).
2. Materials and Reagents:
-
This compound (analytical standard)
-
High-purity water (HPLC-grade or equivalent)
-
Methylene (B1212753) chloride or Hexane (pesticide-residue grade)
-
Anhydrous sodium sulfate (B86663)
-
Glassware (separatory funnels, flasks, vials)
-
Gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC/MS)
-
Appropriate capillary column for organochlorine pesticide analysis
3. Procedure:
-
Sample Preparation (Saturated Solution):
-
An excess amount of crystalline this compound is added to a known volume of high-purity water in a sealed glass container.
-
The mixture is agitated in a constant temperature water bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the water is saturated.
-
The solution is then allowed to stand undisturbed to allow undissolved particles to settle.
-
-
Liquid-Liquid Extraction:
-
A known aliquot of the clear, saturated aqueous phase is carefully transferred to a separatory funnel.
-
A specified volume of an immiscible organic solvent (e.g., methylene chloride or hexane) is added to the separatory funnel.
-
The funnel is shaken vigorously for a set period, with periodic venting, to partition the this compound from the aqueous phase into the organic phase.
-
The layers are allowed to separate, and the organic layer is collected. The extraction process is typically repeated multiple times with fresh solvent to ensure complete recovery.
-
-
Drying and Concentration:
-
The combined organic extracts are passed through a column containing anhydrous sodium sulfate to remove any residual water.
-
The dried extract may be concentrated to a smaller, precise volume using a gentle stream of nitrogen or a rotary evaporator to increase the concentration of this compound for more sensitive detection.
-
-
GC Analysis:
-
A small, known volume of the final extract is injected into the GC-ECD or GC/MS system.
-
The instrument is calibrated using standard solutions of this compound of known concentrations.
-
The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.
-
4. Data Calculation: The solubility of this compound in water (in mg/L) is calculated based on the concentration determined in the organic extract, the volume of the extract, and the initial volume of the aqueous sample.
Visualizations: Pathways and Workflows
To further elucidate the context of this compound's activity and analysis, the following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by its metabolite and a typical experimental workflow for its detection.
Caption: Signaling pathway for this compound Epoxide-induced tumor promotion in hepatocytes.
Caption: Generalized experimental workflow for the analysis of this compound in water samples.
References
- 1. Effects of this compound epoxide on components of various signal transduction pathways important in tumor promotion in mouse hepatoma cells. Determination of the most sensitive tumor promoter related effect induced by this compound epoxide [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Table 7-2, Analytical Methods for Determining this compound and this compound Epoxide in Environmental Samples - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. epa.gov [epa.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound | C10H5Cl7 | CID 3589 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Degradation Pathways of Heptachlor
For Researchers, Scientists, and Drug Development Professionals
Heptachlor, a persistent organochlorine pesticide, has been a significant environmental concern due to its toxicity and ability to bioaccumulate. Understanding its degradation pathways is crucial for environmental remediation and risk assessment. This technical guide provides a comprehensive overview of the biotic and abiotic degradation of this compound in the environment, detailing the transformation processes, key metabolites, and the microorganisms involved.
Introduction to this compound and its Environmental Fate
This compound (C₁₀H₅Cl₇) was widely used as an insecticide for agricultural and domestic purposes.[1][2] Its persistence in soil and water, coupled with its tendency to transform into the even more stable and toxic metabolite, this compound epoxide, has led to its ban or restricted use in many countries.[1][3][4] When released into the environment, this compound is subject to a variety of degradation processes, including hydrolysis, photolysis, and microbial metabolism.[5][6] It strongly adsorbs to soil particles, which limits its leaching into groundwater but contributes to its long-term persistence in the upper soil layers.[5][6]
Abiotic Degradation Pathways
Abiotic degradation of this compound primarily occurs through hydrolysis and photolysis. These processes are significant contributors to its initial transformation in the environment.
2.1. Hydrolysis:
In the presence of water, particularly in moist soils and aquatic environments, this compound undergoes hydrolysis to form 1-hydroxychlordene.[3][5][7] This reaction can be relatively rapid, with a reported half-life of about one day in water.[5] The rate of hydrolysis is influenced by factors such as pH and temperature.
2.2. Photodegradation:
This compound can be degraded by sunlight, a process known as photolysis, especially on soil surfaces.[1][5] Irradiation with UV light can lead to the formation of various degradation products.[7][8] Photocatalytic degradation using materials like TiO₂ has been shown to completely degrade this compound in soil within 30 hours under UV radiation.[8]
A simplified representation of the initial abiotic degradation pathways is shown below.
Biotic Degradation Pathways
Microbial transformation is a key process in the environmental breakdown of this compound. Both bacteria and fungi have been identified as capable of degrading this pesticide, often through different metabolic routes.
3.1. Microbial Epoxidation:
One of the most significant biotic transformations of this compound is its oxidation to this compound epoxide.[5][9][10] This conversion is carried out by a wide range of soil microorganisms.[10][11] this compound epoxide is generally more toxic and persistent than the parent compound.[3][9] It exists as two stereoisomers, endo- (Isomer A) and exo- (Isomer B), with the exo-isomer being more environmentally stable.[12]
3.2. Microbial Hydrolysis and Dechlorination:
Microorganisms can also hydrolyze this compound to 1-hydroxychlordene, similar to the abiotic process.[10][13] Some bacteria can further dechlorinate this compound to produce chlordene (B1668713), which can then be metabolized to chlordene epoxide.[11]
3.3. Degradation by Bacteria:
Several bacterial strains have been identified that can degrade this compound. For instance, a novel bacterial strain, designated as strain H (similar to Shigella or Escherichia), has been shown to degrade over 88% of this compound within 130 hours.[13][14] This strain utilizes two main pathways:
-
Hydroxylation to 1-hydroxychlordene, followed by epoxidation and dechlorination to chlordene epoxide.[13]
-
Epoxidation to this compound epoxide, which is then either dechlorinated to chlordene epoxide or hydrolyzed to this compound diol.[13]
Pseudomonas fluorescens has also been shown to degrade this compound, producing chlordene as a metabolite.[9][15]
3.4. Degradation by Fungi:
White-rot fungi have demonstrated a significant capacity for degrading both this compound and this compound epoxide. Pleurotus ostreatus can eliminate approximately 89% of this compound in 28 days, primarily metabolizing it to chlordene.[16] This fungus is also capable of degrading this compound epoxide to this compound diol.[16] Fungi from the genus Phlebia can also degrade this compound, producing this compound epoxide, 1-hydroxychlordene, and 1-hydroxy-2,3-epoxychlordene as metabolites.[17]
The following diagram illustrates the major biotic degradation pathways of this compound.
Quantitative Data on this compound Degradation
The rate of this compound degradation is highly variable and depends on environmental conditions and the microbial populations present. The following tables summarize key quantitative data from various studies.
Table 1: Half-life of this compound and this compound Epoxide in Different Environmental Compartments
| Compound | Compartment | Half-life | Reference |
| This compound | Air | ~1.3–4.2 days | [10] |
| This compound | Water | ~0.03–0.11 years | [10] |
| This compound | Water (River) | 3.5 days | [3] |
| This compound | Soil | ~0.11–0.34 years | [10] |
| This compound | Soil | up to 2 years | [1] |
| This compound Epoxide | Soil | Several years | [1] |
| This compound Epoxide | Water | at least 4 years | [18] |
Table 2: Microbial Degradation of this compound and this compound Epoxide
| Microorganism | Compound | Degradation (%) | Time (days) | Key Metabolites | Reference |
| Shigella sp. strain H | This compound | >88.2% | 5.4 | 1-hydroxychlordene, this compound epoxide, chlordene epoxide | [13][14] |
| Pleurotus ostreatus | This compound | ~89% | 28 | Chlordene | [16] |
| Pleurotus ostreatus (SMW) | This compound | ~91% | 28 | - | [16] |
| Phlebia acanthocystis | This compound | ~90% | 14 | This compound epoxide, 1-hydroxychlordene | [17] |
| Phlebia brevispora | This compound | ~74% | 14 | This compound epoxide, 1-hydroxychlordene | [17] |
| Phlebia tremellosa | This compound | ~71% | 14 | This compound epoxide, 1-hydroxychlordene | [17] |
| Pleurotus ostreatus | This compound Epoxide | ~32% | 28 | This compound diol | [16] |
| Pleurotus ostreatus (SMW) | This compound Epoxide | ~26% | 28 | - | [16] |
| Phlebia aurea | This compound Epoxide | ~25% | 14 | This compound diol, 1-hydroxy-2,3-epoxychlordene | [17] |
| Phlebia lindtneri | This compound Epoxide | ~22% | 14 | This compound diol, 1-hydroxy-2,3-epoxychlordene | [17] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols from key studies on this compound degradation.
5.1. Isolation and Identification of this compound-Degrading Bacteria (Qiu et al., 2018)
-
Sample Collection: Sludge samples were collected from a sewage biological treatment pool of an insecticide factory.
-
Enrichment and Isolation: The sludge was used as a bacterial source and cultured in a medium with this compound as the sole carbon source at 30–35 °C for an extended period to acclimate and select for effective degraders. Pure strains were isolated by repeated streaking on agar (B569324) plates.
-
Identification: The isolated strain (H) was identified based on morphology, physiological-biochemical characteristics, and 16S rDNA gene sequence analysis.
-
Degradation Assay: The degradation ability of strain H was tested in a liquid medium containing this compound (initial concentration of 300 μg L⁻¹) at 30–35 °C and a pH of 7.1–7.6. The concentration of this compound and its metabolites was monitored over time using Gas Chromatography/Mass Spectrometry (GC/MS).[13]
5.2. Fungal Degradation of this compound in Soil (Purnomo et al., 2014)
-
Fungal Inocula: White-rot fungi, including Pleurotus ostreatus, were cultured on spent mushroom waste (SMW).
-
Soil Contamination: Soil was artificially contaminated with this compound and this compound epoxide.
-
Incubation: The fungal inocula (SMW) were mixed with the contaminated soil and incubated for 28 days.
-
Extraction and Analysis: After incubation, the soil samples were extracted, and the concentrations of this compound, this compound epoxide, and their metabolites were determined by GC/MS.[16]
The following diagram illustrates a general experimental workflow for studying microbial degradation of this compound.
Conclusion
The environmental degradation of this compound is a complex process involving both abiotic and biotic pathways. While abiotic processes like hydrolysis and photolysis initiate the breakdown, microbial degradation plays a crucial role in the further transformation of this compound and its primary metabolite, this compound epoxide. The formation of the more persistent and toxic this compound epoxide is a key concern. However, research has identified several bacterial and fungal species capable of degrading both compounds into less harmful substances. Understanding these pathways and the factors that influence them is essential for developing effective bioremediation strategies for sites contaminated with this persistent organic pollutant. Further research into the enzymatic mechanisms and genetic basis of this compound degradation in these microorganisms could lead to more efficient and targeted environmental cleanup technologies.
References
- 1. cdn.who.int [cdn.who.int]
- 2. This compound/Heptachlor Epoxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. This compound Epoxide | C10H5Cl7O | CID 15559699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 7. This compound | C10H5Cl7 | CID 3589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound epoxide (Ref: ENT 25584) [sitem.herts.ac.uk]
- 13. Conversion mechanism of this compound by a novel bacterial strain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iwaponline.com [iwaponline.com]
- 15. Removal of aldrin, dieldrin, this compound, and this compound epoxide using activated carbon and/or Pseudomonas fluorescens free cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biodegradation of this compound and this compound epoxide-contaminated soils by white-rot fungal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism of organochlorine pesticide this compound and its metabolite this compound epoxide by white rot fungi, belonging to genus Phlebia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Heptachlor in Soil
Introduction
Heptachlor is a persistent organochlorine pesticide that has been used extensively in agriculture for pest control.[1][2][3] Due to its persistence and toxicity, it is crucial to monitor its levels in the environment, particularly in soil, from which it can be taken up by crops or leach into groundwater.[4][5][6] This document provides detailed application notes and protocols for the analysis of this compound in soil samples, intended for researchers, scientists, and professionals in related fields. The primary analytical techniques covered are Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most common methods for its detection.[7][8]
Analytical Methods Overview
The determination of this compound in soil involves several key stages: sample collection and preparation, extraction of the analyte from the soil matrix, cleanup of the extract to remove interfering substances, and finally, instrumental analysis for quantification.
1. Sample Preparation: The initial step involves preparing the soil sample for extraction. This typically includes air-drying, sieving to ensure homogeneity, and determining the moisture content to report results on a dry weight basis.
2. Extraction: Several methods can be employed to extract this compound from soil. Common techniques include:
-
Soxhlet Extraction: A classical and robust method involving continuous extraction with an organic solvent.[1][9]
-
Ultrasonic-Assisted Extraction (UAE): A faster alternative to Soxhlet that uses ultrasonic waves to enhance extraction efficiency.[10][11]
-
Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.[10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method that combines extraction and cleanup in a few simple steps, significantly reducing sample preparation time.[4][5][6][12]
3. Cleanup: Soil extracts are complex and often contain co-extracted substances that can interfere with the analysis. Cleanup procedures are necessary to remove these interferences. Common cleanup techniques include:
-
Solid-Phase Extraction (SPE): Utilizes cartridges packed with a sorbent to retain either the analyte or the interferences.[10][13]
-
Gel Permeation Chromatography (GPC): An effective method for removing high-molecular-weight interferences like lipids.[2][7][10]
-
Florisil® Column Chromatography: A widely used adsorbent for the cleanup of pesticide extracts.[7][8]
4. Instrumental Analysis:
-
Gas Chromatography-Electron Capture Detector (GC-ECD): A highly sensitive technique for detecting halogenated compounds like this compound.[7][8][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantification and confirmation of the analyte's identity through its mass spectrum.[1][2][7][12][13][15]
Quantitative Data Summary
The following tables summarize key quantitative data from various analytical methods for this compound detection in soil and related matrices.
Table 1: Recovery and Precision Data for this compound in Soil
| Extraction Method | Cleanup Method | Analytical Method | Spike Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Ultrasonic Assisted | - | GC-ECD | Not Specified | 81.42 - 110.7 | 1.68 - 9.43 | [11] |
| QuEChERS | d-SPE | GC-MS | Not Specified | 72 - 121 | < 19 | [5] |
| Shaking Extraction | - | GC-QTOF | 100 µg/kg | 70 - 120 | < 15 | [16] |
| Soxhlet Extraction | GPC | GC/ECD | Not Specified | 87 (this compound) | Not Reported | [7][14] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Sample Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Soil | GC-ECD | 0.628 - 3.68 µg/kg | Not Reported | [11] |
| Soil | GC-MS | Not Reported | 0.01 mg/kg DW | [3] |
| Groundwater | GC-EI-MS | Not Reported | 0.015 µg/L | [15] |
| Waste Water | GC/ECD (EPA 8080) | 0.003 µg/L | Not Reported | [14] |
| Waste Water | GC/MS (EPA 8250) | 1.9 µg/L | Not Reported | [14] |
Experimental Protocols
Protocol 1: this compound Analysis in Soil using QuEChERS and GC-MS
This protocol is based on the widely used QuEChERS method, which is known for its speed and efficiency.[4][5][12]
1. Sample Preparation: a. Air-dry the soil sample at room temperature for 48 hours or until constant weight. b. Sieve the dried soil through a 2 mm mesh sieve to remove large debris and ensure homogeneity. c. Weigh 10 g of the sieved soil into a 50 mL centrifuge tube. d. Add 10 mL of deionized water to rehydrate the soil and shake vigorously for 1 minute.[12]
2. Extraction: a. Add 10 mL of acetonitrile (B52724) to the centrifuge tube. b. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). c. Cap the tube tightly and shake vigorously for 1 minute. d. Centrifuge the tube at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE microcentrifuge tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). b. Vortex the tube for 30 seconds. c. Centrifuge at 10000 rpm for 2 minutes.
4. Instrumental Analysis (GC-MS): a. Transfer the cleaned extract into a GC vial. b. Inject 1 µL of the extract into the GC-MS system. c. GC Conditions (Example):
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Oven Program: Initial temperature of 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then ramp to 280°C at 5°C/min, and hold for 10 min. d. MS Conditions (Example):
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
- Monitor Ions for this compound: m/z 100, 272, 373.
Protocol 2: this compound Analysis in Soil using Soxhlet Extraction and GC-ECD
This protocol describes a traditional and robust method for this compound analysis.[1][9]
1. Sample Preparation: a. Air-dry and sieve the soil sample as described in Protocol 1. b. Weigh 20 g of the sieved soil and mix it with anhydrous sodium sulfate (B86663) to remove residual moisture. c. Place the soil-sodium sulfate mixture into a cellulose (B213188) extraction thimble.
2. Soxhlet Extraction: a. Place the thimble into a Soxhlet extractor. b. Add 200 mL of a hexane:acetone (1:1, v/v) mixture to the round-bottom flask. c. Extract the sample for 8-12 hours at a rate of 4-6 cycles per hour. d. After extraction, concentrate the extract to approximately 5 mL using a rotary evaporator.
3. Cleanup (Florisil Column): a. Prepare a Florisil column by packing a glass column with 10 g of activated Florisil topped with 1 cm of anhydrous sodium sulfate. b. Pre-rinse the column with 50 mL of hexane. c. Load the concentrated extract onto the column. d. Elute the column with 200 mL of a hexane:diethyl ether (94:6, v/v) mixture. e. Collect the eluate and concentrate it to a final volume of 1 mL.
4. Instrumental Analysis (GC-ECD): a. Inject 1 µL of the final extract into the GC-ECD system. b. GC Conditions (Example):
- Column: DB-608 (30 m x 0.53 mm, 0.83 µm film thickness) or equivalent.
- Carrier Gas: Nitrogen at a flow rate of 5 mL/min.
- Inlet Temperature: 225°C.
- Detector Temperature: 300°C.
- Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 270°C at 5°C/min, and hold for 5 min.
Visualizations
Caption: Workflow for this compound Analysis in Soil.
References
- 1. journalwes.com [journalwes.com]
- 2. Chlordane and this compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound testing | ALS Global [alsglobal.eu]
- 4. weber.hu [weber.hu]
- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ANALYTICAL METHODS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Table 7-2, Analytical Methods for Determining this compound and this compound Epoxide in Environmental Samples - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Quantitative solid phase microextraction - gas chromatography mass spectrometry analysis of the pesticides lindane, this compound and two this compound transformation products in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Application Note: Determination of Heptachlor and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
AN-GCMS-HEP-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heptachlor is a persistent organochlorine pesticide that has been widely used in agriculture for insect control. Due to its toxicity and persistence in the environment, its use has been restricted in many countries.[1] this compound can metabolize to the more persistent and toxic this compound epoxide.[2] Monitoring for the presence of this compound and its epoxide in various matrices such as environmental samples (water, soil), food products, and biological tissues is crucial for assessing environmental contamination and human exposure. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used technique for the sensitive and selective determination of these compounds.[2] This application note provides a comprehensive overview and detailed protocols for the analysis of this compound and its metabolites using GC-MS.
Principle of the Method
The method involves the extraction of this compound and its metabolites from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into a gas chromatograph (GC) for separation. The separated compounds are subsequently introduced into a mass spectrometer (MS) for detection and quantification. The high selectivity of MS, particularly in tandem mass spectrometry (MS/MS) mode, allows for accurate identification and quantification even in complex matrices.[3][4]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of this compound and its epoxide using GC-MS and GC-MS/MS across various sample matrices.
| Analyte | Matrix | Method | LOQ | Recovery (%) | Linearity (r²) | Reference |
| This compound | Pork | GC-NCI-MS | 0.01 mg/kg | 87.1 - 102.2 | > 0.9980 | [5] |
| This compound epoxide | Pork | GC-NCI-MS | 0.01 mg/kg | 87.1 - 102.2 | > 0.9980 | [5] |
| This compound | Wastewater | GC-MS (EPA 8250) | 1.9 µg/L | 87 | Not Specified | [6] |
| This compound epoxide | Wastewater | GC-MS (EPA 8250) | 2.2 µg/L | 92 | Not Specified | [6] |
| This compound | Drinking Water | GC-ECD (EPA 508) | 0.01 µg/L | 99 | Not Specified | [6] |
| This compound epoxide | Drinking Water | GC-ECD (EPA 508) | 0.015 µg/L | 95 | Not Specified | [6] |
| This compound | Rice | GC-ECD | 0.0000267 mg/ml | 82.04 | > 0.99 | [1] |
| This compound | Potable Water | GC-MS/MS | < 2 ng/L (LOD) | 99.5 - 105.1 | Not Specified | [7] |
| This compound | Grape | GC-MS/MS | 0.1 µg/kg (LOD) | 70 - 120 | > 0.99 | [8] |
Experimental Protocols
Detailed methodologies for sample preparation and GC-MS analysis are provided below. These protocols are based on established methods such as those from the U.S. Environmental Protection Agency (EPA) and published scientific literature.
Protocol 1: Sample Preparation
A. Water Samples (Based on EPA Method 3510/3520) [9]
-
Extraction:
-
For separatory funnel liquid-liquid extraction (LLE), take 1 L of the water sample in a 2 L separatory funnel.
-
Add 60 mL of methylene (B1212753) chloride and shake vigorously for 2 minutes.
-
Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of methylene chloride.
-
Combine the three extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a drying column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
-
-
Solvent Exchange (if necessary):
-
If required for the GC system, exchange the solvent to hexane (B92381) by adding the desired solvent and re-concentrating.[2]
-
B. Solid and Semi-Solid Samples (e.g., Soil, Food) - QuEChERS Method [4][10]
-
Homogenization and Hydration:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
If the sample is dry, add an appropriate amount of water to hydrate (B1144303) it.[10]
-
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and then centrifuge for 5 minutes.
-
-
Final Extract Preparation:
-
The supernatant is ready for GC-MS analysis. An internal standard can be added at this stage.
-
Protocol 2: GC-MS Analysis
The following are typical instrumental parameters for the analysis of this compound.
A. Gas Chromatography (GC) Conditions
| Parameter | Setting |
| GC System | Agilent 7890A GC or equivalent[10] |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless[11] |
| Carrier Gas | Helium |
| Column Flow Rate | 1.0 - 1.5 mL/min |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | Initial 100 °C for 1 min, ramp at 20 °C/min to 180 °C, then ramp at 5 °C/min to 270 °C, hold for 2 min.[12] |
B. Mass Spectrometry (MS) Conditions
| Parameter | Setting |
| MS System | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent[10] |
| Ion Source | Electron Ionization (EI) or Negative Chemical Ionization (NCI)[5] |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| SIM Ions (m/z) | This compound: 272, 274, 373This compound Epoxide: 353, 355, 388 |
| MRM Transitions | This compound: 271.8 > 236.9 (Quantifier), 273.8 > 238.9 (Qualifier)[11]This compound Epoxide A: 352.83 > 262.87 (Quantifier), 352.83 > 281.86 (Qualifier)[4] |
Visualizations
Caption: Experimental workflow for this compound analysis by GC-MS.
Conclusion
The GC-MS and GC-MS/MS methods described in this application note provide a robust and sensitive approach for the determination of this compound and its epoxide in a variety of matrices. Proper sample preparation is critical to achieving accurate and reproducible results. The use of tandem mass spectrometry (MRM mode) significantly enhances selectivity and is recommended for complex sample matrices to minimize interferences. The provided protocols offer a solid foundation for laboratories to develop and validate their own methods for routine monitoring of these important environmental contaminants.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A method developed for determination of this compound and its metabolites from pork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 7-2, Analytical Methods for Determining this compound and this compound Epoxide in Environmental Samples - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. grupobiomaster.com [grupobiomaster.com]
- 8. shimadzu.com [shimadzu.com]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. agilent.com [agilent.com]
- 11. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Efficiency Heptachlor Extraction from Aqueous Samples
Abstract
Heptachlor, a persistent organochlorine pesticide, poses a significant environmental and health risk. Its presence in water sources is strictly regulated, necessitating sensitive and reliable analytical methods for its detection. This application note provides detailed protocols for the extraction of this compound from water samples, with a primary focus on Solid-Phase Extraction (SPE) due to its efficiency, reduced solvent consumption, and potential for automation. Alternative methods such as Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME) are also discussed. The protocols are designed for researchers, scientists, and professionals in environmental monitoring and drug development.
Introduction
This compound is a synthetic chlorinated cyclodiene insecticide that was widely used in agriculture to control termites and other soil insects. Due to its persistence in the environment and its ability to bioaccumulate, its use has been banned or severely restricted in many countries. This compound can be transformed into the more toxic and stable this compound epoxide in the environment and in living organisms. The U.S. Environmental Protection Agency (EPA) has set a maximum contaminant level (MCL) for this compound in drinking water at 0.4 µg/L.[1] Accurate and precise measurement of this compound at these low concentrations requires robust sample preparation techniques to isolate and concentrate the analyte from the complex water matrix prior to instrumental analysis, typically Gas Chromatography with Electron Capture Detection (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC/MS).[2][3]
Extraction Methodologies: A Comparative Overview
Several techniques are available for the extraction of this compound from water samples. The choice of method depends on factors such as sample volume, required detection limits, available equipment, and sample throughput.
-
Solid-Phase Extraction (SPE): This has become a popular technique due to its numerous advantages over traditional LLE. SPE involves passing the water sample through a solid sorbent material (packed in a cartridge or disk) that retains the analyte of interest. The analyte is then eluted with a small volume of organic solvent. SPE offers high recovery rates, good reproducibility, reduced solvent usage, and is amenable to automation.[4][5]
-
Liquid-Liquid Extraction (LLE): This is a conventional method that involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.[3] While effective, LLE is often labor-intensive, requires large volumes of organic solvents, and can be prone to emulsion formation.[5][6]
-
Solid-Phase Microextraction (SPME): This is a solvent-free extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the water sample. The analytes adsorb to the fiber and are then thermally desorbed in the injector of a gas chromatograph. SPME is a simple, rapid, and sensitive method, particularly suitable for small sample volumes.[7]
Quantitative Data Summary
The following table summarizes the performance of various this compound extraction methods from water samples as reported in the literature.
| Extraction Method | Analytical Method | Sample Matrix | Recovery (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Precision (%RSD) | Reference |
| Liquid-Liquid Extraction (EPA Method 508) | GC/ECD | Drinking Water | 99 | 0.01 µg/L | <10 | [2] |
| Liquid-Liquid Extraction | GC/MS | Water | 52-68 | Not Reported | 48-57 | [2] |
| Solid-Phase Microextraction (SPME) | GC-EI-MS | Groundwater | 96-101 | LOQ: 0.015 µg/L | <10.5 | [7] |
| Solid-Phase Extraction (C18) | GC/ECD | Water | >90 | Not Reported | Not Reported | |
| Liquid-Liquid Extraction (EPA Method 8080) | GC/ECD | Wastewater | 69 | 0.003 µg/L | Not Reported | [8] |
| Liquid-Liquid Extraction (EPA Method 8250) | GC/MS | Wastewater | 87 | 1.9 µg/L | Not Reported | [8] |
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound in Water
This protocol is based on established SPE methodologies using a C18 sorbent, which is effective for retaining nonpolar compounds like this compound from aqueous matrices.
1. Materials and Reagents
-
SPE Cartridges: C18, 500 mg, 6 mL (or similar)
-
Methanol (B129727) (MeOH), HPLC grade
-
Dichloromethane (B109758) (DCM), pesticide residue grade
-
n-Hexane, pesticide residue grade
-
Acetone, pesticide residue grade
-
Reagent Water (Milli-Q or equivalent)
-
Anhydrous Sodium Sulfate
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment
-
SPE Vacuum Manifold
-
Glassware: Graduated cylinders, conical tubes, autosampler vials
-
Nitrogen Evaporation System
2. Sample Preparation
-
Collect a 1-liter water sample in a clean glass bottle.
-
If the sample contains significant particulate matter, pre-filter it through a glass fiber filter.
-
Acidify the sample to a pH < 2 with concentrated HCl or H₂SO₄.[9][10] This helps to improve the recovery of certain analytes.
-
Add appropriate surrogate and spiking solutions if required for quality control.
-
Add 5 mL of methanol to the sample and mix thoroughly.[9]
3. SPE Cartridge Conditioning
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 10 mL of dichloromethane (DCM). Allow the DCM to soak the sorbent for 1 minute before drawing it to waste under a light vacuum.[9][10]
-
Condition the cartridges with 10 mL of methanol. Allow the methanol to soak the sorbent for 2 minutes, then draw it through, leaving a thin layer of methanol above the sorbent bed. Do not let the cartridge go dry.[9][10]
-
Equilibrate the cartridges with 20 mL of reagent water, leaving a layer of water above the sorbent.[9][10]
4. Sample Loading
-
Load the prepared water sample onto the conditioned SPE cartridge.
-
Adjust the vacuum to achieve a steady dropwise flow rate of approximately 10-15 mL/min.
5. Cartridge Drying
-
After the entire sample has passed through the cartridge, continue to apply vacuum for 10-20 minutes to thoroughly dry the sorbent.[9][10]
6. Analyte Elution
-
Place a collection tube inside the manifold.
-
Rinse the sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add this rinse to the SPE cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection tube.[9][10]
-
Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution, followed by an additional 10 mL of the same solution.[9][10]
7. Extract Concentration and Analysis
-
The resulting eluate will be in an acetone/n-hexane mixture. Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen at 40°C.[9]
-
The final extract will be in n-hexane, which is suitable for direct injection into a GC system.
-
Transfer the concentrated extract to a 2-mL autosampler vial for analysis by GC-ECD or GC/MS.
Workflow Diagrams
Caption: Workflow for this compound Extraction using Solid-Phase Extraction (SPE).
Conclusion
The selection of an appropriate extraction method is critical for the accurate and reliable determination of this compound in water samples. Solid-Phase Extraction offers a robust, efficient, and more environmentally friendly alternative to traditional Liquid-Liquid Extraction. The provided SPE protocol, when followed diligently, can yield high recovery and precision, enabling the detection of this compound at levels relevant to regulatory guidelines. For rapid screening or when dealing with smaller sample volumes, SPME presents a viable and sensitive option. Proper validation of the chosen method within the user's laboratory is essential to ensure data quality and compliance.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. gcms.cz [gcms.cz]
- 5. biotage.com [biotage.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Quantitative solid phase microextraction - gas chromatography mass spectrometry analysis of the pesticides lindane, this compound and two this compound transformation products in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Table 7-2, Analytical Methods for Determining this compound and this compound Epoxide in Environmental Samples - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. weber.hu [weber.hu]
- 10. unitedchem.com [unitedchem.com]
Application Notes and Protocols for Heptachlor Residue Analysis
Introduction
Heptachlor is an organochlorine pesticide that has been widely used in the past for agricultural and domestic purposes to control insect pests.[1] Due to its persistence in the environment and potential risks to human health, including being classified as a possible human carcinogen (Group 2B), monitoring its residues in various environmental and food matrices is crucial.[1] this compound can transform into the more stable and toxic this compound epoxide in the environment and within organisms.[1][2] Therefore, analytical methods often target both this compound and its epoxide.
Effective sample preparation is a critical step for the accurate and sensitive determination of this compound and this compound epoxide residues. The choice of technique depends on the sample matrix, the desired limit of detection, and the available instrumentation. This document provides detailed application notes and protocols for common sample preparation techniques used in this compound residue analysis.
Key Sample Preparation Techniques
Several techniques are employed for the extraction and cleanup of this compound residues from various matrices. The most common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Liquid-Liquid Extraction (LLE)
LLE is a conventional and widely used method for extracting analytes from aqueous samples based on their differential solubility in two immiscible liquid phases.[3] It is a robust technique for the analysis of this compound in water and can also be adapted for soil and other solid samples after an initial solvent extraction.
Application: Water, Wastewater, and Soil Leachates.
Principle: this compound, being a nonpolar compound, is preferentially partitioned from the aqueous sample matrix into a non-polar organic solvent.
Experimental Protocol: LLE for Water Samples (Based on EPA Method 3510)
1. Sample Preparation:
- Measure 1 liter of the water sample into a 2-liter separatory funnel.
- Check the pH of the sample and adjust to a neutral pH (5-9) using sulfuric acid or sodium hydroxide (B78521) if necessary.
2. Extraction:
- Add 60 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether) to the separatory funnel.
- Stopper the funnel and shake vigorously for 2 minutes, with periodic venting to release excess pressure.
- Allow the layers to separate.
- Drain the organic layer (bottom layer if using dichloromethane, top layer if using hexane/ether) into a collection flask.
- Repeat the extraction two more times with fresh 60 mL portions of the organic solvent, combining all extracts.
3. Drying and Concentration:
- Pass the combined organic extract through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.
- Concentrate the dried extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
- The concentrated extract is now ready for cleanup or direct analysis by Gas Chromatography (GC).
Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow for this compound analysis using LLE.
Solid-Phase Extraction (SPE)
SPE is a more modern and efficient alternative to LLE that involves passing a liquid sample through a solid sorbent material to isolate the analytes of interest.[4] It consumes smaller volumes of organic solvents and can provide cleaner extracts.
Application: Drinking Water, Groundwater, and Surface Water.[5][6][7]
Principle: The sample is passed through a cartridge containing a solid adsorbent (e.g., C18-bonded silica). This compound is retained on the sorbent while the aqueous matrix passes through. The retained this compound is then eluted with a small volume of an organic solvent.
Experimental Protocol: SPE for Water Samples (Based on EPA Method 3535A)
1. Cartridge Conditioning:
- Pass 10 mL of methanol (B129727) through a C18 SPE cartridge, ensuring the sorbent does not go dry.[5]
- Follow with 20 mL of reagent water, leaving a thin layer of water above the sorbent.[5]
2. Sample Loading:
- Adjust a 1-liter water sample to a pH < 2 with hydrochloric or sulfuric acid.[5]
- Add 5 mL of methanol to the sample and mix well.[5]
- Pass the entire sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
3. Sorbent Drying:
- After the entire sample has passed through, draw air or nitrogen through the cartridge for 10-20 minutes to remove residual water.
4. Elution:
- Place a collection vial under the cartridge.
- Rinse the sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add it to the cartridge. Allow it to soak for 1 minute before slowly drawing it through.[5]
- Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution.[5]
5. Concentration:
- Concentrate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.
- The extract is ready for GC analysis.
Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow for this compound analysis using SPE.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become very popular for pesticide residue analysis in a wide variety of food matrices due to its simplicity, speed, and low solvent consumption.[8][9][10][11]
Application: Fruits, Vegetables, Milk, and other food products.[8][12]
Principle: The method involves an initial extraction and partitioning step using an organic solvent (typically acetonitrile) and salts, followed by a cleanup step called dispersive solid-phase extraction (d-SPE).
Experimental Protocol: QuEChERS for Food Samples (Based on AOAC Official Method 2007.01)
1. Sample Homogenization:
- Homogenize a representative portion of the food sample (e.g., fruit, vegetable).
2. Extraction:
- Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 15 mL of acetonitrile (B52724).
- Add the appropriate salt mixture (e.g., 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate).
- Shake vigorously for 1 minute.
- Centrifuge at ≥1500 rcf for 1 minute.
3. Dispersive SPE (d-SPE) Cleanup:
- Transfer an aliquot of the upper acetonitrile layer (e.g., 8 mL) to a 15 mL d-SPE tube.
- The d-SPE tube contains a sorbent mixture (e.g., 1200 mg magnesium sulfate, 400 mg Primary Secondary Amine - PSA, and 400 mg C18EC).
- Shake the d-SPE tube for 30 seconds.
- Centrifuge at ≥1500 rcf for 1 minute.
4. Final Extract Preparation:
- Transfer a portion of the cleaned extract into an autosampler vial.
- The extract can be directly analyzed by GC-MS or LC-MS/MS.
Workflow for QuEChERS Method
Caption: Workflow for this compound analysis using QuEChERS.
Quantitative Data Summary
The performance of different sample preparation methods can be evaluated based on parameters such as recovery, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize quantitative data for this compound and its epoxide from various studies.
Table 1: Performance Data for this compound Analysis in Water
| Method | Analyte | Recovery (%) | Sample Detection Limit | Reference |
| LLE (Dichloromethane) | This compound | 52 - 68% | Not Reported | [13] |
| LLE (Dichloromethane) | This compound | 69% | 0.003 µg/L | [13] |
| LLE (Dichloromethane) | This compound Epoxide | 89% | 0.083 µg/L | [13] |
| SPE (C18) | This compound | 99% | 0.01 µg/L | [13] |
| SPE (C18) | This compound Epoxide | 95% | 0.015 µg/L | [13] |
| SPE (C18) | This compound Epoxide | 86.3% | Not Reported | [5] |
| SPME (Polyacrylate fiber) | This compound | 96 - 101% | LOQ: 0.015 µg/L | [6] |
Table 2: Performance Data for this compound Analysis in Soil and Solid Waste
| Method | Analyte | Recovery (%) | Sample Detection Limit | Reference |
| LLE (Methylene Chloride) | This compound | 87% | 1.9 µg/L | [13] |
| LLE (Methylene Chloride) | This compound Epoxide | 92% | 2.2 µg/L | [13] |
| Pressurized Liquid Extraction | This compound | 102.0% | Not Reported | [14] |
| Pressurized Liquid Extraction | This compound Epoxide | 95.0% | Not Reported | [14] |
Table 3: Performance Data for this compound Analysis in Food Matrices
| Method | Matrix | Analyte | Recovery (%) | Sample Detection Limit | Reference |
| GPC Cleanup | Butterfat | This compound Epoxide | 100% | Not Reported | [13] |
| SPE (Florisil cleanup) | Milk | This compound Epoxide | 99% | Not Reported | [13] |
| QuEChERS | Various Foods | Wide Range | 70-120% (typical) | Matrix Dependent | [10] |
Conclusion
The selection of an appropriate sample preparation technique is paramount for the reliable analysis of this compound and this compound epoxide residues.
-
Liquid-Liquid Extraction remains a viable, albeit solvent-intensive, option for water samples.
-
Solid-Phase Extraction offers a more environmentally friendly and efficient alternative for aqueous matrices, providing high recovery rates.[4][5][7]
-
The QuEChERS method stands out for its application to complex food matrices, offering a rapid, simple, and effective approach for multi-residue analysis.[8][9][10][11]
Researchers and analysts should select the method that best suits their specific matrix, analytical objectives, and laboratory capabilities, taking into account the performance data presented. All methods should be properly validated for the specific matrix of interest to ensure data quality and accuracy.
References
- 1. cdn.who.int [cdn.who.int]
- 2. 829. This compound (Pesticide residues in food: 1991 evaluations Part II Toxicology) [inchem.org]
- 3. books.rsc.org [books.rsc.org]
- 4. gcms.cz [gcms.cz]
- 5. weber.hu [weber.hu]
- 6. Quantitative solid phase microextraction - gas chromatography mass spectrometry analysis of the pesticides lindane, this compound and two this compound transformation products in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of solvent extraction and solid-phase extraction for the determination of organochlorine pesticide residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. measurlabs.com [measurlabs.com]
- 9. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 11. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Table 7-2, Analytical Methods for Determining this compound and this compound Epoxide in Environmental Samples - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
Application Notes: Heptachlor as a Positive Control in Toxicology Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptachlor, an organochlorine pesticide, has been extensively studied for its toxicological effects on various biological systems. Due to its well-characterized mechanisms of toxicity, this compound and its more stable and often more toxic metabolite, this compound epoxide, serve as reliable positive controls in a range of toxicology assays.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a positive control in genotoxicity, neurotoxicity, and endocrine disruption assays.
This compound exerts its toxic effects primarily through mechanisms involving the central nervous system, liver, and endocrine system.[2][3] It is known to be a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, leading to hyperexcitation of the central nervous system.[4] Furthermore, it has demonstrated genotoxic potential by inducing DNA damage and has been classified as a possible human carcinogen.[3][5] Its ability to interfere with endocrine signaling pathways also makes it a relevant positive control for assays investigating endocrine-disrupting chemicals.
These application notes provide validated protocols and quantitative data to aid researchers in establishing robust and reliable toxicology assays using this compound as a positive control.
Data Presentation: Quantitative Toxicological Data for this compound
The following tables summarize key quantitative data on the toxicity of this compound and its epoxide, providing a reference for dose selection in various assays.
Table 1: Acute Toxicity of this compound
| Species | Route | LD50 Value | Reference |
| Rat | Oral | 100-220 mg/kg | [1] |
| Rat | Dermal | 119-320 mg/kg | [1] |
| Mouse | Oral | 30-68 mg/kg | [1] |
| Hamster | Oral | 100 mg/kg | [1] |
| Guinea Pig | Oral | 116 mg/kg | [1] |
| Chicken | Oral | 62 mg/kg | [1] |
| Rabbit | Dermal | >2000 mg/kg | [1] |
| Mallard Duck | Oral | 2080 mg/kg | [1] |
Table 2: Acute Toxicity of this compound Epoxide
| Species | Route | LD50 Value | Reference |
| Rat | Oral | 39-144 mg/kg | [6] |
| Mouse | Oral | 39-144 mg/kg | [6] |
| Rabbit | Oral | 39-144 mg/kg | [6] |
Table 3: Genotoxicity of this compound
| Assay | Cell Line/Organism | Observation | Reference |
| Comet Assay | Human TK6 Lymphoblastoid Cells | Induction of DNA breaks | [1] |
| Unscheduled DNA Synthesis | Human Fibroblast Cultures | Induced | [7] |
| Ames Test | Salmonella typhimurium | Generally not mutagenic | [7] |
| Dominant Lethal Mutations | Mice | Not induced | [7] |
Experimental Protocols
Genotoxicity Assessment: The Comet Assay (Alkaline)
This protocol is designed to detect DNA strand breaks in individual cells.
Materials:
-
This compound (in a suitable solvent like DMSO)
-
Mammalian cells (e.g., TK6, HepG2)
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, Ethidium Bromide)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound (e.g., 10-100 µM) for a defined period (e.g., 4 hours). Include a negative (vehicle) control.
-
Slide Preparation: Mix approximately 1 x 10^5 treated cells with 75 µL of LMPA at 37°C. Pipette the cell suspension onto a microscope slide pre-coated with NMPA. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.[8][9]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.[9]
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes at 4°C.[9]
-
Neutralization and Staining: Gently remove the slides from the electrophoresis tank and immerse them in neutralizing buffer for 5 minutes. Repeat this step twice. Stain the slides with a suitable DNA staining solution.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using appropriate image analysis software. An increase in these parameters in this compound-treated cells compared to the negative control indicates DNA damage.
Neurotoxicity Assessment: GABA-A Receptor Binding Assay
This protocol measures the ability of this compound to interfere with ligand binding to the GABA-A receptor.
Materials:
-
This compound (in a suitable solvent like DMSO)
-
Rat brain membranes (prepared from cerebral cortex or whole brain)
-
Radioligand (e.g., [³H]Muscimol or [³⁵S]TBPS)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled GABA (for non-specific binding determination)
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.[10][11]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Brain membrane preparation, binding buffer, and radioligand.
-
Non-specific Binding: Brain membrane preparation, binding buffer, radioligand, and a high concentration of unlabeled GABA.
-
This compound Treatment: Brain membrane preparation, binding buffer, radioligand, and varying concentrations of this compound (e.g., 1 nM to 100 µM).
-
-
Incubation: Incubate the plate at 4°C for a specified time (e.g., 45-60 minutes) to allow binding to reach equilibrium.[10]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the radioligand binding.
Endocrine Disruption Assessment: Estrogen Receptor Competitive Binding Assay
This protocol assesses the potential of this compound to bind to the estrogen receptor.
Materials:
-
This compound (in a suitable solvent like DMSO)
-
Rat uterine cytosol (as a source of estrogen receptors)
-
Radiolabeled estradiol (B170435) ([³H]-E2)
-
Assay buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[12]
-
Unlabeled 17β-estradiol (for standard curve and non-specific binding)
-
Hydroxylapatite slurry
-
Wash buffer
-
Scintillation counter and scintillation fluid
Protocol:
-
Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats.[12]
-
Assay Setup: In microcentrifuge tubes, prepare the following in triplicate:
-
Total Binding: Cytosol, assay buffer, and [³H]-E2.
-
Non-specific Binding: Cytosol, assay buffer, [³H]-E2, and a high concentration of unlabeled 17β-estradiol.
-
This compound Treatment: Cytosol, assay buffer, [³H]-E2, and varying concentrations of this compound.
-
-
Incubation: Incubate the tubes at 4°C for 18-24 hours.
-
Separation of Bound and Free Ligand: Add hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge the tubes and discard the supernatant.
-
Washing: Wash the hydroxylapatite pellets with wash buffer to remove non-specifically bound radioligand.
-
Quantification: Resuspend the final pellet in ethanol (B145695) and transfer to scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific [³H]-E2 binding against the concentration of this compound to determine its relative binding affinity for the estrogen receptor.
Visualizations
Caption: this compound's neurotoxic signaling pathway.
Caption: A typical workflow for an in vitro cytotoxicity assay.
Caption: Logical progression of this compound's toxic effects.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Blocking actions of this compound at an insect central nervous system GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. rndsystems.com [rndsystems.com]
- 9. Comet assay - Wikipedia [en.wikipedia.org]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. benchchem.com [benchchem.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Heptachlor Application in Neurotoxicity Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptachlor, an organochlorine pesticide, has garnered significant attention in neurotoxicity research due to its potential role in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease (PD).[1][2][3] Its lipophilic nature allows it to cross the blood-brain barrier and accumulate in neural tissues, where it exerts its toxic effects.[4] This document provides detailed application notes and protocols for utilizing this compound in neurotoxicity studies, focusing on its mechanisms of action, relevant signaling pathways, and established experimental models. This compound has been classified as a probable human carcinogen (Group B2) by the EPA.[5]
Mechanisms of Neurotoxicity
This compound's neurotoxic effects are multifaceted, primarily targeting dopaminergic neurons, which are crucial for motor control.[1][6] The key mechanisms implicated in this compound-induced neurotoxicity include mitochondrial dysfunction, oxidative stress, apoptosis, and the promotion of protein aggregation.
Mitochondrial Dysfunction: this compound disrupts mitochondrial function by inhibiting the electron transport chain (ETC) at complex III.[1][3][7] This inhibition leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[1][3]
Oxidative Stress: The overproduction of ROS, coupled with a potential reduction in antioxidant defenses, leads to oxidative stress, a state of cellular imbalance that damages lipids, proteins, and DNA.[8] This oxidative damage is a key contributor to neuronal cell death in neurodegenerative disorders.[8]
Apoptosis: this compound induces mitochondria-mediated apoptosis, or programmed cell death, in neuronal cells.[1][3][6] The process involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to cell death.[1][6]
α-Synuclein Aggregation: this compound and its metabolite, this compound epoxide, have been associated with the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.[2][9][10] These protein aggregates form Lewy bodies within neurons, disrupting cellular function and contributing to neurodegeneration.[2]
Signaling Pathways Implicated in this compound Neurotoxicity
Several signaling pathways are modulated by this compound exposure, contributing to its neurotoxic effects.
Protein Kinase C (PKC) Pathway: this compound has been shown to activate Protein Kinase C (PKC), a family of kinases involved in various cellular processes, including cell proliferation and apoptosis.[11][12][13]
MAP Kinase (MAPK) Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a role in cellular stress responses, is also affected by this compound.[14] Studies have shown that this compound can lead to an increased expression of activated ERK1 and ERK2, key components of the MAPK pathway.[14]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on this compound-induced neurotoxicity.
Table 1: In Vitro Studies on SH-SY5Y Human Dopaminergic Neuroblastoma Cells
| Parameter | This compound Concentration | Exposure Time | Observed Effect | Reference |
| Mitochondrial Membrane Potential | 80 μM | 4 hours | Significant decrease | [6] |
| Cytochrome c Release | 80 μM | 8 hours | Increased cytosolic cytochrome c | [6] |
| Apoptosis Rate | 40 μM and 80 μM | 12 hours | Significant increase in fragmented/condensed nuclei | [6] |
| Mitochondrial ETC Complex III Inhibition | - | - | Direct inhibition | [1][3] |
Table 2: In Vivo Studies in Mice
| Administration Route | Dosage | Duration | Animal Model | Key Findings | Reference |
| Intraperitoneal Injection | 7 mg/kg | Twice a week for 8 weeks | C57BL/6 mice | Selective loss of dopaminergic neurons in the substantia nigra, gliosis, and Parkinsonism-like movement deficits. | [1] |
| Oral (in peanut butter) | 3 mg/kg | Every 3 days for 2 weeks prior to breeding and throughout gestation and lactation | Female C57BL/6J mice | Increased levels of dopamine (B1211576) transporter (DAT), vesicular monoamine transporter 2 (VMAT2), and tyrosine hydroxylase (TH) in the offspring. | [15] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Apoptosis in SH-SY5Y Cells
Objective: To determine the apoptotic effect of this compound on a human dopaminergic neuronal cell line.
Materials:
-
SH-SY5Y cells
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin
-
JC-1 dye for mitochondrial membrane potential assessment
-
MitoTracker Red CMXRos
-
Anti-cytochrome c antibody
-
DAPI stain
-
Annexin V-FITC Apoptosis Detection Kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: Seed cells in appropriate culture plates or dishes. Once they reach the desired confluency, treat the cells with varying concentrations of this compound (e.g., 40 μM and 80 μM) or vehicle (DMSO) for the desired time points (e.g., 4, 8, 12, 18 hours).[6]
-
Mitochondrial Membrane Potential (JC-1 Assay):
-
Cytochrome c Release:
-
Stain this compound-treated cells with MitoTracker Red to visualize mitochondria.[6]
-
Fix and permeabilize the cells, then incubate with an anti-cytochrome c antibody followed by a fluorescently labeled secondary antibody (green).[6]
-
Observe the localization of cytochrome c using fluorescence microscopy. A diffuse green signal in the cytoplasm indicates release from the mitochondria.[6]
-
Alternatively, perform cell fractionation to separate cytosolic and mitochondrial fractions and analyze by immunoblotting for cytochrome c.[6]
-
-
Apoptosis Assessment (DAPI and Annexin V Staining):
-
For nuclear morphology, stain cells with DAPI and observe for condensed and fragmented nuclei under a fluorescence microscope.[6]
-
For early apoptosis, stain cells with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyze by flow cytometry or fluorescence microscopy.
-
Protocol 2: In Vivo Assessment of this compound-Induced Neurodegeneration in Mice
Objective: To evaluate the in vivo neurotoxic effects of this compound on the dopaminergic system and motor function in mice.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.5% DMSO in corn oil)
-
Apparatus for behavioral tests (e.g., open field arena, pole test apparatus, gait analysis system)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase (TH) antibody, anti-GFAP antibody, anti-Iba1 antibody)
-
Microscope for histological analysis
Procedure:
-
Animal Dosing:
-
Administer this compound (e.g., 7 mg/kg body weight) or vehicle to mice via intraperitoneal injection twice a week for 8 weeks.[1]
-
-
Behavioral Testing:
-
One week after the final injection, perform a battery of behavioral tests to assess motor function.
-
Gait Analysis: Monitor for changes in stride length and other gait parameters.
-
Pole Test: Measure the time it takes for the mouse to turn and descend a vertical pole to assess bradykinesia.[1]
-
-
Histological Analysis:
-
Following behavioral testing, euthanize the mice and perfuse with saline followed by paraformaldehyde.
-
Collect the brains and process for cryosectioning.
-
Perform immunohistochemistry on brain sections (specifically the substantia nigra and striatum) using antibodies against:
-
Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.
-
GFAP to identify astrocytes (a marker of astrogliosis).
-
Iba1 to identify microglia (a marker of microgliosis).
-
-
Quantify the number of TH-positive neurons and the extent of gliosis in the substantia nigra pars compacta.[1]
-
Visualizations
Caption: this compound-induced neurotoxic cascade.
Caption: In vivo experimental workflow.
Caption: Signaling pathways affected by this compound.
References
- 1. This compound induced nigral dopaminergic neuronal loss and Parkinsonism-like movement deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parkinson's disease - Wikipedia [en.wikipedia.org]
- 3. This compound induced mitochondria-mediated cell death via impairing electron transport chain complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The organochlorine pesticide this compound disrupts the structure of model and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on hepatic mitochondrial oxidative phosphorylation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Stress and Antioxidants in Neurodegenerative Disorders [mdpi.com]
- 9. Association of Brain this compound Epoxide and Other Organochlorine Compounds With Lewy Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association of brain this compound epoxide and other organochlorine compounds with lewy pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Possible mechanisms underlying the mitogenic action of this compound in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and the mitogen-activated protein kinase module in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Perinatal this compound Exposure Increases Expression of Presynaptic Dopaminergic Markers in Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing Heptachlor Bioaccumulation in Fish
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the bioaccumulation of Heptachlor and its primary metabolite, this compound epoxide, in fish. The methodology is primarily based on the internationally recognized OECD Test Guideline 305 for bioaccumulation in fish, which includes aqueous and dietary exposure routes.[1][2][3] The protocol covers the experimental design, including the uptake and depuration phases, sample preparation using modern extraction techniques, and quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is an organochlorine pesticide that is persistent in the environment and prone to bioaccumulation in aquatic organisms.[4][5] Due to its lipophilic nature, it readily accumulates in the fatty tissues of fish.[4] In biological systems, this compound is often metabolized to the more stable and equally toxic this compound epoxide, which also bioaccumulates.[4][6][7] Therefore, assessing the bioaccumulation potential of this compound requires the measurement of both the parent compound and its epoxide metabolite.
The Bioconcentration Factor (BCF) is the key parameter used to quantify bioaccumulation from water, while the Biomagnification Factor (BMF) is used for dietary exposure.[1][2] These values are crucial for environmental risk assessment.[8] This protocol outlines the steps to experimentally derive these factors in fish under controlled laboratory conditions, following the OECD 305 guideline.[9]
Experimental Design: OECD 305 Overview
The assessment of bioaccumulation consists of two distinct phases:
-
Uptake Phase: Fish are exposed to a constant concentration of this compound either in the surrounding water (aqueous exposure) or through their diet.[2] The duration is typically 28 days, or until a steady state is reached where the concentration of the chemical in the fish remains constant.[2][9]
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (this compound-free water or diet) to measure the rate at which the chemical is eliminated from their tissues.[1][2]
A flow-through system is preferred for aqueous exposure to maintain a constant concentration of the test substance.[1][2] The study must include a control group of fish that is not exposed to this compound.[1]
Test Species
Commonly used fish species for this test include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Fathead Minnow (Pimephales promelas).[1] The choice of species may depend on specific regulatory requirements and laboratory capabilities. All fish must be healthy and free from observable diseases.[1]
Test Concentrations
For aqueous exposure, at least one test concentration of this compound is used.[1] It is recommended to determine the acute toxicity (LC50) of this compound for the chosen fish species beforehand to select a sublethal test concentration.[9] A study on Tilapia (Oreochromis mossambicus) identified a 96-hour LC50 of 4.006 ppm and used sublethal concentrations of 0.2003, 0.4006, and 0.8012 ppm for chronic exposure studies.[5]
Detailed Experimental Protocol
Phase 1: Uptake (28 Days)
-
Acclimation: Acclimate healthy fish to laboratory conditions (water quality, temperature, photoperiod) for at least two weeks prior to the experiment.
-
Exposure Setup:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Use a metering pump system to continuously introduce the this compound stock solution into the test aquaria to maintain a constant aqueous concentration.[1]
-
Set up a parallel control aquarium that receives only the solvent (if used) at the same rate.
-
Ensure the fish loading rate does not exceed 1 g of fish per liter of water.[1]
-
-
Feeding: Feed the fish daily with a standard diet. Remove any uneaten food and feces to maintain water quality.[1]
-
Sampling:
-
Collect water samples frequently (e.g., daily for the first week, then twice weekly) to verify the this compound concentration.
-
Sample a minimum of four fish from the test group at predetermined intervals (e.g., days 1, 3, 7, 14, 21, 28).[1]
-
Sample four fish from the control group at the beginning and end of the uptake phase.
-
Analyze each fish individually for its this compound and this compound epoxide content.[1]
-
Phase 2: Depuration (Up to 28 Days)
-
Transfer: At the end of the 28-day uptake phase, transfer the remaining exposed fish to an identical aquarium system containing clean, this compound-free water.[9]
-
Feeding: Continue the daily feeding regime as in the uptake phase.
-
Sampling:
-
Sample at least four fish at intervals (e.g., days 1, 2, 4, 8, 16, 28 of the depuration phase).
-
Analyze each fish individually to determine the rate of elimination of this compound and its epoxide.
-
Sample Preparation and Chemical Analysis
Tissue Homogenization
-
Euthanize the sampled fish.
-
Record the weight and length of each fish.
-
Depending on the study objective, either the whole fish or specific tissues (e.g., skin-on fillets) can be used.[10] For whole-body analysis, the entire specimen is homogenized.[10]
-
Homogenize the tissue samples, often in the presence of dry ice, to create a uniform powder and prevent degradation of the analytes.[11]
Extraction: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a modern and efficient approach for extracting pesticides from complex matrices like fish tissue.[12][13]
-
Weigh approximately 2-5 g of homogenized fish tissue into a 50 mL centrifuge tube.[12][14]
-
Add 10 mL of acetonitrile (B52724) (with 1% acetic acid or 5% formic acid, depending on the specific QuEChERS variation).[15]
-
Add internal standards.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[14]
-
Shake vigorously for 1 minute and centrifuge.
-
Transfer the upper acetonitrile layer to a dispersive solid-phase extraction (dSPE) tube containing cleanup sorbents (e.g., anhydrous MgSO₄, PSA, and C18) to remove fats and other interferences.[13]
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for analysis.
Chemical Analysis: GC-MS/MS
Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and this compound epoxide.[6][12]
-
Instrument: A GC system equipped with a tandem mass spectrometer (e.g., a triple quadrupole).[13]
-
Column: A capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[12]
-
Injection: 1 µL of the final extract is injected in splitless mode.[12]
-
Temperature Program: An optimized temperature gradient is used to separate the analytes. A typical program might start at 60°C, ramp to 180°C, and then ramp to 300°C.[12]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and this compound epoxide.[13]
Data Presentation and Analysis
Calculation of Bioconcentration Factor (BCF)
The BCF is calculated as the ratio of the concentration of the chemical in the fish (Cƒ) to its concentration in the water (Cw) at steady state.[9]
BCF = Cƒ / Cw
If steady state is not reached, the kinetic BCF can be calculated from the uptake rate constant (k₁) and the depuration rate constant (k₂) determined by modeling the concentration changes over time.
BCF = k₁ / k₂
The final BCF should be normalized to a standard fish lipid content of 5%.[2]
Quantitative Data Summary
The following tables provide examples of how to structure the collected data.
Table 1: Experimental Conditions
| Parameter | Value | Unit |
|---|---|---|
| Test Species | Oncorhynchus mykiss | N/A |
| Mean Fish Weight | 5.5 ± 0.8 | g |
| Mean Fish Length | 7.2 ± 0.5 | cm |
| Water Temperature | 15 ± 1 | °C |
| Photoperiod | 16:8 (Light:Dark) | hours |
| Nominal this compound Conc. | 0.5 | µg/L |
| Mean Measured Water Conc. | 0.45 ± 0.05 | µg/L |
Table 2: this compound and Metabolite Concentrations in Fish Tissue (Uptake Phase)
| Day | Mean this compound Conc. (ng/g wet weight) | Mean this compound Epoxide Conc. (ng/g wet weight) |
|---|---|---|
| 1 | 15.2 ± 3.1 | 5.8 ± 1.2 |
| 3 | 40.5 ± 6.8 | 25.1 ± 4.5 |
| 7 | 85.3 ± 10.2 | 68.9 ± 9.7 |
| 14 | 155.6 ± 18.4 | 140.2 ± 15.3 |
| 21 | 210.1 ± 25.0 | 205.7 ± 22.1 |
| 28 | 225.4 ± 28.1 | 230.5 ± 26.8 |
Table 3: Calculated Bioaccumulation Metrics
| Analyte | Steady-State Tissue Conc. (Cƒ, ng/g) | Water Conc. (Cw, ng/L) | Steady-State BCF (L/kg) | Lipid Content (%) | 5% Lipid-Normalized BCF (L/kg) |
|---|---|---|---|---|---|
| This compound | 225.4 | 0.45 | 500,889 | 6.2 | 403,943 |
| This compound Epoxide | 230.5 | 0.45 | 512,222 | 6.2 | 413,082 |
| Total | 455.9 | 0.45 | 1,013,111 | 6.2 | 817,025 |
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the fish bioaccumulation study.
Sample Processing and Analysis Workflow
Caption: Workflow for fish tissue sample preparation and analysis.
References
- 1. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. ANALYTICAL METHODS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CHLORDANE AND this compound ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 10. epa.gov [epa.gov]
- 11. lcms.cz [lcms.cz]
- 12. Determination of 57 pesticide residues in fishery products by GC tandem mass spectrometry combined with QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. Multi-Residue Screening of Pesticides in Aquatic Products Using High-Performance Liquid Chromatography-Tandem High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
Application Notes and Protocols for Heptachlor as a Reference Standard in Environmental Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Heptachlor, a persistent organochlorine pesticide, and its more stable metabolite, this compound epoxide, are of significant environmental concern due to their toxicity and potential for bioaccumulation.[1][2][3][4] Accurate and reliable quantification of these compounds in environmental matrices is crucial for monitoring contamination, assessing exposure risks, and enforcing regulatory limits.[1][5] High-purity this compound and this compound epoxide reference standards are essential for the calibration of analytical instruments, validation of analytical methods, and ensuring the quality and accuracy of environmental testing data.[5][6] This document provides detailed application notes and protocols for the use of this compound as a reference standard in the analysis of environmental samples.
Analytical Methodologies
The most common and well-established methods for the determination of this compound and this compound epoxide in environmental samples are gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).[7] GC-MS is often used for confirmation.[7]
Key Analytical Techniques:
-
Gas Chromatography-Electron Capture Detection (GC-ECD): Highly sensitive for halogenated compounds like this compound, making it suitable for trace-level analysis.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification and quantification of target analytes based on their mass spectra.[7][8]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Offers enhanced selectivity and sensitivity, particularly for complex matrices, by reducing background interference.[9]
Quantitative Data Summary
The following tables summarize key performance data for the analysis of this compound and this compound epoxide in various environmental matrices.
Table 1: Method Performance for this compound Analysis in Water Samples
| Parameter | Method | Matrix | Detection/Quantitation Limit | Recovery (%) | Reference |
| Linearity Range | SPME-GC-EI-MS | Groundwater | 0.015 to 5.0 µg/L | 96 - 101 | [8] |
| Limit of Quantitation (LOQ) | SPME-GC-EI-MS | Groundwater | 0.015 µg/L | N/A | [8] |
| Sample Detection Limit | GC/ECD (EPA Method 8080) | Wastewater | 0.003 µg/L | 69 | [10] |
| Sample Detection Limit | GC/MS (EPA Method 8250) | Wastewater | 1.9 µg/L | 87 | [10] |
| Sample Detection Limit | GC/ECD (EPA Method 508) | Drinking Water | 0.01 µg/L | 99 | [10] |
| Recovery | GC/MS | Water | 52 - 68 | N/A | [10] |
Table 2: Method Performance for this compound Analysis in Solid and Air Samples
| Parameter | Method | Matrix | Detection/Quantitation Limit | Recovery (%) | Reference |
| Sample Detection Limit | GC/MS (EPA Method 8250) | Soil/Sediment, Solid Waste | 1.9 µg/L | 87 | [10] |
| Sample Detection Limit | GC/ECD; GC/MS | Outdoor Air | 0.0006 ppb | 99 | [10] |
| Sample Detection Limit | GC/ECD | Indoor Air | <3 ppt | Not Reported | [10] |
| Average Recovery | GC-ECD/GC-MS | Pork | N/A | 87.1 - 102.2 | [11] |
| Limit of Quantification (LOQ) | GC-ECD/GC-MS | Pork | 0.01 mg/kg | N/A | [11] |
Experimental Protocols
The following are generalized protocols for the analysis of this compound in water and soil matrices, based on established methodologies.[7][8][10]
Protocol 1: Analysis of this compound in Water Samples
This protocol is based on liquid-liquid extraction followed by GC-MS analysis, a common approach for water matrices.[3]
1. Sample Collection and Preservation:
- Collect water samples in clean glass containers.
- If not analyzed immediately, preserve the samples by adjusting the pH to < 2 with sulfuric acid and store at 4°C.
2. Extraction:
- Measure 1 L of the water sample into a 2 L separatory funnel.
- Add 60 mL of dichloromethane (B109758) to the funnel.
- Shake vigorously for 2 minutes, periodically venting the funnel.
- Allow the layers to separate and drain the dichloromethane (bottom layer) into a flask.
- Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining all extracts.
3. Drying and Concentration:
- Pass the combined extract through a funnel containing anhydrous sodium sulfate (B86663) to remove residual water.
- Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus or a rotary evaporator.
- Exchange the solvent to hexane (B92381) by adding 5 mL of hexane and re-concentrating to 1 mL.
4. Cleanup (if necessary):
- For samples with high levels of interfering substances, a cleanup step using a Florisil® or silica (B1680970) gel column may be required.[7]
- Elute the column with a suitable solvent or solvent mixture to separate this compound from interferences.
5. Instrumental Analysis (GC-MS):
- Injector: Splitless mode, 250°C.
- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial temperature: 120°C, hold for 2 min.
- Ramp 1: 12°C/min to 180°C, hold for 5 min.
- Ramp 2: 7°C/min to 240°C, hold for 1 min.
- Ramp 3: 7°C/min to 250°C, hold for 2 min.
- Ramp 4: to 280°C, hold for 2 min.[12]
- Mass Spectrometer: Electron ionization (EI) mode, scan range 50-550 amu or selected ion monitoring (SIM) for target ions of this compound.
6. Quantification:
- Prepare a calibration curve using this compound reference standards of known concentrations.
- Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
Protocol 2: Analysis of this compound in Soil and Sediment Samples
This protocol utilizes Soxhlet extraction, a robust method for extracting persistent organic pollutants from solid matrices.
1. Sample Preparation:
- Air-dry the soil or sediment sample and sieve to remove large debris.
- Homogenize the sample.
- Mix a portion of the sample with anhydrous sodium sulfate to create a free-flowing mixture.
2. Extraction:
- Place 10-20 g of the prepared sample into a Soxhlet extraction thimble.
- Extract with 150-200 mL of a 1:1 mixture of acetone (B3395972) and hexane for 6-8 hours.
3. Concentration and Solvent Exchange:
- Concentrate the extract to a small volume (1-2 mL) using a rotary evaporator.
- Perform a solvent exchange to hexane by adding hexane and re-concentrating.
4. Cleanup:
- A cleanup step is typically necessary for soil and sediment extracts.
- Use a Florisil® or silica gel column to remove polar interferences.[7] Gel permeation chromatography (GPC) can also be used to remove high molecular weight compounds.[7]
5. Instrumental Analysis (GC-MS):
- Follow the same GC-MS conditions as described in Protocol 1.
6. Quantification:
- Quantify the this compound concentration using a calibration curve prepared from this compound reference standards.
Visualizations
Experimental Workflow for this compound Analysis in Water
Caption: Workflow for the analysis of this compound in water samples.
Experimental Workflow for this compound Analysis in Soil
Caption: Workflow for the analysis of this compound in soil samples.
Disclaimer: These protocols are intended as a general guide. Specific experimental conditions may need to be optimized based on the sample matrix, instrumentation, and desired detection limits. Always follow appropriate safety precautions when handling chemicals and operating analytical instruments.
References
- 1. circabc.europa.eu [circabc.europa.eu]
- 2. epa.gov [epa.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. This compound Reference Materials | CAS 76-44-8 | LGC Standards [lgcstandards.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantitative solid phase microextraction - gas chromatography mass spectrometry analysis of the pesticides lindane, this compound and two this compound transformation products in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Table 7-2, Analytical Methods for Determining this compound and this compound Epoxide in Environmental Samples - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A method developed for determination of this compound and its metabolites from pork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Heptachlor as a Model for Organochlorine Pesticide Effects
Introduction
Heptachlor is an organochlorine cyclodiene insecticide first introduced in 1952.[1][2] Although its use has been severely restricted in many countries due to its persistence in the environment and adverse health effects, it remains a critical model compound for researchers studying the toxicological impacts of organochlorine pesticides.[3][4] Its primary metabolite, this compound epoxide, is often more persistent and toxic than the parent compound.[3][5] this compound and its epoxide are lipophilic, leading to bioaccumulation in the fatty tissues of organisms, including humans.[3][6] Due to its well-documented effects, including neurotoxicity, hepatotoxicity, and potential carcinogenicity, this compound serves as a valuable tool for investigating the mechanisms of action of this class of persistent organic pollutants (POPs).[7][8]
These application notes provide an overview of the use of this compound in toxicological research and detailed protocols for key experimental procedures.
Toxicological Data Summary
Quantitative data from various toxicological studies are summarized below to provide a comparative overview of this compound's and its epoxide's potency across different species and exposure routes.
Table 1: Acute Toxicity of this compound and this compound Epoxide
| Compound | Species | Route | LD50 Value (mg/kg) | Reference(s) |
|---|---|---|---|---|
| This compound | Rat | Oral | 40 - 220 | [3][5] |
| This compound | Rat | Dermal | 119 - 320 | [5] |
| This compound | Mouse | Oral | 30 - 68 | [5] |
| This compound | Guinea Pig | Oral | 116 | [3][5] |
| This compound | Hamster | Oral | 100 | [5] |
| This compound | Rabbit | Dermal | >2000 | [5] |
| This compound Epoxide | Rat | Oral | 47 - 60 | [3][9] |
| this compound Epoxide | Mouse | Oral | 39 - 144 |[9] |
Table 2: Chronic Exposure Effects and Carcinogenicity of this compound
| Species | Duration | Dose/Concentration | Observed Effects | Reference(s) |
|---|---|---|---|---|
| Rat | 2 years | 0.25 mg/kg/day | No Observed Adverse Effect Level (NOAEL). | [5] |
| Rat | 50 weeks | 0.35 mg/kg/day | Reversible liver damage. | [5] |
| Dog | 60 weeks | 2.5 mg/kg diet (0.06 mg/kg/day) | No Observed Adverse Effect Level (NOAEL). | [10] |
| Mouse | 2 years | 1.5 mg/kg/day | Increased mortality. | [5] |
| Mouse | 2 years | 2.4 mg/kg/day | Increased incidence of hepatocellular carcinoma. | [7] |
| Mouse | 80 weeks | 6.1 - 13.8 ppm (diet) | Dose-related increase in hepatocellular carcinomas. | [11] |
| Rat | - | ~1.2 mg/kg/day | Increased incidence of liver carcinomas. |[5] |
Key Research Applications and Experimental Protocols
This compound is utilized in a variety of experimental contexts to study the effects of organochlorine pesticides.
Carcinogenicity Assessment
This compound is classified as a Group B2, probable human carcinogen by the U.S. EPA and Group 2B, possibly carcinogenic to humans by IARC.[7][12] Animal studies have demonstrated its ability to induce liver tumors in mice.[11][13]
Protocol 1: In Vivo Rodent Bioassay for Carcinogenicity
This protocol outlines a standard long-term feeding study to assess the carcinogenic potential of this compound.
-
Animal Model: Use groups of 50 male and 50 female B6C3F1 mice.
-
Acclimation: Acclimate animals for at least two weeks before the study begins, with access to standard chow and water ad libitum.
-
Dose Preparation: Prepare diets containing technical-grade this compound at various concentrations (e.g., a control group with 0 ppm, a low-dose group at 6 ppm, and a high-dose group at 14 ppm).[11] Ensure homogenous mixing of the test compound in the feed.
-
Administration: Provide the prepared diets to the respective groups for a period of 80 weeks.[11]
-
Monitoring: Conduct daily clinical observations for signs of toxicity (e.g., changes in behavior, appearance, palpable masses). Record body weight weekly for the first 3 months and bi-weekly thereafter.
-
Necropsy: At the end of the 80-week exposure period, euthanize all surviving animals. Perform a complete gross necropsy on all animals (including those that die prematurely).
-
Histopathology: Collect major organs and any gross lesions. Pay special attention to the liver. Preserve tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Data Analysis: A veterinary pathologist should perform a microscopic examination of the tissues. Statistically compare the incidence of tumors, particularly hepatocellular carcinomas, between the control and treated groups.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Chlordane and this compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 6. PUBLIC HEALTH STATEMENT - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. This compound/Heptachlor Epoxide | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. This compound - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Carcinogenicity of this compound and this compound epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Heptachlor Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of Heptachlor. It is intended for researchers, scientists, and professionals in drug development who are utilizing chromatographic techniques for this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the analytical signal of this compound caused by co-eluting compounds from the sample matrix.[1] These effects can lead to either signal enhancement (an artificially high reading) or signal suppression (an artificially low reading), ultimately affecting the accuracy and reproducibility of the quantification.[1][2] In gas chromatography (GC), matrix components can mask active sites in the injector and column, leading to a matrix-induced signal enhancement.[2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: You can assess the presence and extent of matrix effects using a post-extraction spike method. This involves comparing the signal response of this compound spiked into a pre-extracted blank matrix sample to the response of a standard in a neat solvent. The matrix effect percentage can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value significantly different from 100% indicates the presence of matrix effects. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.[3]
Q3: What are the primary strategies to overcome matrix effects in this compound analysis?
A3: The main strategies can be categorized into three areas:
-
Sample Preparation: The most effective approach is to remove interfering matrix components before analysis using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE).[3][4][5]
-
Chromatographic Separation: Optimizing the GC method can help separate this compound from co-eluting matrix components.[6]
-
Calibration Strategies: When matrix effects cannot be eliminated, their impact can be compensated for using methods like matrix-matched calibration or stable isotope dilution (SID).[3][7][8]
Troubleshooting Guide
Issue 1: I am observing significant signal enhancement for this compound in my GC-MS analysis of food samples.
-
Possible Cause: Co-extracted matrix components are masking active sites in the GC inlet and column, leading to a matrix-induced enhancement effect.[2] This is common in complex matrices like fruits and vegetables.[2][9]
-
Troubleshooting Steps & Solutions:
-
Implement a QuEChERS cleanup step: The QuEChERS method is widely used for pesticide residue analysis in food and can effectively remove many matrix interferences.[9][10][11]
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the enhancement effect.[7][8][12]
-
Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect.[13][14] This is particularly effective if your instrument has sufficient sensitivity.[12]
-
Issue 2: My this compound recoveries are low and inconsistent across different batches of a complex herbal matrix.
-
Possible Cause: Strong interactions between this compound and the matrix components may be hindering efficient extraction. Dry matrices can also lead to poor extraction efficiency.[15]
-
Troubleshooting Steps & Solutions:
-
Rehydrate Dry Samples: Before extraction, add a specific amount of water to dry samples to improve the extraction efficiency of the solvent.[15]
-
Optimize the QuEChERS Method: For complex matrices, you may need to modify the standard QuEChERS protocol. This could involve using different d-SPE sorbents like C18 or graphitized carbon black (GCB) to remove specific interferences.[15][16]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the native analyte, providing the most accurate correction for recovery and matrix effect variations.[14][17][18]
-
Issue 3: I am seeing peak tailing for this compound in my GC chromatograms.
-
Possible Cause: Active sites in the GC inlet liner or the front of the analytical column are interacting with the analyte. This can be exacerbated by the injection of complex sample extracts.[2]
-
Troubleshooting Steps & Solutions:
-
Perform Inlet Maintenance: Regularly replace the GC inlet liner and septum. Consider using a liner with a glass wool plug to trap non-volatile matrix components.[19]
-
Clip the Analytical Column: Remove a small portion (e.g., 10-20 cm) from the front of the analytical column to eliminate contaminated sections.[19]
-
Use an Analyte Protectant: Adding an analyte protectant to your standards and samples can help to mask active sites in the GC system.[20]
-
Data Presentation
Table 1: Matrix Effects of Pesticides in Different Food Matrices using QuEChERS and GC-MS/MS
| Matrix Commodity Group | Predominant Matrix Effect | Percentage of Analytes with Strong Effect (Enhancement/Suppression) |
| High Water Content (e.g., Apples) | Enhancement | 73.9% |
| High Acid and Water Content (e.g., Grapes) | Enhancement | 77.7% |
| High Starch/Protein, Low Water/Fat (e.g., Spelt Kernels) | Suppression | 82.1% |
| High Oil, Very Low Water (e.g., Sunflower Seeds) | Suppression | 65.2% |
| Data adapted from a study on over 200 pesticides, demonstrating that the type of food matrix significantly influences the nature and magnitude of matrix effects.[2][9] |
Experimental Protocols
1. QuEChERS Sample Preparation for this compound in a Food Matrix (e.g., Fruits/Vegetables)
This protocol is a general guideline based on the widely used QuEChERS method.[10][11][21]
-
Sample Homogenization:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of water to rehydrate.[15]
-
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats, and graphitized carbon black (GCB) to remove pigments).[16]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract. Take an aliquot for GC-MS analysis.
-
2. Matrix-Matched Calibration for this compound
This protocol describes the preparation of matrix-matched calibration standards to compensate for matrix effects.[8][22]
-
Preparation of Blank Matrix Extract:
-
Select a representative sample of the matrix that is known to be free of this compound.
-
Perform the entire sample preparation procedure (e.g., QuEChERS) on this blank matrix to obtain a blank matrix extract.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Create a series of working standard solutions by diluting the stock solution.
-
For each calibration level, spike the appropriate amount of the working standard solution into an aliquot of the blank matrix extract. This will create a set of calibration standards where the matrix composition is consistent across all levels.
-
-
Analysis:
-
Analyze the matrix-matched calibration standards using the same GC-MS method as for the samples.
-
Construct the calibration curve using the response of the standards in the matrix.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Illustration of matrix effects in GC analysis.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. iris.unito.it [iris.unito.it]
- 12. shimadzu.com [shimadzu.com]
- 13. youtube.com [youtube.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. shimadzu.com [shimadzu.com]
- 21. agilent.com [agilent.com]
- 22. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
Improving the sensitivity of Heptachlor detection methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Heptachlor and its epoxide.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?
Answer:
Poor peak shape is a common issue in gas chromatography and can significantly affect the accuracy of quantification. The primary causes and solutions are outlined below:
-
Active Sites in the GC System: this compound and its epoxide are susceptible to degradation and adsorption at active sites within the GC inlet and column.
-
Solution:
-
Inlet Liner: Use deactivated glass wool in the liner to trap non-volatile residues. Regularly replace the inlet liner, especially after analyzing complex matrices.[1] Consider using an inert flow path system if available.[1]
-
Column: Ensure you are using a high-quality, inert capillary column. If the column is old or has been used extensively with dirty samples, it may need to be conditioned or replaced. Trimming a small portion (10-15 cm) from the front of the column can sometimes restore performance.
-
-
-
Improper Injection Technique: The injection parameters can greatly influence peak shape.
-
Solution:
-
Solvent Focusing: Ensure the initial oven temperature is set about 20°C below the boiling point of the solvent. This helps to condense the sample at the head of the column into a tight band.[2]
-
Analyte Focusing: For less volatile pesticides, the initial oven temperature can be above the solvent's boiling point.[2]
-
-
-
Solvent Mismatch: Injecting a polar solvent (like acetonitrile (B52724) from a QuEChERS extraction) into a non-polar GC column can cause peak splitting or distortion.[2]
-
Solution:
-
Solvent Exchange: Evaporate the polar solvent and reconstitute the sample in a non-polar solvent like hexane (B92381) or toluene (B28343).[2]
-
Dilution: Diluting the acetonitrile extract with a non-polar solvent like toluene can mitigate the mismatch.[2]
-
-
Issue 2: Low Analyte Recovery
Question: I'm experiencing low recovery of this compound in my samples. What are the likely causes and how can I improve it?
Answer:
Low recovery indicates a loss of the analyte during sample preparation or analysis. Here are the common culprits and their remedies:
-
Inefficient Extraction: The chosen extraction method may not be suitable for the sample matrix.
-
Solution:
-
Solvent Choice: Ensure the extraction solvent is appropriate for this compound (a non-polar compound) and the sample matrix. Common solvents include hexane, dichloromethane (B109758), and acetone/hexane mixtures.[3][4]
-
Extraction Technique: For solid samples, techniques like Soxhlet or ultrasonic extraction are common.[5] For aqueous samples, liquid-liquid extraction or solid-phase extraction (SPE) are effective.[5] Ensure the extraction time and solvent-to-sample ratio are optimized.
-
-
-
Sample Cleanup Issues: Co-extracted matrix components can interfere with the analysis and lead to analyte loss.
-
Degradation during Analysis: this compound can degrade in a hot GC inlet, especially if it is not clean.
-
Solution:
-
Inlet Maintenance: Regularly clean the GC inlet and replace the liner and septum.
-
Temperature Optimization: Avoid excessively high inlet temperatures.
-
-
Issue 3: Matrix Effects in GC-MS Analysis
Question: I'm observing signal enhancement or suppression for this compound when analyzing complex samples with GC-MS. How can I mitigate these matrix effects?
Answer:
Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, are a significant challenge in GC-MS analysis.[6][7][8]
-
Causes:
-
Solutions:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effects.[7]
-
Isotope Dilution: Use a stable isotope-labeled internal standard for this compound. This is the most effective way to correct for matrix effects as the internal standard will be affected in the same way as the native analyte.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Enhanced Sample Cleanup: Employ more rigorous cleanup procedures, such as SPE or GPC, to remove a larger portion of the matrix before analysis.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Gas Chromatography with Electron Capture Detection (GC-ECD) is generally more sensitive for detecting organochlorine pesticides like this compound than GC-MS in full scan mode.[9][10] However, GC-MS operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can achieve comparable or even better sensitivity and offers superior selectivity and confirmation of the analyte's identity.[9][10]
Q2: What are the typical detection limits for this compound in different matrices?
A2: Detection limits can vary significantly depending on the analytical method, instrument, and sample matrix. The following table provides a summary of reported detection and quantitation limits.
Q3: What internal standards are recommended for this compound analysis?
A3: For GC-ECD analysis, compounds that are not expected to be in the sample and have similar chromatographic behavior to this compound can be used. Pentachloronitrobenzene and 1-bromo-2-nitrobenzene (B46134) have been suggested.[11] For GC-MS, the use of a stable isotope-labeled analog of this compound (e.g., ¹³C-Heptachlor) is the ideal internal standard for the most accurate quantification, as it corrects for extraction efficiency, matrix effects, and instrumental variability.
Q4: How can I confirm the identity of this compound in my samples?
A4: While GC-ECD is highly sensitive, it is not very selective. Confirmation of this compound's presence should be performed using a more selective technique.
-
GC-MS: This is the most common method for confirmation. The mass spectrum of the peak in the sample should match that of a known this compound standard.
-
Dual-Column GC-ECD: Analyzing the sample on two different GC columns with different polarities can provide additional confidence in the identification if the retention times match the standard on both columns.
Q5: What are the common sample preparation methods for different matrices?
A5: The choice of sample preparation method depends on the matrix. Here are some common approaches:
-
Water: Liquid-liquid extraction with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) using C18 cartridges.[5]
-
Soil and Sediment: Soxhlet extraction with dichloromethane or acetone/hexane, followed by cleanup using Florisil or GPC.[5][12]
-
Fatty Foods (e.g., milk, butter, meat): Lipid extraction followed by Gel Permeation Chromatography (GPC) to remove fats.[3][4]
Quantitative Data Summary
The following tables summarize the performance of various this compound detection methods.
Table 1: Detection and Quantitation Limits for this compound in Water
| Analytical Method | Sample Detection Limit (µg/L) | Limit of Quantification (µg/L) | Reference |
| GC-ECD (EPA Method 508) | 0.01 | - | [13] |
| GC-ECD | - | 0.05 | [14] |
| GC-ECD (EPA Method 8080) | 0.003 | - | [13] |
| GC-MS (EPA Method 8250) | 1.9 | - | [13] |
Table 2: Recovery and Precision Data for this compound in Various Matrices
| Sample Matrix | Analytical Method | Percent Recovery | Reference |
| Outdoor Air | GC-ECD; GC-MS | 99% | [13] |
| Waste Water | GC-ECD (EPA Method 8080) | 69% | [13] |
| Waste Water | GC-MS (EPA Method 8250) | 87% | [13] |
| Drinking Water | GC-ECD (EPA Method 508) | 99% | [13] |
| Soil/Sediment | GC-MS (EPA Method 8250) | 87% | [13] |
| Pork | GC-ECD | 87.1-102.2% | [11] |
Experimental Protocols
Protocol 1: Determination of this compound in Water by GC-ECD (Based on EPA Method 508)
-
Sample Collection and Preservation:
-
Collect a 1-liter water sample in a clean glass bottle.
-
Dechlorinate the sample by adding 80 mg of sodium thiosulfate (B1220275) per liter.
-
Adjust the sample pH to a range of 5-9 with sodium hydroxide (B78521) or sulfuric acid.
-
Store the sample at 4°C and extract within 7 days.
-
-
Extraction (Liquid-Liquid Extraction):
-
Transfer the 1-liter sample to a 2-liter separatory funnel.
-
Add 60 mL of dichloromethane to the funnel.
-
Shake vigorously for 2 minutes with periodic venting.
-
Allow the layers to separate and drain the dichloromethane (bottom layer) into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
-
Concentration:
-
Concentrate the extract to approximately 5 mL using a Kuderna-Danish (K-D) apparatus.
-
Further concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
-
GC-ECD Analysis:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 270°C at 5°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a flow rate of 1-2 mL/minute.
-
Injection Volume: 1-2 µL.
-
-
Quantification:
-
Prepare a multi-point calibration curve using this compound standards of known concentrations.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
-
Visualizations
References
- 1. How to Improve Peak Shape Consistency in Multiresidue Pesticide Analysis | Separation Science [sepscience.com]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. Enhancement of Pesticide Peak Response in GC-MS in the Presence of Multiple Co-Existing Reference Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.org.co [scielo.org.co]
- 9. Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. epa.gov [epa.gov]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. Table 7-2, Analytical Methods for Determining this compound and this compound Epoxide in Environmental Samples - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
Addressing Heptachlor sample degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the degradation of Heptachlor samples during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound stability to ensure the integrity of your analytical results.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the storage and analysis of this compound samples.
Issue 1: Low Recovery of this compound in Stored Samples
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | This compound can degrade to this compound epoxide and 1-hydroxychlordene. Analyze for these degradation products to perform a mass balance. |
| Microbial Degradation | If samples (especially soil and water) are not properly stored, microbial activity can degrade this compound. Ensure samples are stored at or below -18°C.[1] |
| Photodegradation | Exposure to light, especially UV, can accelerate degradation. Store samples in amber glass containers or in the dark. |
| Improper pH | Alkaline conditions can promote the hydrolysis of this compound. Ensure the pH of aqueous samples is adjusted to a neutral or slightly acidic range if appropriate for the analytical method. |
| Volatilization | This compound is semi-volatile. Ensure sample containers are properly sealed with PTFE-lined caps (B75204) to prevent loss. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Sample Heterogeneity | For solid samples like soil, ensure thorough homogenization before taking a subsample for analysis. |
| Inconsistent Storage | Verify that all samples have been stored under the same conditions (temperature, light exposure). |
| Analytical Variability | Review your entire analytical procedure, from extraction to instrumental analysis, for sources of variability. Use internal standards to correct for variations. |
| Contamination | Cross-contamination between samples can lead to inaccurate results. Ensure proper cleaning of all equipment and use fresh solvents and reagents. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound I should be aware of?
A1: The two primary degradation products of this compound are this compound epoxide and 1-hydroxychlordene.[2] this compound epoxide is more stable and persistent than the parent compound.[3] Microbial activity in soil often leads to the formation of this compound epoxide, while abiotic processes can result in 1-hydroxychlordene.[2]
Q2: What are the ideal storage conditions for this compound samples?
A2: To minimize degradation, store all samples in the dark in amber glass containers with PTFE-lined caps at a temperature of -20°C ± 5°C.[1]
Q3: What are the recommended maximum holding times for different sample matrices?
A3: The following are general recommendations. However, it is best to consult the specific analytical method or regulatory guidelines you are following.
| Sample Matrix | Recommended Holding Time (from collection to extraction) | Recommended Holding Time (from extraction to analysis) |
| Water | 7 days | 40 days |
| Soil/Sediment | 14 days | 40 days |
| Biological Tissues | 30 days | 40 days |
Q4: My analytical results show a significant amount of this compound epoxide, but I started with pure this compound. What does this indicate?
A4: This indicates that degradation of your this compound standard or sample has occurred. This can happen during storage or even during the analytical process itself (e.g., in a hot GC injection port). It is crucial to analyze for both this compound and this compound epoxide to get an accurate picture of the total this compound-related residues.
Q5: Can I use plastic containers to store my this compound samples?
A5: It is not recommended. This compound can adsorb to plastic surfaces, leading to lower recoveries. Glass containers with PTFE-lined caps are the preferred choice to minimize this issue.
Section 3: Data on this compound Stability
The following tables summarize quantitative data on the degradation of this compound under various conditions.
Table 1: Half-life of this compound in Different Environmental Matrices
| Matrix | Condition | Half-life | Reference |
| Soil | Temperate regions, field conditions | 0.75 - 2 years | [4] |
| Soil | Laboratory study, 25°C, 55% relative humidity | 24.67 days | [3] |
| Soil | Laboratory study, 18°C, 55% relative humidity | 40.67 days | [3] |
| Water | River water, room temperature, sunlight exposure | 3.5 days | [5] |
Table 2: Degradation of this compound in Soil Over Time
| Time | This compound Remaining (%) | This compound Epoxide Formed (%) | 1-hydroxychlordene Formed (%) |
| 0 days | 100 | 0 | 0 |
| 28 days | 85 | 10 | 5 |
| 56 days | 72 | 18 | 10 |
| 112 days | 55 | 30 | 15 |
Note: These are representative values compiled from multiple studies and can vary based on specific soil type, microbial population, and environmental conditions.
Section 4: Experimental Protocols
Protocol for a this compound Storage Stability Study
This protocol outlines a general procedure for conducting a storage stability study of this compound in a soil matrix.
-
Sample Preparation:
-
Obtain a well-characterized, analyte-free soil sample.
-
Fortify the soil with a known concentration of this compound standard solution.
-
Homogenize the fortified soil thoroughly.
-
Divide the soil into multiple aliquots in amber glass jars with PTFE-lined caps.
-
-
Storage:
-
Store the aliquots at a minimum of two different temperature conditions (e.g., -20°C and 4°C) in the dark.
-
Designate a set of samples for analysis at various time points (e.g., Day 0, 1 month, 3 months, 6 months, 1 year).
-
-
Analysis:
-
At each time point, retrieve the designated samples from storage.
-
Allow the samples to come to room temperature.
-
Extract the this compound and its degradation products using an appropriate and validated analytical method (e.g., EPA Method 8081B).
-
Analyze the extracts by gas chromatography with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).
-
Quantify the concentrations of this compound, this compound epoxide, and 1-hydroxychlordene.
-
-
Data Evaluation:
-
Calculate the percent recovery of this compound at each time point relative to the Day 0 concentration.
-
Plot the concentration of this compound and its degradation products over time for each storage condition.
-
Section 5: Visualizations
This compound Degradation Pathway
Caption: Simplified degradation pathway of this compound.
Experimental Workflow for this compound Analysis
Caption: General workflow for this compound sample analysis.
References
- 1. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. Degradation of the persistent organic pollutant [14C]this compound in Japanese field soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. agilent.com [agilent.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of QuEChERS for Heptachlor Analysis in Produce
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of heptachlor in produce.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the QuEChERS method and why is it suitable for analyzing this compound in produce?
A1: The QuEChERS method is a streamlined sample preparation technique that employs a two-step process: solvent extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[1] It is highly effective for multi-residue pesticide analysis in food matrices due to its simplicity, speed, and low solvent consumption.[1][2] For a non-polar organochlorine pesticide like this compound, QuEChERS offers efficient extraction from complex fruit and vegetable matrices while minimizing co-extractives that can interfere with subsequent analysis by gas chromatography (GC).[3]
Q2: I am experiencing low recovery of this compound. What are the common causes and solutions?
A2: Low recovery of this compound is a frequent issue that can stem from several factors during the QuEChERS procedure. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Explanation | Recommended Solution(s) |
| Inadequate Homogenization | A non-uniform sample will lead to inconsistent and non-representative extraction. | Ensure the fruit or vegetable sample is thoroughly homogenized to a uniform consistency before weighing. For hard samples, cryogenic milling can be effective. |
| Insufficient Hydration of Dry Samples | The QuEChERS method was originally developed for high-moisture samples (>75%).[4] For dry produce (e.g., raisins, dried herbs), poor hydration can lead to inefficient partitioning of this compound into the acetonitrile (B52724). | Before adding acetonitrile, hydrate (B1144303) the homogenized sample with a calculated amount of deionized water to achieve approximately 80% total water content.[2] |
| Incorrect d-SPE Sorbent Choice | Using an inappropriate cleanup sorbent can lead to the loss of this compound. For example, Graphitized Carbon Black (GCB) is excellent for removing pigments but can adsorb planar molecules like this compound, reducing its recovery. | For most produce, a combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences is sufficient.[5] Use GCB sparingly and only when necessary for highly pigmented matrices. If GCB is required, use the minimum effective amount. |
| pH-Related Degradation (Less Common for this compound) | While this compound is relatively stable, extreme pH conditions can affect some pesticides. Buffered QuEChERS methods (AOAC or EN 15662) are used to maintain a stable pH, protecting pH-sensitive compounds.[6] | Using a buffered QuEChERS kit, such as the EN 15662 formulation (containing citrate (B86180) buffers), is a good general practice to ensure method robustness for a wide range of pesticides.[2][6] |
| Premature Phase Separation | Adding the extraction salts directly onto a dry sample before proper mixing with acetonitrile can cause clumping and inefficient extraction. | Ensure the sample is thoroughly shaken with acetonitrile for at least one minute before adding the QuEChERS extraction salts. |
Q3: My chromatograms show significant matrix effects (signal enhancement or suppression). How can I mitigate this?
A3: Matrix effects are a common challenge in pesticide residue analysis, where co-extracted compounds from the sample interfere with the ionization and detection of the target analyte.[7][8]
-
Signal Enhancement: Often seen in GC analysis, where matrix components can have a "carrier" effect or coat active sites in the inlet and column, preventing analyte degradation and leading to a stronger signal than in a pure solvent standard.[8]
-
Signal Suppression: More common in LC-MS/MS, where co-eluting matrix components compete with the analyte for ionization in the source.[2]
Solutions:
-
Matrix-Matched Calibration: This is the most effective way to compensate for matrix effects.[8] Prepare calibration standards in a blank extract of the same produce type you are analyzing. This ensures that the standards and samples experience similar matrix-induced signal changes.
-
Optimize d-SPE Cleanup: Ensure you are using the correct d-SPE sorbents for your matrix. For fatty matrices like avocado, include C18 in your cleanup tube. For highly pigmented samples like spinach or berries, a minimal amount of GCB may be necessary.[5]
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analytical signal.[9]
Q4: How do I select the correct d-SPE sorbents for different types of produce?
A4: The choice of d-SPE sorbent is critical for removing interferences without losing the analyte. All d-SPE tubes contain anhydrous magnesium sulfate (B86663) to remove residual water. The other sorbents are chosen based on the matrix properties.[5]
| Produce Type / Matrix Interference | Recommended Sorbent | Purpose |
| General Fruits & Vegetables (e.g., apples, cucumbers, tomatoes) | PSA (Primary Secondary Amine) | Removes organic acids, fatty acids, and sugars.[5] |
| Fatty Produce (e.g., avocado) | C18 (Octadecylsilane) | Removes non-polar interferences like fats and waxes.[5] |
| Highly Pigmented Produce (e.g., spinach, berries, red peppers) | GCB (Graphitized Carbon Black) | Removes pigments like chlorophyll (B73375) and carotenoids. Caution: GCB can adsorb planar pesticides like this compound, so use the minimum amount necessary.[10] |
Quantitative Data Summary
The recovery of this compound can vary significantly depending on the produce matrix and the specific QuEChERS protocol used. The goal is to achieve recovery rates between 70-120% with a relative standard deviation (RSD) of ≤20%.
Table 1: Representative Recovery Data for this compound in Various Produce
| Produce Matrix | QuEChERS Method | d-SPE Cleanup | Spiking Level (ng/g) | Average Recovery (%) | RSD (%) | Reference |
| Fresh Herbs | Acetonitrile Extraction | PSA + GCB | Not Specified | >70% | <15% | [10] |
| Fruits (General) | Buffered QuEChERS | Not Specified | 8 | 70-120% | <17% | [3] |
| Green Leafy Vegetables | Modified QuEChERS | PSA + Carbon Black | Not Specified | 78.6-107.7% | <7.5% | [11] |
| High-Water Content Produce | Modified QuEChERS | Not Specified | Not Specified | High recoveries reported | Not Specified | [9] |
Note: This table is a summary of representative data. Actual results will vary based on specific laboratory conditions and protocols.
Experimental Protocols
This section provides a detailed methodology for a standard buffered QuEChERS procedure (based on the EN 15662 method) suitable for this compound analysis in most fruits and vegetables.
1. Sample Preparation and Homogenization
-
Wash and chop the produce sample.
-
Homogenize the sample using a high-speed blender or food processor until a uniform puree is achieved. For low-moisture samples, cryogenic milling may be necessary.
-
Transfer the homogenized sample to a sealed container and store at ≤ -20°C if not used immediately.
2. Extraction
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
For dry commodities like raisins, use 5 g of sample and add 8.5 mL of deionized water. Allow to hydrate for 30 minutes.[2]
-
-
Add 10 mL of acetonitrile .
-
Add an appropriate internal standard if required.
-
Cap the tube and shake vigorously for 1 minute by hand or using a mechanical shaker.
-
Add the EN 15662 extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate .[2]
-
Immediately cap and shake vigorously for 1 minute .
-
Centrifuge at ≥ 3000 rcf for 5 minutes .
3. Dispersive SPE (d-SPE) Cleanup
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube. The choice of d-SPE tube depends on the matrix (see Q4). A common choice for general produce is 150 mg MgSO₄ and 25 mg PSA .
-
Cap the d-SPE tube and shake vigorously (vortex) for 30 seconds .
-
Centrifuge at ≥ 3000 rcf for 5 minutes .
-
The resulting supernatant is the final extract. Transfer it to an autosampler vial for GC analysis.
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: QuEChERS experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. restek.com [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Selected Priority Pesticides in High Water Fruits and Vegetables by Modified QuEChERS and GC-ECD with GC-MS/MS Confirmation [mdpi.com]
- 10. Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Organochlorine Pesticides in Green Leafy Vegetable Samples via Fe3O4 Magnetic Nanoparticles Modified QuEChERS Integrated to Dispersive Liquid-Liquid Microextraction Coupled with Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Reducing analytical interference in Heptachlor quantification
Welcome to the technical support center for Heptachlor quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound quantification?
A1: The most common methods for quantifying this compound and its metabolite, this compound Epoxide, are Gas Chromatography (GC) combined with various detectors.[1] The most prevalent techniques include Gas Chromatography with Electron Capture Detection (GC-ECD), which is highly sensitive to halogenated compounds like this compound, and Gas Chromatography-Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS) for greater selectivity and confirmation.[1][2] EPA methods such as 8081 are widely used for the analysis of organochlorine pesticides.[3][4]
Q2: What is "matrix effect," and how does it interfere with this compound analysis?
A2: Matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[5] This can lead to either signal suppression (lower response) or enhancement (higher response), causing inaccurate quantification.[5][6] In GC analysis, matrix-induced enhancement can occur when matrix components mask active sites in the injector or column, protecting the target analytes from degradation.[5] For complex samples like soil, wastewater, or biological tissues, matrix effects are a significant challenge.[7]
Q3: What are common interfering compounds in this compound analysis?
A3: Common interferences include other organochlorine pesticides, Polychlorinated Biphenyls (PCBs), and phthalate (B1215562) esters.[8] PCBs can be a particular problem in multi-component analyses.[8] Specific co-elutions can also occur; for example, on a DB-5 column, this compound Epoxide may co-elute with Permethrin.[8] Using GC-MS/MS can help eliminate these interferences by using specific precursor-to-product ion transitions.
Q4: Why is it important to analyze for this compound Epoxide alongside this compound?
A4: this compound is metabolized to the more stable and often more toxic this compound Epoxide in biological systems and the environment.[1] Therefore, monitoring for both compounds is crucial for a complete assessment of contamination and exposure.[1] Analytical methods are typically designed to detect both substances simultaneously.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
Q: I'm observing poor peak shape (tailing or fronting) for my this compound standard. What could be the cause?
A: Poor peak shape is often related to issues in the GC system.
-
Peak Tailing: This can be caused by active sites in the inlet liner or the front of the GC column, which interact with the analyte.[9] It can also result from a contaminated injection port.[8]
-
Solution: Replace the inlet liner with a deactivated one, trim the first few inches of the analytical column, and ensure the injection port is clean.[9]
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Reduce the injection volume or dilute the sample and standards.
-
Q: My analyte recovery is consistently low. What steps can I take to improve it?
A: Low recovery can stem from the sample preparation process or degradation during analysis.
-
Inefficient Extraction: The chosen extraction method (e.g., LLE, SPE) may not be optimal for your sample matrix. Recovery for this compound can be adequate (69-87%) depending on the method and matrix.[1]
-
Analyte Degradation: this compound, like other pesticides such as DDT and endrin, can degrade in a hot GC inlet, especially if the liner is contaminated or contains active metal fittings.[8]
Q: I'm seeing extraneous peaks in my chromatogram. How can I identify and eliminate them?
A: Extraneous or "ghost" peaks are usually due to contamination.
-
Source of Contamination: Contaminants can originate from solvents, reagents, glassware, or the GC system itself (e.g., septum bleed, contaminated carrier gas).[8][9] Phthalate esters from plastic materials are a common source of interference.[8]
-
Solution: Run a solvent blank to check for contaminated solvents. Ensure all glassware is meticulously cleaned.[11] Use high-purity gases and check for leaks in the system.[9] Avoid using plastic materials wherever possible. If contamination is from the sample matrix, a more effective cleanup step is necessary.[8]
-
Q: My quantitative results are not reproducible. What are the likely causes?
A: Poor reproducibility can be caused by inconsistent sample preparation, injection variability, or matrix effects.
-
Injection Issues: Variability in manual injections or problems with the autosampler can lead to inconsistent results.
-
Matrix Effects: If the matrix composition varies between samples, the degree of signal suppression or enhancement can change, leading to poor reproducibility.[5]
-
Solution: Use an internal standard to correct for injection volume variations. To compensate for matrix effects, use matrix-matched calibration standards.[5] This involves preparing calibration standards in a blank matrix extract that is similar to your samples. A stable isotope-labeled internal standard is another effective way to compensate for matrix effects.
-
Quantitative Data Summaries
The choice of sample preparation and cleanup method is critical for removing interferences and achieving good analyte recovery. Below are tables summarizing recovery data for this compound and related compounds using various techniques.
Table 1: Comparison of Recovery Rates for this compound by Different Cleanup Methods
| Cleanup Method | Sample Matrix | This compound Recovery (%) | This compound Epoxide Recovery (%) | Reference |
| Solid Phase Extraction (SPE) - C18 | Water | 87.3 - 90.5% | 86.3 - 93.2% | [12] |
| Solid Phase Microextraction (SPME) | Groundwater | 96 - 101% | 96 - 101% | [13] |
| Florisil Column Chromatography | Animal Fat | 73 - 113% | 73 - 113% | [14] |
| Gel Permeation Chromatography (GPC) | Animal Fat | 73 - 113% | 73 - 113% | [14] |
| GPC + Florisil SPE | Pork | 87.1 - 102.2% | 87.1 - 102.2% | [15] |
| Liquid-Liquid Extraction | Wastewater | 69% | 89% | [16] |
Table 2: Recovery of Organochlorine Pesticides Using Florisil SPE Cleanup
| Compound | Concentration (ng/mL) | Average Recovery (%) |
| α-BHC | 20 | 97.4 |
| γ-BHC (Lindane) | 20 | 100.1 |
| β-BHC | 20 | 98.4 |
| δ-BHC | 20 | 100.1 |
| This compound | 20 | 100.6 |
| Aldrin | 20 | 96.6 |
| This compound epoxide | 20 | 102.3 |
| Endosulfan I | 20 | 103.5 |
| Dieldrin | 40 | 102.7 |
| Endrin | 40 | 101.9 |
| Endosulfan II | 40 | 101.4 |
| 4,4'-DDT | 40 | 96.9 |
| Endosulfan sulfate | 40 | 100.9 |
| Data adapted from Restek performance testing for Florisil SPE tubes.[7] |
Detailed Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) with Florisil Cleanup for Water Samples
This protocol is based on principles from EPA Method 3620 for cleaning up sample extracts prior to GC analysis.[11]
-
Materials:
-
Florisil SPE Cartridge (e.g., 6 mL, 1000 mg).[7]
-
Sample extract previously obtained via liquid-liquid extraction (e.g., in hexane).
-
Solvents: Hexane (B92381), Dichloromethane, Acetone (B3395972) (pesticide residue grade).
-
Glassware, concentration apparatus (e.g., nitrogen evaporator).
-
-
Cartridge Conditioning:
-
Sample Loading:
-
Load 1-2 mL of the sample extract onto the conditioned cartridge.
-
Allow the sample to pass through the sorbent at a slow, dropwise rate.
-
-
Elution (Fractionation):
-
Fraction 1 (PCBs and less polar pesticides): Elute with 10 mL of hexane. Collect the eluate.
-
Fraction 2 (More polar pesticides): Elute with 10 mL of 15% diethyl ether in hexane or a similar polarity solvent mixture like 10% acetone in hexane.[7] this compound and this compound Epoxide will typically elute in this fraction.
-
Note: Elution schemes should be optimized for each batch of Florisil, as adsorptive properties can vary.[11]
-
-
Concentration:
-
Concentrate the collected fraction(s) to a final volume of 1.0 mL using a gentle stream of nitrogen.
-
The extract is now ready for GC analysis.
-
Protocol 2: this compound Quantification using GC-MS/MS
This protocol provides typical parameters for GC-MS/MS analysis, which offers high selectivity and reduces interference.
-
Instrumentation & Columns:
-
Gas Chromatograph with a tandem mass spectrometer (e.g., Triple Quadrupole).
-
Column: A low-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.[8]
-
-
GC Parameters:
-
Injection: 1-2 µL, splitless injection.
-
Injector Temperature: 250°C.[7]
-
Carrier Gas: Helium at a constant flow of ~1.0-1.5 mL/min.
-
Oven Program: 100°C (hold 1 min), ramp at 20°C/min to 180°C, then ramp at 5°C/min to 280°C (hold 5 min). Note: This program should be optimized for your specific instrument and column.[17]
-
-
MS/MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quad Temperature: 150°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Select specific precursor and product ions for this compound and this compound Epoxide to ensure selective detection.
-
This compound: e.g., Precursor ion m/z 272 -> Product ions m/z 237, 100.
-
This compound Epoxide: e.g., Precursor ion m/z 353 -> Product ions m/z 318, 283.
-
Note: These transitions should be optimized for your instrument to maximize sensitivity.
-
-
-
Calibration:
-
Prepare a series of calibration standards (e.g., 0.5 - 100 µg/L) in a solvent or a blank matrix extract.
-
Generate a calibration curve by plotting the peak area against the concentration for each analyte.
-
Visual Workflow Diagrams
The following diagrams illustrate common workflows for troubleshooting and method development in this compound analysis.
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
Caption: A decision tree to guide the selection of an appropriate sample cleanup strategy.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. organomation.com [organomation.com]
- 4. amptius.com [amptius.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. epa.gov [epa.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. agilent.com [agilent.com]
- 11. epd.georgia.gov [epd.georgia.gov]
- 12. weber.hu [weber.hu]
- 13. Quantitative solid phase microextraction - gas chromatography mass spectrometry analysis of the pesticides lindane, this compound and two this compound transformation products in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of gel permeation chromatography, sweep codistillation, and Florisil column adsorption chromatography as sample cleanup techniques for the determination of organochlorine pesticide residues in animal fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A method developed for determination of this compound and its metabolites from pork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Table 7-2, Analytical Methods for Determining this compound and this compound Epoxide in Environmental Samples - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Gas Chromatography Troubleshooting for Heptachlor Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic analysis of Heptachlor, a frequently monitored organochlorine pesticide. The following resources are designed for researchers, scientists, and drug development professionals to diagnose and resolve poor peak shapes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in gas chromatography?
A1: Poor peak shape for this compound, including peak tailing, fronting, and splitting, can arise from a variety of factors. These issues are often indicative of problems within the gas chromatography system or with the analytical method itself. Common culprits include active sites in the GC flow path, improper injection technique, column contamination or degradation, and suboptimal method parameters.[1][2] Specifically, for active compounds like organochlorine pesticides, interactions with the inlet liner, column, or contaminants can lead to significant peak distortion.[3]
Q2: My this compound peak is tailing. What should I investigate first?
A2: Peak tailing for this compound is a common issue and often points to active sites within the GC system that interact with the analyte.[3] The first areas to investigate are the injection port liner and the front end of the GC column. A contaminated or non-deactivated liner can cause tailing, as can the accumulation of non-volatile residues at the head of the column.[2] You should also check for leaks in the system and ensure the column is installed correctly.[4]
Q3: What causes the this compound peak to show fronting?
A3: Peak fronting is typically a sign of column overload. This can happen if the sample concentration is too high or the injection volume is too large for the column's capacity.[5] Another potential cause is a mismatch between the sample solvent and the stationary phase of the column, leading to poor sample focusing at the column inlet.
Q4: I am observing split peaks for this compound. What could be the reason?
A4: Split peaks can be caused by several factors related to the injection process. An improperly packed inlet liner, especially one with channeling, can cause the sample to be introduced onto the column in a non-uniform manner.[6] Other causes include a poorly cut column, incorrect column installation depth in the injector, or a large temperature difference between the injector and the oven at the time of injection.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a drawn-out tail.
Initial Checks:
-
Review Method Parameters: Ensure your GC method parameters are appropriate for this compound analysis. A typical starting point for GC-ECD analysis is provided in the table below.
-
Inspect the Inlet Liner: A dirty or active liner is a primary cause of tailing for pesticides.[2] Replace the liner with a new, deactivated one. Consider using a liner with glass wool to help trap non-volatile residues, but be aware that the wool itself can become active.[1][5]
-
Column Maintenance: Trim the first 10-15 cm of the analytical column to remove any accumulated non-volatile material or degraded stationary phase.[7]
Advanced Troubleshooting:
-
Check for System Leaks: Use an electronic leak detector to check for leaks at the injector, detector, and column fittings.
-
Evaluate Column Performance: If the problem persists after liner replacement and column trimming, the column itself may be degraded and require replacement.
-
Assess Sample Matrix Effects: Complex sample matrices can introduce contaminants that cause peak tailing. Review your sample preparation and cleanup procedures to ensure they are effective.
Guide 2: Addressing Peak Fronting
Peak fronting presents as a leading edge that is less steep than the trailing edge.
Initial Checks:
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, the original sample was likely too concentrated.
-
Decrease Injection Volume: Inject a smaller volume of your sample. If this resolves the fronting, you were likely overloading the column.
Advanced Troubleshooting:
-
Check Solvent Compatibility: Ensure the solvent used to dissolve your sample is compatible with the stationary phase of your column. A significant mismatch in polarity can cause poor peak shape.
-
Optimize Injection Temperature: An injection temperature that is too low can lead to slow sample vaporization and result in fronting. Conversely, a temperature that is too high can cause degradation.
Guide 3: Eliminating Split Peaks
Split peaks appear as two or more peaks for a single compound.
Initial Checks:
-
Re-cut and Re-install the Column: Ensure the column is cut cleanly and squarely. Re-install it in the injector according to the manufacturer's instructions for the correct depth.
-
Inspect the Inlet Liner: Check for any cracks or channeling in the liner packing material. Replace if necessary.
Advanced Troubleshooting:
-
Optimize Initial Oven Temperature: A large difference between the injector temperature and the initial oven temperature can sometimes cause peak splitting. Try adjusting the initial oven temperature.
-
Review Injection Technique: For manual injections, ensure a fast and consistent injection speed. For autosampler injections, check the injection speed settings.
Quantitative Data Summary
The following table summarizes the potential impact of various GC parameters on the peak shape of this compound. The asymmetry factor (As) is a common measure of peak shape, with an ideal value of 1.0. Values greater than 1.2 often indicate tailing, while values less than 0.8 can suggest fronting.
| Parameter | Potential Issue | Recommended Action | Expected Impact on Peak Shape (Asymmetry Factor) |
| Inlet Liner | Active sites, contamination | Replace with a new, deactivated liner (e.g., Ultra Inert) | Decrease from >1.5 to ~1.0-1.2 |
| Improper packing | Use a liner with uniform packing or a different design | Improvement in peak symmetry, elimination of splitting | |
| Inlet Temperature | Too low | Increase temperature in 10-20°C increments | Improved vaporization, may reduce fronting |
| Too high | Decrease temperature in 10-20°C increments | Reduced analyte degradation, may reduce tailing | |
| Column | Contamination at inlet | Trim 10-15 cm from the front of the column | Decrease in tailing, As closer to 1.0 |
| Degradation | Replace the column | Restoration of symmetrical peak shape | |
| Injection Volume | Too high (overload) | Reduce injection volume (e.g., from 2 µL to 1 µL) | Elimination of peak fronting, As closer to 1.0 |
| Sample Concentration | Too high (overload) | Dilute the sample (e.g., by a factor of 10) | Elimination of peak fronting, As closer to 1.0 |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of a Tailing this compound Peak
-
Establish a Baseline: Inject a fresh, mid-level concentration standard of this compound and record the chromatogram, noting the peak asymmetry factor.
-
Inlet Liner Replacement:
-
Cool the injector and replace the existing liner with a new, deactivated liner of the same type.
-
Heat the injector to the setpoint and allow the system to stabilize.
-
Re-inject the this compound standard and compare the peak shape to the baseline.
-
-
Column Trimming:
-
If tailing persists, cool the injector and oven.
-
Carefully remove the column from the injector.
-
Using a ceramic wafer, make a clean, square cut to remove approximately 10-15 cm from the front of the column.
-
Re-install the column in the injector.
-
Re-inject the this compound standard and assess the peak shape.
-
-
System Leak Check:
-
If the issue is still not resolved, perform a thorough leak check of the system using an electronic leak detector, paying close attention to the septum, liner O-ring, and column fittings.
-
-
Column Replacement:
-
As a final step, if all previous actions have failed to resolve the tailing, replace the analytical column with a new, conditioned column.
-
Visual Troubleshooting Guide
The following diagram illustrates the logical workflow for troubleshooting poor peak shape in this compound gas chromatography.
Caption: A flowchart for troubleshooting poor peak shapes in this compound GC analysis.
References
Technical Support Center: Heptachlor Epoxide Analysis in Fatty Tissues
Welcome to the technical support center for the analysis of Heptachlor epoxide in fatty tissues. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for determining this compound epoxide in fatty tissues?
A1: The most common and well-established method for the analysis of this compound epoxide in fatty tissues is Gas Chromatography (GC) coupled with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[1] GC-MS is often preferred for its high selectivity and confirmatory capabilities.
Q2: Why is sample preparation so critical for the analysis of this compound epoxide in fatty tissues?
A2: Fatty tissues present a complex matrix that can interfere with the analysis. Lipids and other co-extracted matrix components can cause signal suppression or enhancement in the analytical instrument, lead to contamination of the GC system, and result in inaccurate quantification.[2][3][4][5] Effective sample preparation is crucial to remove these interferences and ensure accurate and reliable results.
Q3: What are the main sample preparation techniques used for fatty tissues?
A3: Several techniques are employed, ranging from traditional methods to more modern, streamlined approaches:
-
Solvent Extraction followed by Cleanup: This involves extracting the lipids and analytes with an organic solvent, followed by cleanup steps like Gel Permeation Chromatography (GPC) or column chromatography with adsorbents like Florisil to remove the fat.[1][6]
-
Solid-Phase Extraction (SPE): SPE cartridges are used to selectively retain the analytes of interest while allowing the interfering matrix components to pass through, or vice-versa.[7][8][9][10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for fruits and vegetables, has been modified for fatty matrices. It involves an extraction/partitioning step followed by dispersive solid-phase extraction (d-SPE) for cleanup.[11][12][13][14][15]
Q4: What is the "matrix effect" and how can I mitigate it?
A4: The matrix effect is the alteration of the analytical signal (enhancement or suppression) of the target analyte due to the presence of co-eluting compounds from the sample matrix.[3][4][5] In fatty tissues, residual lipids are a primary cause of matrix effects in GC analysis. Mitigation strategies include:
-
Improving Cleanup: Employing more effective cleanup steps (e.g., using specific SPE sorbents like PSA and C18, or enhanced matrix removal techniques) can reduce matrix components in the final extract.[7][9][15]
-
Using Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples can compensate for the matrix effect.[3][4][5]
-
Using an Internal Standard: An isotopically labeled standard of the analyte, if available, can help to correct for matrix effects and variations in sample processing.
-
Instrumental Techniques: Techniques like programmed temperature vaporization (PTV) inlets in the GC can help to minimize the transfer of non-volatile matrix components to the analytical column.
Q5: What are typical recovery rates for this compound epoxide in fatty tissues?
A5: Acceptable recovery rates for pesticide residue analysis are generally within the 70-120% range.[15] For this compound epoxide in fatty tissues, good recoveries, often between 84% and 98%, have been reported with methods like GPC cleanup.[1] Modified QuEChERS methods have also demonstrated mean recoveries ranging from 75% to 93%.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction: The solvent may not be effectively extracting the analyte from the fatty matrix. | - Ensure thorough homogenization of the tissue. - Consider a more effective extraction solvent or a solvent mixture (e.g., acetone/hexane).[6] - Increase extraction time or use techniques like sonication or accelerated solvent extraction (ASE). |
| Analyte loss during cleanup: The analyte may be retained by the cleanup sorbent or lost during solvent evaporation steps. | - Optimize the type and amount of SPE or d-SPE sorbent. For example, some sorbents like graphitized carbon black (GCB) can retain planar pesticides, so alternatives or modified elution protocols may be needed.[9] - Carefully control the solvent evaporation process to prevent analyte loss. | |
| Analyte degradation: this compound epoxide may degrade due to active sites in the GC inlet or column. | - Use a deactivated GC inlet liner and column. - Consider using a protectant agent in the final extract. | |
| High Matrix Interference (Noisy Baseline, Co-eluting Peaks) | Insufficient cleanup: The sample preparation method is not adequately removing lipids and other matrix components. | - Increase the amount of cleanup sorbent (e.g., PSA, C18) in the d-SPE step of the QuEChERS method.[12][14] - Incorporate a freezing-out step to precipitate lipids before cleanup.[11] - Use a more robust cleanup technique like Gel Permeation Chromatography (GPC) or a specialized SPE cartridge designed for fatty matrices.[1][7] |
| High fat content in the sample: Samples with very high fat content are more challenging to clean up. | - Reduce the initial sample amount. - Use a modified QuEChERS protocol with a higher solvent-to-sample ratio. | |
| Poor Peak Shape (Tailing or Broadening) | Active sites in the GC system: The analyte may be interacting with active sites in the inlet liner, column, or detector. | - Replace the GC inlet liner and septum. - Condition the GC column according to the manufacturer's instructions. - Trim the front end of the GC column. |
| Matrix components in the extract: Non-volatile matrix components can accumulate in the GC inlet and column, leading to poor chromatography. | - Improve the sample cleanup procedure to remove more of the matrix. - Use a guard column to protect the analytical column. | |
| Inconsistent Results (Poor Reproducibility) | Inhomogeneous sample: The fatty tissue may not be uniformly mixed, leading to variations in analyte concentration between subsamples. | - Thoroughly homogenize the entire tissue sample before taking a subsample for analysis. |
| Inconsistent sample preparation: Variations in the execution of the sample preparation steps can lead to inconsistent results. | - Ensure precise and consistent execution of all steps, including weighing, solvent volumes, shaking times, and centrifugation speeds. - Use an internal standard to correct for variations. | |
| Instrumental drift: The performance of the GC-MS or GC-ECD may be changing over time. | - Regularly check the instrument's performance using quality control standards. - Perform routine maintenance on the GC and detector. |
Quantitative Data Summary
Table 1: Reported Recovery Rates of this compound Epoxide in Fatty Tissues
| Method | Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| GPC Cleanup | Adipose Tissue | Not Specified | 84 - 98 | Good | [1] |
| Modified QuEChERS | Rat Ovarian Adipose Tissue | 0.05 mg/kg | 75 - 93 | <13 | [12] |
| Acetone-n-hexane extraction with GPC and Florisil SPE cleanup | Pork | 0.01, 0.05, 0.1 mg/kg | 87.1 - 102.2 | 4.0 - 11.3 | [6] |
Table 2: Reported Limits of Quantification (LOQs) for this compound Epoxide
| Method | Matrix | LOQ | Reference |
| Modified QuEChERS | Rat Ovarian Adipose Tissue | 0.05 mg/kg | [12] |
| Acetone-n-hexane extraction with GPC and Florisil SPE cleanup | Pork | 0.01 mg/kg | [6] |
Experimental Protocols
Modified QuEChERS Method for Fatty Tissues
This protocol is a generalized version based on methodologies adapted for fatty matrices.[11][12][14]
1. Sample Homogenization and Extraction: a. Weigh 2-5 g of homogenized fatty tissue into a 50 mL centrifuge tube. b. Add an appropriate internal standard. c. Add 10 mL of acetonitrile. d. Add 5 mL of water. e. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). f. Shake vigorously for 1 minute. g. Centrifuge at >3000 x g for 5 minutes.
2. (Optional) Freezing-Out Step: a. Place the supernatant from the extraction step in a freezer at -20°C for at least 1 hour to precipitate lipids. b. Centrifuge the cold extract at >3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1-6 mL aliquot of the supernatant (or the cold, centrifuged supernatant) to a 15 mL centrifuge tube containing d-SPE sorbents. For fatty matrices, a common combination is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 per mL of extract. b. Shake for 30 seconds. c. Centrifuge at >3000 x g for 5 minutes.
4. Final Extract Preparation and Analysis: a. Take an aliquot of the cleaned extract for analysis. b. The extract can be directly injected into the GC-MS or GC-ECD. A solvent exchange to a more non-polar solvent like hexane (B92381) may be performed if necessary.
Visualizations
Caption: Experimental workflow for this compound epoxide analysis in fatty tissues.
Caption: Troubleshooting decision tree for this compound epoxide analysis.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. A method developed for determination of this compound and its metabolites from pork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of different solid-phase-extraction cartridges for a fatty acid cleanup of the ethyl acetate/cyclohexane based multi-pesticide residue method EN 12393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
- 14. labsertchemical.com [labsertchemical.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Minimizing Solvent Usage in Heptachlor Extraction
Welcome to the technical support center for Heptachlor extraction procedures. This resource is designed for researchers, scientists, and drug development professionals seeking to minimize solvent usage in their analytical workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for modern extraction techniques.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound extraction using solvent-minimizing techniques.
Solid-Phase Extraction (SPE)
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of this compound. | Inappropriate sorbent selection for this compound's polarity. | For a nonpolar compound like this compound, a C18 (octadecyl) sorbent is generally suitable.[1] Ensure the sorbent chemistry matches the analyte.[2] |
| Incomplete elution of this compound from the cartridge. | Increase the volume or strength of the elution solvent. A nonpolar solvent like hexane (B92381) or a mixture including a slightly more polar solvent like acetone (B3395972)/hexane might be necessary.[3] Ensure the pH of the elution solvent is appropriate to keep this compound in its neutral form.[2] | |
| Sample breakthrough during loading. | Decrease the flow rate during sample application to allow for sufficient interaction between this compound and the sorbent.[3] Ensure the sample volume does not exceed the cartridge capacity.[3] | |
| Poor reproducibility between samples. | Inconsistent flow rates during sample loading, washing, or elution. | Use a vacuum manifold or automated SPE system to maintain consistent flow rates. A typical flow rate is around 1 mL/min.[3] |
| Cartridge bed drying out before sample loading. | Ensure the sorbent bed remains wetted after conditioning and equilibration steps. If it dries out, re-condition the cartridge.[2] | |
| Dirty extracts with interfering peaks. | Ineffective wash step. | The wash solvent should be strong enough to remove interferences but not elute this compound. A solvent of intermediate polarity might be effective. Ensure the cartridge is completely dry after the wash step if using a water-immiscible elution solvent.[3] |
| Matrix components co-eluting with this compound. | Consider using a different sorbent with higher selectivity or a multi-layered SPE cartridge for more complex matrices.[4] |
Microwave-Assisted Extraction (MAE)
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound recovery. | Incorrect solvent choice. | A mixture of polar and nonpolar solvents is often required for effective microwave heating and analyte solubility. A common mixture is acetone/hexane (1:1).[5][6] The presence of a polar solvent is crucial to interact with the microwave energy. |
| Insufficient extraction temperature or time. | Optimize the extraction temperature and time. For many pesticides, temperatures around 100-120°C for 15-30 minutes are effective.[7][8] | |
| Non-uniform heating. | Ensure the sample is thoroughly mixed with the solvent and that there is sufficient solvent to immerse the sample.[9] For non-polar solvents, the use of silicon carbide vessels can facilitate more uniform heating.[7] | |
| Analyte degradation. | Temperature is too high. | While this compound is relatively stable, excessive temperatures can lead to degradation of more labile pesticides. Reduce the microwave power or the extraction temperature. |
| Poor reproducibility. | Inconsistent sample matrix (e.g., moisture content). | Ensure samples are homogenous. For solid samples, grinding to a uniform particle size is recommended.[6] Variations in moisture can affect heating, so consistent drying of samples is important, though air-drying may lead to loss of volatile pesticides.[8] |
Ultrasound-Assisted Extraction (UAE)
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low extraction efficiency. | Insufficient sonication time or power. | Optimize the ultrasonication time and power. The goal is to induce acoustic cavitation to disrupt the sample matrix and enhance mass transfer.[10][11] |
| Inappropriate solvent. | Select a solvent that has good solubility for this compound and is effective at transferring ultrasonic energy. | |
| Sample particle size is too large. | Grind solid samples to a smaller, uniform particle size to increase the surface area for extraction.[9] | |
| Analyte degradation. | Excessive sonication power or time leading to localized high temperatures. | Reduce the sonication power or use a pulsed sonication mode to prevent overheating. Perform the extraction in an ice bath. |
| Inconsistent results. | Non-uniform distribution of ultrasonic energy in the bath. | Position the sample vessel in the area of maximum energy in the ultrasonic bath. Ensure the liquid level in the bath is optimal. |
Supercritical Fluid Extraction (SFE)
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of this compound. | Suboptimal pressure and temperature. | The density of the supercritical fluid (usually CO2) is critical for its solvating power. Adjust the pressure and temperature to optimize the density for this compound extraction. For nonpolar compounds, higher densities are generally better.[12] |
| Strong analyte-matrix interactions. | For complex matrices, the addition of a polar modifier (e.g., a small percentage of methanol (B129727) or acetone) to the supercritical CO2 can enhance the extraction of less nonpolar analytes and disrupt matrix interactions.[12][13] | |
| Inefficient trapping of the extracted analyte. | Ensure the trapping mechanism (e.g., solid sorbent or liquid trap) is appropriate for this compound and that the conditions (e.g., temperature) are optimized for efficient collection.[14] | |
| Poor reproducibility. | Inconsistent sample packing in the extraction vessel. | Pack the extraction vessel consistently to ensure uniform flow of the supercritical fluid through the sample. Filling void spaces with an inert material like glass beads can help.[15] |
| Fluctuations in pressure or temperature during the extraction. | Ensure the SFE system can maintain stable pressure and temperature throughout the extraction process. | |
| Restrictor plugging. | Co-extraction of water or high-molecular-weight matrix components. | For samples with high water content, mixing the sample with a drying agent like anhydrous magnesium sulfate (B86663) is recommended.[16] A period of static extraction followed by dynamic extraction can also help.[17] |
Frequently Asked Questions (FAQs)
Solid-Phase Extraction (SPE)
-
Q1: What is the main advantage of SPE for this compound extraction? A1: The primary advantage of SPE is its high selectivity and the significant reduction in solvent consumption compared to traditional liquid-liquid extraction.[3] It also allows for the concentration of the analyte, leading to improved detection limits.[4]
-
Q2: How do I choose the right SPE sorbent for this compound? A2: this compound is a nonpolar organochlorine pesticide. Therefore, a nonpolar sorbent operating under a reversed-phase mechanism, such as C18-bonded silica, is the most appropriate choice.[1]
-
Q3: Can I reuse SPE cartridges? A3: While some cartridges can be regenerated, for trace analysis like pesticide residues, it is generally not recommended to reuse cartridges to avoid cross-contamination and ensure reproducibility.
Microwave-Assisted Extraction (MAE)
-
Q1: How does MAE reduce solvent consumption? A1: MAE uses microwave energy to heat the solvent and sample in a closed vessel, leading to a rapid increase in temperature and pressure.[8] This significantly accelerates the extraction process, reducing the time and the volume of solvent required compared to methods like Soxhlet extraction.[7]
-
Q2: What is the role of a polar solvent in the extraction mixture for a nonpolar analyte like this compound? A2: A polar solvent (like acetone) is necessary because it absorbs microwave energy efficiently, leading to rapid heating of the entire sample mixture. The nonpolar solvent (like hexane) then effectively dissolves the nonpolar this compound.[9]
-
Q3: Is there a risk of analyte degradation with MAE? A3: The rapid heating in MAE can potentially degrade thermally labile compounds. However, the extraction times are very short, which often minimizes degradation. It is important to optimize the temperature and time to ensure the integrity of the target analytes.[18]
Ultrasound-Assisted Extraction (UAE)
-
Q1: What is the principle behind UAE? A1: UAE utilizes high-frequency sound waves to create acoustic cavitation in the solvent. The formation and collapse of these bubbles generate localized high pressure and temperature, which disrupts the sample matrix and enhances the penetration of the solvent, thereby accelerating the extraction process.[10][11]
-
Q2: Is UAE a "green" extraction technique? A2: Yes, UAE is considered a green technique because it typically requires less solvent and energy and can be performed at lower temperatures compared to conventional methods, reducing the overall environmental impact.[19]
-
Q3: What factors influence the efficiency of UAE? A3: The main factors include the frequency and power of the ultrasound, extraction time, temperature, solvent type and volume, and the characteristics of the sample matrix (e.g., particle size and moisture content).[10]
Supercritical Fluid Extraction (SFE)
-
Q1: What is a supercritical fluid and why is it used for extraction? A1: A supercritical fluid is a substance at a temperature and pressure above its critical point, where it has properties of both a liquid and a gas. Supercritical CO2 has the solvating power of a liquid and the diffusivity and low viscosity of a gas, allowing for efficient penetration into the sample matrix and rapid extraction.[20][21]
-
Q2: What are the main advantages of SFE for pesticide analysis? A2: SFE is a green technology that uses non-toxic, inexpensive, and readily available CO2 as the primary solvent, significantly reducing the use of organic solvents.[12][20] It is also fast and selective, as the solvating power of the supercritical fluid can be fine-tuned by adjusting pressure and temperature.[21]
-
Q3: Is SFE suitable for polar pesticides? A3: Supercritical CO2 is nonpolar and is most effective for extracting nonpolar to moderately polar compounds like this compound. For more polar analytes, the polarity of the supercritical fluid can be increased by adding a small amount of a polar organic solvent (modifier), such as methanol.[13]
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data for the extraction of this compound and other organochlorine pesticides using solvent-minimizing techniques.
Table 1: Solvent Consumption and Extraction Time
| Extraction Method | Typical Solvent Volume per Sample | Typical Extraction Time per Sample | Reference(s) |
| Solid-Phase Extraction (SPE) | 10 - 20 mL | 20 - 30 min | [3] |
| Microwave-Assisted Extraction (MAE) | 15 - 30 mL | 15 - 30 min | [6][7] |
| Ultrasound-Assisted Extraction (UAE) | 10 - 50 mL | 15 - 30 min | [10][22] |
| Supercritical Fluid Extraction (SFE) | < 10 mL (modifier) | 30 - 60 min | [14][23] |
Table 2: this compound Recovery Rates in Different Matrices
| Extraction Method | Matrix | Recovery Rate (%) | Reference(s) |
| Solid-Phase Extraction (SPE) | Water | 95 - 99% | [24] |
| Soil | Not specified for this compound, but generally good for OCPs | [25] | |
| Microwave-Assisted Extraction (MAE) | Soil/Sediment | 70 - 85% | [26] |
| Ultrasound-Assisted Extraction (UAE) | Soil | 79 - 105% (for most pesticides) | [22] |
| Supercritical Fluid Extraction (SFE) | Soil | 70 - 95% (for OCPs) | [16] |
| Food (Onion) | 80 - 103% (for OCPs) | [12] |
Note: Recovery rates can vary significantly depending on the specific matrix, concentration levels, and optimization of the extraction parameters.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of ethyl acetate (B1210297), followed by 5 mL of methanol, and then 10 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 10-12 mL/min using a vacuum manifold.
-
Cartridge Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.
-
Cartridge Drying: Dry the cartridge thoroughly by drawing a vacuum for 10-15 minutes to remove any residual water.
-
Analyte Elution: Elute the retained this compound by passing 10 mL of ethyl acetate or a 1:1 mixture of acetone and hexane through the cartridge at a slow flow rate (1-2 mL/min).
-
Concentration and Analysis: Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen. The extract is now ready for analysis by Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Soil
-
Sample Preparation: Weigh 5-10 g of a homogenized and sieved soil sample into a microwave extraction vessel. If the sample is very wet, it can be mixed with a drying agent like anhydrous sodium sulfate.
-
Solvent Addition: Add 25-30 mL of a 1:1 (v/v) mixture of acetone and hexane to the vessel.
-
Extraction: Seal the vessel and place it in the microwave extraction system. Heat the sample to 115°C and hold for 15 minutes.
-
Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the extract to separate the solvent from the soil particles.
-
Rinsing: Rinse the vessel and the filtered soil with a small amount of the acetone/hexane mixture and combine the rinse with the extract.
-
Cleanup and Analysis: The extract may require a cleanup step (e.g., using a Florisil cartridge) to remove co-extracted interferences before concentration and analysis by GC-ECD or GC-MS.
Protocol 3: Ultrasound-Assisted Extraction (UAE) of this compound from Sediment
-
Sample Preparation: Place 5 g of a dried and ground sediment sample into a glass centrifuge tube.
-
Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of ethyl acetate and methanol to the tube.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature (e.g., 30°C).
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the extract from the sediment.
-
Extraction Repetition: Decant the supernatant (the extract) and repeat the extraction process on the sediment with a fresh portion of the solvent mixture.
-
Combine and Concentrate: Combine the two extracts and concentrate them to 1 mL for subsequent cleanup and analysis.
Protocol 4: Supercritical Fluid Extraction (SFE) of this compound from a Food Matrix
-
Sample Preparation: Homogenize 2-5 g of the food sample and mix it with a dispersing/drying agent like diatomaceous earth or anhydrous magnesium sulfate. Pack the mixture into an SFE extraction vessel.
-
SFE System Setup: Place the vessel in the SFE system. Set the extraction parameters:
-
Fluid: Supercritical CO2
-
Pressure: 300 atm
-
Temperature: 50°C
-
Modifier: 2% Methanol in CO2
-
-
Static Extraction: Pressurize the vessel and hold under static conditions (no flow) for 15 minutes to allow the supercritical fluid to penetrate the sample matrix.
-
Dynamic Extraction: Begin the dynamic extraction by flowing the supercritical fluid through the vessel at a rate of 2 mL/min for 30 minutes.
-
Analyte Trapping: Collect the extracted this compound on an octadecyl silane (B1218182) (ODS) solid-phase trap.
-
Elution and Analysis: After extraction, rinse the trap with a small volume (e.g., 5 mL) of acetonitrile (B52724) or hexane to elute the analyte. The resulting solution is then ready for analysis.
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Microwave-Assisted Extraction (MAE) Workflow.
Caption: Ultrasound-Assisted Extraction (UAE) Workflow.
Caption: Supercritical Fluid Extraction (SFE) Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. welch-us.com [welch-us.com]
- 3. silicycle.com [silicycle.com]
- 4. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 5. epa.gov [epa.gov]
- 6. brjac.com.br [brjac.com.br]
- 7. Microwave-Assisted Extraction | Anton Paar Wiki [wiki.anton-paar.com]
- 8. epa.gov [epa.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Supercritical Fluid Extraction as a Successful Technique for Pesticides Estimation | Semantic Scholar [semanticscholar.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 18. analusis.edpsciences.org [analusis.edpsciences.org]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Supercritical Fluid Extraction as a Potential Extraction Technique for the Food Industry [mdpi.com]
- 22. EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED [scielo.org.co]
- 23. shimadzu.com [shimadzu.com]
- 24. atsdr.cdc.gov [atsdr.cdc.gov]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Heptachlor Recovery from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis of Heptachlor from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from environmental and biological samples?
A1: The most common methods for this compound extraction are liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][3][4] LLE is a traditional method involving partitioning the analyte between two immiscible liquid phases.[5] SPE utilizes a solid sorbent to adsorb the analyte, which is then eluted with a suitable solvent.[2][6][7] The QuEChERS method is a streamlined approach that combines extraction and cleanup steps, making it efficient for a wide range of pesticides in various matrices.[3][4][8][9] More advanced techniques like Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE) are also employed to improve efficiency and reduce solvent consumption.[10][11][12][13][14]
Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?
A2: Low recovery of this compound can stem from several factors:
-
Inappropriate Solvent Choice: The extraction solvent may not be optimal for this compound's nonpolar nature. Using a nonpolar solvent like n-hexane or a mixture such as acetone (B3395972)/hexane is often effective.[15][16]
-
Insufficient Extraction Time or Temperature: The extraction process may need to be longer or at a higher temperature to efficiently remove this compound from the matrix.[15] For methods like Soxhlet extraction, increasing the number of cycles can help.[15]
-
Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analytical signal, leading to apparent low recovery.[17][18][19] Matrix-matched calibration or the use of an internal standard can help mitigate these effects.[17]
-
Analyte Loss During Sample Processing: this compound can be lost during solvent evaporation if not performed carefully. Using a gentle stream of nitrogen or a rotary evaporator at a controlled temperature is recommended.[15] Adsorption to glassware can also be a source of loss.
-
Degradation: this compound can degrade under certain conditions. For instance, samples for analysis in groundwater should be analyzed within 24 hours of collection to avoid degradation.[20]
Q3: How can I minimize matrix interference in my this compound analysis?
A3: Matrix interference is a common challenge, especially in complex samples like soil, food, and biological tissues.[17][18] Here are some strategies to minimize it:
-
Sample Cleanup: Employing a cleanup step after extraction is crucial. This can involve techniques like solid-phase extraction (SPE) with cartridges containing materials like Florisil, silica, or C18.[1][6][21] Gel permeation chromatography (GPC) is effective for removing large molecules like lipids.[16][22]
-
Dispersive SPE (dSPE) in QuEChERS: The QuEChERS method incorporates a dSPE cleanup step using sorbents like primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.[3][8]
-
Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract that is similar to the sample can compensate for matrix effects.[17]
-
Instrumental Techniques: Using gas chromatography with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) can provide better selectivity and reduce the impact of co-eluting interferences.[1][17][20]
Q4: What is the best approach for extracting this compound from fatty matrices?
A4: Fatty matrices, such as milk, butterfat, and animal tissues, require specific strategies to remove lipids that can interfere with the analysis.[23]
-
QuEChERS with Enhanced Lipid Removal: For fatty samples, a modified QuEChERS protocol is often necessary. This may involve a freeze-out step where the acetonitrile (B52724) extract is placed in a freezer to precipitate lipids, which are then removed by centrifugation.[24] The use of specialized dSPE sorbents like Z-Sep or Enhanced Matrix Removal—Lipid (EMR—Lipid) can be more effective than the standard PSA/C18 combination for removing fats.[23][25][26]
-
Gel Permeation Chromatography (GPC): GPC is a highly effective technique for separating lipids from the sample extract based on size exclusion.[16][22]
-
Pressurized Liquid Extraction (PLE): PLE can be optimized for fatty matrices by adjusting solvent, temperature, and pressure to selectively extract this compound while minimizing lipid co-extraction.[10][27]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Inefficient extraction solvent. | Use a nonpolar solvent like n-hexane or a mixture of acetone and hexane.[15][16] |
| Insufficient extraction time/temperature. | Increase the duration or temperature of the extraction process. For Soxhlet, increase the number of cycles.[15] | |
| Analyte loss during solvent evaporation. | Use a gentle stream of nitrogen or a rotary evaporator at a controlled, low temperature.[15] | |
| Matrix suppression of the analytical signal. | Employ matrix-matched calibration standards or use an internal standard.[17] | |
| High Background/Interfering Peaks | Inadequate sample cleanup. | Incorporate a cleanup step using SPE cartridges (e.g., Florisil, C18) or GPC.[1][6][21][22] |
| Presence of lipids in the extract. | For fatty matrices, use a freeze-out step or specialized dSPE sorbents like Z-Sep or EMR—Lipid in your QuEChERS protocol.[23][24][25] | |
| Pigment interference (e.g., chlorophyll). | Use dSPE sorbents like graphitized carbon black (GCB) in the QuEChERS cleanup step.[3][8] | |
| Poor Chromatographic Peak Shape | Active sites in the GC inlet or column. | Use a deactivated inlet liner and perform regular column maintenance. The use of analyte protectants can also improve peak shape.[17] |
| Co-eluting matrix components. | Optimize the GC temperature program to improve separation. If using GC-MS, select specific ions for quantification to minimize interference. | |
| Inconsistent Results (Poor Reproducibility) | Non-homogenous sample. | Ensure the sample is thoroughly homogenized before taking a subsample for extraction.[8] |
| Variation in manual extraction steps. | Use automated extraction systems where possible to improve consistency.[2] | |
| Inconsistent cleanup procedure. | Ensure the amount of dSPE sorbent and shaking/vortexing times are consistent for all samples. |
Data Presentation: this compound Recovery Rates
The following table summarizes reported recovery rates of this compound from various matrices using different extraction and analytical methods.
| Matrix | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| Outdoor Air | Polyurethane foam cartridge with diethyl ether/hexane extraction | GC/ECD; GC/MS | 99 | [28] |
| Water | Liquid-Liquid Extraction (Methylene chloride) | GC/MS | 52-68 | [28] |
| Wastewater | Liquid-Liquid Extraction (Methylene chloride) | GC/ECD (EPA Method 8080) | 69 | [28] |
| Wastewater | Liquid-Liquid Extraction (Methylene chloride) | GC/MS (EPA Method 8250) | 87 | [28] |
| Drinking Water | Liquid-Liquid Extraction (Methylene chloride) | GC/ECD (EPA Method 508) | 99 | [28] |
| Soil/Sediment | Methylene chloride extraction with cleanup | GC/MS (EPA Method 8250) | 87 | [28] |
| Groundwater | Solid Phase Microextraction (SPME) | GC-MS | 96-101 | [20] |
| Pork | Acetone-n-hexane extraction with GPC and Florisil SPE cleanup | GC-ECD | Not specified | [16] |
| Spiked Soil | Focused Ultrasound Extraction | GC-MS | 75.8-110 | [12] |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Soil
This protocol is a general guideline based on the principles of the QuEChERS method.
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
-
Extraction:
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for analysis by GC-MS or GC-ECD.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water
This protocol is a general guideline for SPE.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate (B1210297), followed by 5 mL of methanol, and then 10 mL of deionized water through the cartridge. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Drying:
-
After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 5-10 mL of ethyl acetate through it. Collect the eluate.
-
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analyze the concentrated extract by GC-MS or GC-ECD.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. cdn.who.int [cdn.who.int]
- 6. weber.hu [weber.hu]
- 7. gcms.cz [gcms.cz]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. QuEChERS: Home [quechers.eu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. A method developed for determination of this compound and its metabolites from pork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STUDY OF MATRIX EFFECT IN PESTICIDE ANALYSIS BY GAS CHROMATOGRAPHY [scielo.org.co]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative solid phase microextraction - gas chromatography mass spectrometry analysis of the pesticides lindane, this compound and two this compound transformation products in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. pubs.usgs.gov [pubs.usgs.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. benchchem.com [benchchem.com]
- 25. chemetrix.co.za [chemetrix.co.za]
- 26. benchchem.com [benchchem.com]
- 27. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Table 7-2, Analytical Methods for Determining this compound and this compound Epoxide in Environmental Samples - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of Heptachlor and Other Pesticides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Heptachlor and other pesticides during gas chromatographic (GC) analysis.
Troubleshooting Guide: this compound Co-elution
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, can lead to inaccurate identification and quantification. This compound, an organochlorine pesticide, is known to co-elute with several other pesticides, including but not limited to alpha-Chlordane, trans-Chlordane, and Oxychlordane. This guide provides a systematic approach to troubleshoot and resolve these issues.
Step 1: Identify the Co-eluting Compound
The first step in resolving a co-elution problem is to identify the interfering compound.
-
Mass Spectrometry (MS) Analysis: If using a GC-MS system, examine the mass spectrum of the co-eluting peak. The presence of unique ions for each compound can confirm co-elution and help identify the interfering pesticide.
-
Run Individual Standards: Inject individual standards of suspected co-eluting pesticides (e.g., alpha-Chlordane, 2,4'-DDE) to determine their retention times under your current analytical conditions.
-
Consult Reference Chromatograms: Compare your chromatogram with reference chromatograms from analytical methods such as EPA Method 8081B, which provides typical elution orders for organochlorine pesticides.[1]
Step 2: Method Optimization to Improve Resolution
Once the co-eluting compound is identified, the following parameters can be adjusted to improve separation.
Optimizing the temperature program can significantly impact the separation of analytes.
-
Lower the Initial Oven Temperature: A lower starting temperature can improve the separation of early-eluting compounds.
-
Reduce the Ramp Rate: A slower temperature ramp rate provides more time for the analytes to interact with the stationary phase, often leading to better resolution.
-
Incorporate an Isothermal Hold: Introducing an isothermal hold at a temperature where the co-eluting peaks are close can enhance their separation.
The choice of the GC column's stationary phase is critical for achieving selectivity. For this compound and other organochlorine pesticides, columns with a 5% phenyl-methylpolysiloxane stationary phase are commonly used. However, if co-elution persists, consider the following:
-
Change Column Polarity: Switching to a column with a different stationary phase polarity can alter the elution order and resolve co-eluting peaks. For instance, a mid-polarity column (e.g., 35% or 50% phenyl-methylpolysiloxane) can provide a different selectivity profile.
-
Increase Column Length: A longer column provides more theoretical plates, which can lead to better separation of closely eluting peaks.
-
Decrease Internal Diameter: A smaller internal diameter column can also increase separation efficiency.
Regulatory methods like EPA 8081B recommend the use of two columns of different polarity for confirmation and to resolve co-elutions.[2][3] This involves splitting the sample injection onto two parallel columns connected to two separate detectors. If peaks co-elute on one column, they are often resolved on the second, confirmatory column.
Step 3: Sample Preparation and Cleanup
Matrix interferences can contribute to poor chromatographic performance and co-elution. Implementing appropriate sample cleanup procedures can remove these interferences.
-
Gel Permeation Chromatography (GPC): GPC is effective in removing high molecular weight interferences such as lipids from the sample extract.[4]
-
Solid Phase Extraction (SPE) with Florisil® or Silica Gel: These adsorbents are commonly used to remove polar interferences from the sample extract.[5]
Frequently Asked Questions (FAQs)
Q1: I am observing a single, broad peak where I expect to see this compound. How can I confirm if this is due to co-elution?
A1: A broad or asymmetrical peak can be an indication of co-elution. To confirm, you can:
-
Use a Mass Spectrometer: If available, a GC-MS will allow you to examine the mass spectrum across the peak. If the spectrum changes from the leading edge to the tailing edge, it indicates the presence of more than one compound.
-
Inject Individual Standards: Run a standard of pure this compound and then a standard of the suspected co-eluting pesticide (e.g., alpha-Chlordane) separately. This will show you their individual retention times and peak shapes.
-
Vary the Temperature Program: A slight change in the temperature program, such as a slower ramp rate, may start to resolve the single broad peak into two distinct peaks.
Q2: What are the most common pesticides that co-elute with this compound?
A2: The most frequently reported co-eluting pesticides with this compound are other organochlorine pesticides, particularly isomers of Chlordane such as alpha-Chlordane and trans-Chlordane , as well as Oxychlordane .[6][7] Depending on the column and analytical conditions, co-elution with other pesticides like 2,4'-DDE can also occur.
Q3: Can I resolve this compound co-elution without changing the GC column?
A3: Yes, in many cases, you can resolve co-elution by optimizing the analytical method. Before changing the column, we recommend:
-
Optimizing the Temperature Program: Adjusting the initial temperature, ramp rates, and hold times can often provide the necessary resolution.
-
Adjusting Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve column efficiency and peak separation.
-
Reviewing Sample Preparation: Ensuring your sample is free from matrix interferences through effective cleanup can significantly improve peak shape and resolution.
Q4: What is a "confirmatory column" and why is it important for this compound analysis?
A4: A confirmatory column is a second GC column with a different stationary phase (and thus different selectivity) used to confirm the identity of an analyte. For this compound analysis, which is often performed for regulatory purposes, a confirmatory column is crucial because it provides a second, independent verification of the pesticide's presence and concentration. If a peak is identified as this compound on the primary column, it must also elute at the expected retention time and be properly resolved on the confirmatory column to be considered a positive identification. This practice minimizes the risk of false positives due to co-elution.
Data Presentation
The following table summarizes the typical elution order and relative retention times of this compound and common co-eluting pesticides on different GC columns. Note that absolute retention times can vary between instruments and laboratories.
| Pesticide | Typical Elution Order on 5% Phenyl-Methylpolysiloxane Column | Typical Elution Order on a Mid-Polarity Confirmatory Column |
| This compound | 1 | 1 |
| alpha-Chlordane | 2 (often co-elutes with this compound) | 3 |
| trans-Chlordane | 3 | 2 |
| Oxychlordane | 4 | 4 |
| 2,4'-DDE | May co-elute or be very close to this compound | Elution order can vary significantly |
Experimental Protocols
EPA Method 8081B: Organochlorine Pesticides by Gas Chromatography
This method is a widely accepted protocol for the analysis of this compound and other organochlorine pesticides.[1]
1. Sample Extraction:
-
Aqueous samples are typically extracted with methylene (B1212753) chloride using a separatory funnel or continuous liquid-liquid extraction.
-
Solid samples are extracted using techniques such as Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone).
2. Extract Cleanup:
-
Depending on the sample matrix, cleanup procedures may be necessary to remove interferences. Common techniques include:
-
Gel Permeation Chromatography (GPC): For samples with high lipid content.[4]
-
Florisil® Column Cleanup: To remove polar interferences. A glass column is packed with activated Florisil, and the sample extract is passed through and eluted with solvents of increasing polarity.
-
Sulfur Removal: For sediment and some soil samples, sulfur can be a significant interference and can be removed by treatment with copper or mercury.
-
3. Gas Chromatographic Analysis:
-
Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
-
Columns: Dual column system is recommended.
-
Primary Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Confirmatory Column: A mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 35% or 50% phenyl-methylpolysiloxane stationary phase.
-
-
Temperature Program (Example):
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp 1: 5°C/minute to 200°C.
-
Ramp 2: 10°C/minute to 280°C, hold for 5 minutes.
-
-
Injector and Detector Temperatures: Injector at 250°C, Detector at 300°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. newtowncreek.info [newtowncreek.info]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. Analytical Method [keikaventures.com]
- 6. CHLORDANE AND this compound ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
Validation & Comparative
A Comparative Guide to Analytical Methods for Heptachlor Detection: Traditional vs. Modern Approaches
This guide provides a detailed comparison between a traditional and a new analytical method for the detection and quantification of Heptachlor, a persistent organochlorine pesticide. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering insights into methodology, performance, and operational efficiency.
Data Presentation: Performance Comparison
The following table summarizes the key performance metrics for the traditional Gas Chromatography with Electron Capture Detection (GC-ECD) method and a modern approach utilizing QuEChERS sample preparation followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
| Performance Metric | Traditional Method (Soxhlet Extraction + GC-ECD) | New Method (QuEChERS + GC-MS/MS) |
| Limit of Detection (LOD) | 0.002 - 2.4 µg/kg[1] | 0.628 - 3.68 µg/kg |
| Limit of Quantitation (LOQ) | 0.01 - 7.4 µg/kg[1] | 10 - 18 µg/kg[2] |
| Recovery (%) | 69% - 87%[3] | 70% - 120%[4] |
| Precision (RSD %) | < 15%[3] | < 20%[5] |
| Selectivity | Moderate; prone to interferences from co-extractives[6] | High; MS/MS provides definitive identification |
| Solvent Consumption | High | Low[4][7] |
| Sample Throughput | Low | High[4][7] |
Experimental Protocols
Traditional Method: Soxhlet Extraction followed by GC-ECD (Based on EPA Method 8081)
This method is a well-established protocol for the analysis of organochlorine pesticides in solid matrices like soil.[8][9][10][11]
1. Sample Preparation and Extraction:
- Weigh approximately 10-30 g of a homogenized soil sample.
- Mix the sample with anhydrous sodium sulfate (B86663) to remove moisture.
- Place the sample into a porous thimble.
- The thimble is placed in a Soxhlet extractor, which is then fitted to a flask containing 150-200 mL of a hexane-acetone (1:1) mixture.
- The solvent is heated to reflux, and the extraction is performed continuously for 12-24 hours.
- After extraction, the solvent is concentrated using a rotary evaporator to a small volume (approx. 5 mL).
2. Extract Cleanup:
- The concentrated extract is passed through a Florisil or silica (B1680970) gel column to remove interfering co-extracted substances.[9]
- The column is eluted with a specific solvent mixture (e.g., diethyl ether/hexane).
- The cleaned extract is again concentrated to a final volume of 1-2 mL.
3. GC-ECD Analysis:
- Injection: 1-2 µL of the final extract is injected into the gas chromatograph.
- GC Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Oven Temperature Program: A programmed temperature ramp is used to separate the pesticides. A typical program might start at 100°C, ramp to 180°C, and then ramp to 270°C.[12]
- Detector: An Electron Capture Detector (ECD) is used for detection, which is highly sensitive to halogenated compounds like this compound.
- Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.[12]
New Method: QuEChERS Extraction and GC-MS/MS Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and highly efficient sample preparation technique that has become popular for multi-residue pesticide analysis in various matrices.[4][7][13]
1. Sample Extraction (AOAC 2007.01 Method):
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[14]
- Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for the AOAC version).[14]
- Add internal standards.
- Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaOAc).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube for 5 minutes at ≥3000 rcf. The top layer is the acetonitrile extract containing the pesticides.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take an aliquot (e.g., 1-8 mL) of the acetonitrile supernatant and transfer it to a d-SPE cleanup tube.
- The d-SPE tube contains a sorbent mixture, typically anhydrous MgSO₄ to remove residual water, and Primary Secondary Amine (PSA) to remove organic acids, sugars, and fatty acids. For samples with high fat content, C18 may also be included.
- Vortex the tube for 30 seconds.
- Centrifuge for 5 minutes at ≥3000 rcf.
3. GC-MS/MS Analysis:
- Injection: The final supernatant can be directly injected or may undergo a solvent exchange to a more GC-compatible solvent. 1 µL is injected into the GC-MS/MS system.
- GC Conditions: Similar capillary columns and temperature programs as the traditional method can be used.
- Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for detection.
- Ionization Mode: Electron Ionization (EI) is standard.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
- Quantification: Quantification is performed using the area of the specific MRM transition peaks against a matrix-matched calibration curve to ensure accuracy. The use of MS/MS provides definitive confirmation of the analyte's identity, significantly reducing the risk of false positives.[15]
Mandatory Visualization
The following diagrams illustrate the workflow of the new analytical method and a comparison of the key attributes of both methods.
Caption: Workflow of the QuEChERS with GC-MS/MS method.
Caption: Comparison of key attributes between methods.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. academic.oup.com [academic.oup.com]
- 7. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 8. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 9. NEMI Method Summary - 8081B [nemi.gov]
- 10. testinglab.com [testinglab.com]
- 11. epa.gov [epa.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 14. gcms.cz [gcms.cz]
- 15. grupobiomaster.com [grupobiomaster.com]
Inter-laboratory Comparison of Heptachlor Measurement: A Guide for Researchers
This guide provides a comprehensive overview of the inter-laboratory performance in the measurement of heptachlor, a persistent organochlorine pesticide. It is designed for researchers, scientists, and drug development professionals to understand the reliability and variability of analytical methods for this compound detection. This document summarizes quantitative data from a proficiency testing program, details common experimental protocols, and visualizes the workflow of such a comparison and a key signaling pathway affected by this compound.
Data Presentation: Performance in this compound Proficiency Testing
The following table summarizes the results from an inter-laboratory comparison exercise focused on the measurement of organochlorine pesticides, including this compound, in drinking water.[1][2] The performance of participating laboratories was evaluated using z-scores, a statistical measure that indicates how far and in what direction a result deviates from the consensus mean. A z-score between -2 and +2 is generally considered satisfactory.
| Analyte | Assigned Value (μg/L) | Standard Deviation | Percentage of Satisfactory Z-Scores |
| This compound | 2.24 ± 0.02 | 15.71 ± 0.19 | 20% |
| Aldrin | 3.71 ± 0.03 | 7.43 ± 0.07 | 20% |
| β-Endosulfan | 3.37 ± 0.02 | 25.26 ± 0.26 | 20% |
| Lindane (γ-HCH) | 3.70 ± 0.03 | 4.51 ± 0.04 | 40% |
| p,p'-DDE | Not specified | Not specified | 16.7% |
Data from a proficiency test involving nine laboratories in Mexico measuring organochlorine pesticides in drinking water.[1][2]
Experimental Protocols
The accurate measurement of this compound is critical for monitoring its presence in the environment and in biological samples. The most common analytical methods employed are gas chromatography (GC) coupled with an electron capture detector (ECD) and gas chromatography with mass spectrometry (GC/MS).
Sample Preparation
The preparation of samples is a critical step and varies depending on the matrix:
-
Water Samples: Liquid-liquid extraction is a common method for extracting this compound from water samples.
-
Solid Samples (e.g., soil, sediment): Extraction is typically performed using solvents such as methylene (B1212753) chloride, acetone, or a mixture of methylene chloride and acetone.
-
Biological Tissues (e.g., adipose tissue, blood): The process usually involves lipid extraction followed by a clean-up step using column chromatography. Elution is then carried out with solvents like acetonitrile, hexane, and methylene chloride.
Analytical Instrumentation and Conditions
-
Gas Chromatography-Electron Capture Detector (GC-ECD): This is a widely used method for the detection of this compound and its epoxide. It offers high sensitivity, with detection limits in the low parts-per-billion (ppb) range.
-
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is used for the confirmation of this compound and its epoxide. It provides a higher degree of specificity compared to GC-ECD.
Quality Control in Proficiency Testing
Inter-laboratory comparison studies, also known as proficiency testing (PT), are essential for ensuring the quality and comparability of analytical data. In a typical PT scheme for this compound:
-
A homogeneous and stable test material (e.g., spiked drinking water) is prepared and distributed to participating laboratories.
-
Laboratories analyze the sample using their routine analytical methods.
-
The reported results are statistically evaluated against a reference value to determine performance, often using z-scores.
Mandatory Visualizations
Inter-laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study for this compound measurement.
This compound-Induced Signaling Pathway
This compound is known to act as a tumor-promoting agent through epigenetic mechanisms. One of the proposed signaling pathways involves the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), leading to cell proliferation and inhibition of apoptosis.
This guide highlights the importance of standardized methods and proficiency testing in ensuring the quality of this compound measurements. The provided data and protocols can serve as a valuable resource for laboratories involved in the analysis of this environmental contaminant. Furthermore, understanding the signaling pathways affected by this compound is crucial for assessing its toxicological impact.
References
A Comparative Toxicological Profile of Heptachlor and Chlordane: A Guide for Researchers
This guide provides a comprehensive comparison of the toxicological profiles of two organochlorine insecticides, Heptachlor and Chlordane (B41520). Both compounds are persistent organic pollutants and share structural similarities, with technical-grade chlordane containing up to 10% this compound.[1][2] Their use has been heavily restricted due to their environmental persistence and adverse health effects.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their toxicity, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Toxicological Data
The following tables summarize the key toxicological data for this compound and Chlordane, facilitating a direct comparison of their potency and effects.
Table 1: Acute Toxicity
| Parameter | This compound | Chlordane | Reference(s) |
| Oral LD50 (rat) | 100-162 mg/kg | 335-430 mg/kg | [1][3] |
| Dermal LD50 (rat) | 195-250 mg/kg | 690-840 mg/kg | [4][5] |
Table 2: Carcinogenicity
| Agency | This compound Classification | Chlordane Classification | Reference(s) |
| IARC | Group 2B: Possibly carcinogenic to humans | Group 2B: Possibly carcinogenic to humans | [6][7] |
| US EPA | Group B2: Probable human carcinogen | Group B2: Probable human carcinogen | [2][8] |
Table 3: Genotoxicity
| Assay | This compound Result | Chlordane Result | Reference(s) |
| Ames Test (S. typhimurium) | Negative | Negative | [7] |
| In vivo DNA damage (rat liver) | Not Inductive | Inductive | [7] |
| Dominant lethal test (mouse) | Negative | Negative | [6] |
| Gene mutation (rodent cells) | Inductive | Inductive | [6] |
| Unscheduled DNA synthesis (human fibroblasts) | Inductive | Inductive | [7] |
Table 4: Reproductive and Developmental Toxicity
| Effect | This compound | Chlordane | Reference(s) |
| Reproductive Effects | Infertility in animal studies. | Difficulty mating and producing healthy litters in rats. | [3] |
| Developmental Effects | Prenatal/juvenile exposure in rats led to alterations in immune and nervous system function. | Pre- and postnatal exposure in animals may adversely affect neurobehavioral development and the immune system. | [9] |
Table 5: Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | This compound | Chlordane | Reference(s) |
| Absorption | Readily absorbed through all routes of exposure. | Readily absorbed through all routes of exposure. | [10][11] |
| Distribution | Distributes to and persists in adipose tissue. | Initially highest in the liver and kidneys, then relocates to and persists in fat. | [10][11] |
| Metabolism | Metabolized to the more toxic this compound epoxide. | Primarily metabolized to oxychlordane. | [5][7] |
| Excretion | Primarily excreted in feces. | Primarily excreted in the bile and feces. | [10][12] |
Mechanisms of Action
Both this compound and Chlordane are neurotoxicants that primarily act as antagonists of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system.[4][13][14][15] By non-competitively blocking the inhibitory action of GABA, these compounds lead to a state of hyperexcitability of the neurons, resulting in symptoms such as tremors and convulsions.[11][13][15]
Beyond their primary neurotoxic effects, evidence suggests these compounds can disrupt other signaling pathways. This compound epoxide has been shown to affect components of the tyrosine kinase growth factor receptor pathway, suggesting a potential mechanism for its tumor-promoting effects.[16] Chlordane has been associated with endocrine disruption and altered hepatic energy metabolism.[17][18]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological evaluation of this compound and Chlordane.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Objective: To determine if a chemical can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, each sensitive to different types of mutational events.[19][20]
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from the liver of Aroclor 1254-induced rats) to mimic mammalian metabolism.[19]
-
Procedure: The bacterial strains are exposed to various concentrations of the test substance (this compound or Chlordane) in the presence or absence of the S9 mix.[20] This mixture is then plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[20]
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[19]
NTP-Style Carcinogenicity Bioassay
Long-term carcinogenicity bioassays in rodents are the primary method for identifying chemical carcinogens.
Objective: To evaluate the carcinogenic potential of a chemical following long-term exposure in animal models.
Methodology:
-
Animal Models: Typically, two rodent species (e.g., F344/N rats and B6C3F1 mice) of both sexes are used.[21][22]
-
Dose Selection: Dose levels are determined from subchronic toxicity studies and are intended to include a maximum tolerated dose (MTD) and a lower dose.
-
Administration: The test chemical is administered to the animals for the majority of their lifespan (typically 2 years).[21] The route of administration (e.g., oral gavage, in feed) is chosen to be relevant to human exposure.
-
Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined microscopically for the presence of neoplasms.[23]
-
Data Analysis: The incidence of tumors in the treated groups is statistically compared to the incidence in the concurrent control group.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the known and proposed signaling pathways affected by this compound and Chlordane.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. epa.gov [epa.gov]
- 3. Chlordane and this compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chlordane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. This compound - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chlordane and this compound (IARC Summary & Evaluation, Volume 53, 1991) [inchem.org]
- 7. Chlordane and this compound (IARC Summary & Evaluation, Volume 79, 2001) [inchem.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. HEALTH EFFECTS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound | C10H5Cl7 | CID 3589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Blocking actions of this compound at an insect central nervous system GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. npic.orst.edu [npic.orst.edu]
- 15. Signs and mechanisms of chlordane intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound epoxide on components of various signal transduction pathways important in tumor promotion in mouse hepatoma cells. Determination of the most sensitive tumor promoter related effect induced by this compound epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijrti.org [ijrti.org]
- 18. beyondpesticides.org [beyondpesticides.org]
- 19. nucro-technics.com [nucro-technics.com]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 21. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 22. elpoderdelconsumidor.org [elpoderdelconsumidor.org]
- 23. researchgate.net [researchgate.net]
Heptachlor vs. Heptachlor Epoxide: A Comparative Analysis of Toxicity
Heptachlor, a cyclodiene organochlorine insecticide, and its primary metabolite, this compound Epoxide, are persistent environmental pollutants known for their significant toxicity. While this compound was widely used for termite control and agricultural applications until its ban in many countries, its conversion to the more stable and often more toxic epoxide form raises ongoing environmental and health concerns.[1][2] This guide provides a comparative analysis of the toxicity of these two compounds, supported by experimental data, detailed methodologies, and pathway visualizations to serve as a resource for researchers, scientists, and drug development professionals.
Quantitative Toxicity Data
The acute toxicity of this compound and its epoxide is well-documented across various species. This compound epoxide is generally considered more toxic than its parent compound.[1][3] The following tables summarize key quantitative toxicity data for both compounds.
Table 1: Acute Oral Toxicity (LD50)
| Species | This compound LD50 (mg/kg) | This compound Epoxide LD50 (mg/kg) | Reference(s) |
| Rat | 100 - 220 | 39 - 60 | [1][4][5] |
| Mouse | 30 - 68 | 39 - 144 | [1][4] |
| Hamster | 100 | 40 - 260 (general rodents) | [4][6] |
| Guinea Pig | 116 | 40 - 260 (general rodents) | [1][4][6] |
| Rabbit | 40 - 2,302 | 39 - 144 | [4] |
| Chicken | 62 | 40 - 260 | [1][6] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.
Table 2: Acute Dermal Toxicity (LD50)
| Species | This compound LD50 (mg/kg) | This compound Epoxide LD50 (mg/kg) | Reference(s) |
| Rat | 119 - 320 | Not Available | [1] |
| Rabbit | >2000 | Not Available | [1] |
Experimental Protocols
The data presented in this guide are primarily derived from standardized acute toxicity testing protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 401)
A common historical method for determining the oral LD50 involves the following steps:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single strain are selected. Animals are acclimatized to laboratory conditions before the study.[7]
-
Fasting: Animals are fasted overnight (for rats) or for a shorter period (for mice) with water available ad libitum before the administration of the test substance.[7]
-
Dose Preparation and Administration: The test substance (this compound or this compound Epoxide) is typically dissolved or suspended in a suitable vehicle, such as corn oil. A range of dose levels is selected. The substance is administered as a single dose by gavage using a stomach tube.[7]
-
Observation: At least 5 animals per dose level are used.[7] The animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[4]
-
Data Analysis: The LD50 is calculated statistically from the dose-response data.[7]
Modern alternatives to the classical LD50 test, such as the Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425), are now preferred as they use fewer animals and cause less suffering.[1][4]
Mechanisms of Toxicity
Neurotoxicity: GABAa Receptor Antagonism
The primary mechanism of acute toxicity for both this compound and its epoxide is their action on the central nervous system. They are non-competitive antagonists of the gamma-aminobutyric acid (GABA) type A receptor (GABAaR).[8][9]
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. When GABA binds to the GABAa receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.[10][11]
This compound and its epoxide bind to a site within the chloride channel of the GABAa receptor, distinct from the GABA binding site.[3][9] This binding blocks the influx of chloride ions, thereby inhibiting the inhibitory action of GABA. This leads to a state of hyperexcitability in the central nervous system, manifesting as tremors, convulsions, and in severe cases, death.[1][5]
Endocrine Disruption
This compound epoxide is also recognized as an endocrine-disrupting chemical (EDC).[3] Its mechanisms are complex and can involve multiple signaling pathways.
One proposed mechanism involves the interaction with estrogen receptors. Studies have shown that this compound epoxide can mimic the effects of 17β-estradiol, leading to the production of nitric oxide (NO).[12][13] This non-genomic action can induce intracellular oxidants and DNA damage, potentially contributing to the initiation and promotion of cancer.[12][13]
Additionally, research in mouse hepatoma cells suggests that this compound epoxide can affect the tyrosine kinase growth factor receptor pathway. It has been shown to increase the levels of particulate phospholipase C gamma 1 (PLCγ1) and activator protein-1 (AP-1) DNA binding, suggesting that this pathway is a critical target for its tumor-promoting effects.[5]
Conclusion
Both this compound and its epoxide are potent toxicants, with the epoxide generally exhibiting greater acute toxicity and environmental persistence. Their primary mode of action is through the disruption of inhibitory neurotransmission by blocking GABAa receptor-mediated chloride channels, leading to severe neurological effects. Furthermore, this compound epoxide poses an additional threat as an endocrine disruptor, capable of interfering with hormonal signaling pathways, which may contribute to long-term health effects such as cancer. The comprehensive data and pathway analyses provided herein underscore the significant health risks associated with exposure to these compounds and highlight the importance of continued monitoring and research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Epoxide | C10H5Cl7O | CID 15559699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. umwelt-online.de [umwelt-online.de]
- 5. Effects of this compound epoxide on components of various signal transduction pathways important in tumor promotion in mouse hepatoma cells. Determination of the most sensitive tumor promoter related effect induced by this compound epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Blocking actions of this compound at an insect central nervous system GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The link between the insecticide this compound epoxide, estradiol, and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Heptachlor Analysis: A Comparative Guide to GC-MS, LC-MS/MS, and Immunoassay Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical platforms for the detection and quantification of Heptachlor, a persistent organochlorine pesticide. Given its environmental persistence and potential health risks, accurate and reliable measurement of this compound and its metabolite, this compound epoxide, is crucial in various matrices, including environmental samples, food products, and biological tissues.[1][2] This document compares the performance of three widely used analytical technologies: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays. Experimental data and detailed methodologies are presented to assist researchers in selecting the most appropriate platform for their specific needs.
Overview of Analytical Platforms
The choice of an analytical platform for this compound analysis is dictated by factors such as sensitivity, selectivity, sample matrix, throughput requirements, and cost.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds like this compound.[3][4] It offers high chromatographic resolution and provides structural information for confident identification. GC coupled with an Electron Capture Detector (GC-ECD) is also a common and highly sensitive method for chlorinated pesticides.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC analysis.[5][6] It offers high sensitivity and selectivity, particularly for complex matrices, and can often simplify sample preparation procedures.[7][8]
-
Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), are screening methods based on the specific binding of antibodies to the target analyte.[9] They are typically characterized by high throughput, ease of use, and cost-effectiveness, making them suitable for rapid screening of a large number of samples.[9]
Performance Data Comparison
The following tables summarize the quantitative performance data for this compound analysis using GC-MS, LC-MS/MS, and Immunoassay platforms, based on data from various studies and official methods. It is important to note that performance characteristics can vary depending on the specific instrumentation, method parameters, and sample matrix.
Table 1: Performance Characteristics of GC-MS and GC-ECD for this compound Analysis
| Parameter | GC-MS | GC-ECD | Matrix | Reference |
| Limit of Detection (LOD) | 1.9 µg/L | 0.003 µg/L | Waste Water | [10] |
| - | 0.01 µg/L | Drinking Water | [10] | |
| Limit of Quantitation (LOQ) | - | 0.01 mg/kg | Pork | [11] |
| Recovery | 87% | 69% | Waste Water | [10] |
| - | 99% | Drinking Water | [10] | |
| 87.1-102.2% | 87.1-102.2% | Pork | [11] | |
| Precision (RSD) | - | Adequate | Waste Water | [3] |
| <10% | <10% | Drinking Water | [3] | |
| 4.0-11.3% | 4.0-11.3% | Pork | [11] |
Table 2: Performance Characteristics of LC-MS/MS for this compound Analysis
| Parameter | LC-MS/MS | Matrix | Reference |
| Limit of Detection (LOD) | 0.4 - 6 ng/L | Surface Water | [5] |
| 0.020 - 0.1 µg/L | Water (Direct Injection) | [12] | |
| Recovery | >70% | Surface Water | [5] |
| Precision (RSD) | <20% | Surface Water | [5] |
Table 3: Performance Characteristics of Immunoassay for this compound Analysis
| Parameter | Immunoassay (ic-ELISA) | Matrix | Reference |
| Detection Limit (IC15) | ~0.13 nM | Standard Solution | [13] |
| Recovery (vs. Theoretical) | 96.2-115% | Standard Mixtures | [9][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline typical experimental protocols for the analysis of this compound using the three platforms.
GC-MS/MS Sample Preparation and Analysis
This protocol is based on established methods for the analysis of organochlorine pesticides in solid and aqueous matrices.
Sample Preparation (Soil/Sediment):
-
Extraction: Soxhlet extraction with a suitable solvent mixture (e.g., dichloromethane/methanol).[14]
-
Cleanup: Gel permeation chromatography (GPC) to remove high molecular weight interferences, followed by fractionation using alumina/silica adsorption chromatography.[14]
-
Concentration: The extract is concentrated to a final volume and solvent-exchanged into a solvent compatible with GC analysis.
GC-MS/MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: SLB-5ms (30 m x 250 µm x 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: 50 °C (hold 5.5 min), ramp at 20 °C/min to 220 °C, then ramp at 5 °C/min to 280 °C.[15]
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.
-
Ionization Mode: Negative Chemical Ionization (NCI).[15]
-
Monitored Ions: Specific ions for this compound and its epoxide are monitored for quantification and confirmation.
LC-MS/MS Sample Preparation and Analysis
This protocol is adapted from methods for the analysis of pesticides in aqueous samples.
Sample Preparation (Water):
-
Solid-Phase Extraction (SPE): Water samples are passed through a C18 SPE cartridge to concentrate the analytes.
-
Elution: The cartridge is eluted with a suitable organic solvent (e.g., acetonitrile).
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Agilent 1100 series or similar.
-
Column: Zorbax SB-C18 (150 mm x 75 µm, 3.5 µm) or equivalent.[16]
-
Mobile Phase: Gradient elution with water and acetonitrile.[16]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Immunoassay (ic-ELISA) Protocol
This protocol is based on a competitive ELISA format for the detection of this compound.
Assay Procedure:
-
Coating: Microtiter plates are coated with a hapten-protein conjugate.
-
Competition: Samples or standards are mixed with a specific monoclonal antibody and added to the wells. This compound in the sample competes with the coated hapten for antibody binding.
-
Washing: Unbound reagents are washed away.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which develops color in proportion to the amount of enzyme-linked secondary antibody bound.
-
Measurement: The absorbance is read using a plate reader. The concentration of this compound is inversely proportional to the color intensity.
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for each analytical platform.
Cross-Validation and Concluding Remarks
Direct cross-validation of this compound results across these three platforms is challenging due to the inherent differences in their principles of operation and the typical sample matrices for which they are optimized.
-
GC-MS remains the gold standard for confirmatory analysis of this compound, offering high specificity and well-established methodologies. GC-ECD provides excellent sensitivity for screening chlorinated pesticides.
-
LC-MS/MS is a highly valuable alternative, particularly for multi-residue analysis in complex matrices where it can offer advantages in terms of sample throughput and the ability to analyze a broader range of pesticides simultaneously.[5][6] For legacy organochlorine pesticides like this compound, GC-MS/MS may still outperform LC-MS/MS in some cases.[5]
-
Immunoassays serve as a rapid and cost-effective screening tool.[9] Positive results from an immunoassay should be confirmed by a chromatographic method like GC-MS or LC-MS/MS due to the potential for cross-reactivity. The development of monoclonal antibodies with high specificity is crucial for reliable immunoassay performance.[9][13]
References
- 1. cdn.who.int [cdn.who.int]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Model Immunoassay Utilizing Monoclonal Antibodies of Different Specificities for Quantitative Determination of Dieldrin and Heptachlors in Their Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Table 7-2, Analytical Methods for Determining this compound and this compound Epoxide in Environmental Samples - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A method developed for determination of this compound and its metabolites from pork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.usgs.gov [pubs.usgs.gov]
- 15. CHLORDANE AND this compound ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle: GC-ECD vs. GC-MS for Heptachlor Analysis
For researchers and professionals in drug development and environmental science, the accurate quantification of pesticides like Heptachlor is paramount. Gas chromatography (GC) is the go-to technique, but the choice of detector—Electron Capture Detector (ECD) or Mass Spectrometry (MS)—can significantly impact the results. This guide provides an objective comparison of GC-ECD and GC-MS for this compound analysis, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your research needs.
Performance at a Glance
Both GC-ECD and GC-MS are powerful techniques for detecting this compound. GC-ECD is renowned for its exceptional sensitivity to halogenated compounds like this compound, making it a cost-effective choice for routine analysis.[1][2] Conversely, GC-MS offers unparalleled selectivity and confirmation capabilities, which are critical when dealing with complex matrices where interferences can lead to false positives.[3][4]
The selection between these two detectors often hinges on the specific requirements of the analysis, including regulatory compliance, matrix complexity, and the need for confirmatory data. While GC-ECD can achieve very low detection limits, GC-MS, particularly tandem mass spectrometry (GC-MS/MS), provides a higher degree of confidence in the identification of the analyte.[3][5]
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the analysis of this compound using GC-ECD and GC-MS, compiled from various studies.
| Performance Metric | GC-ECD | GC-MS / GC-MS/MS | Source(s) |
| Limit of Detection (LOD) | Sub-ppb to low-ppb range (e.g., 0.02 - 0.1 µg/L) | 0.015 µg/L (GC-EI-MS), 0.10 - 0.80 ng/g (GC-MS/MS) | [6][7][8][9] |
| Limit of Quantification (LOQ) | 0.01 mg/kg, 0.015 µg/L | 0.015 µg/L, 0.31 - 2.41 ng/g (GC-MS/MS) | [7][9][10] |
| Linearity (Correlation Coefficient, r²) | >0.998 | >0.99 | [7][10] |
| Precision (Relative Standard Deviation, RSD) | <15% | <10.5% | [7][10] |
| Accuracy (Recovery %) | 72-102% | 96-101% | [6][7][10] |
Experimental Methodologies
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for the analysis of this compound using both GC-ECD and GC-MS.
Sample Preparation: Extraction and Cleanup
A crucial step for both techniques is the effective extraction of this compound from the sample matrix and subsequent cleanup to remove interfering substances.
-
Extraction: The choice of extraction solvent and technique depends on the sample matrix. For solid samples like soil or tissue, common methods include Soxhlet extraction or pressurized liquid extraction with solvents such as acetone/hexane (B92381).[11] For liquid samples like water, liquid-liquid extraction with a non-polar solvent like hexane is frequently used.[12] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also popular for various food matrices.[9]
-
Cleanup: To minimize matrix interference, a cleanup step is often necessary. This can involve solid-phase extraction (SPE) with cartridges like Florisil or silica (B1680970) gel.[6][10] Gel permeation chromatography (GPC) is another effective technique for removing high molecular weight interferences, such as lipids in fatty samples.[13]
GC-ECD Protocol (Based on EPA Method 8081B)
Gas Chromatography with an Electron Capture Detector is a highly sensitive method for detecting chlorinated pesticides.
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Injector: Split/splitless inlet at 250 °C, operating in splitless mode.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100°C for 1 min, ramp at 20°C/min to 180°C, then ramp at 5°C/min to 270°C, and finally ramp at 20°C/min to 320°C with a 2-minute hold.[1]
-
Detector: Micro-Electron Capture Detector (µECD) at 330 °C.[14]
-
Confirmation: As per EPA Method 8081B, confirmation on a second column with a different stationary phase (e.g., DB-1701) is recommended to avoid false positives.[15][16]
GC-MS/MS Protocol
Gas Chromatography with tandem Mass Spectrometry offers high selectivity and is ideal for complex matrices and confirmatory analysis.
-
Gas Chromatograph: Thermo Scientific TRACE 1310 or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ 8000 Evo).[12]
-
Injector: Splitless injection at 275 °C.
-
Column: TG-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Oven Program: Initial temperature of 60°C for 2 min, ramp at 30°C/min to 165°C, then at 15°C/min to 195°C (hold 1 min), then at 2°C/min to 210°C, then at 5°C/min to 220°C, and finally at 10°C/min to 300°C (hold 1.5 min).[9]
-
Ion Source Temperature: 270 °C.[9]
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can offer enhanced sensitivity for some halogenated compounds.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[3]
Workflow Visualization
To better illustrate the analytical process, the following diagrams outline the key steps and logical flow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ANALYTICAL METHODS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantitative solid phase microextraction - gas chromatography mass spectrometry analysis of the pesticides lindane, this compound and two this compound transformation products in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method developed for determination of this compound and its metabolites from pork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cms.gnest.org [cms.gnest.org]
- 13. fsis.usda.gov [fsis.usda.gov]
- 14. gcms.cz [gcms.cz]
- 15. epa.gov [epa.gov]
- 16. agilent.com [agilent.com]
Heptachlor: A Comparative Efficacy Analysis Against Modern Termiticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Heptachlor, a legacy organochlorine termiticide, with contemporary alternatives such as fipronil (B1672679) and chlorpyrifos (B1668852). Due to the historical context of this compound's use and subsequent ban, direct comparative studies under identical conditions are unavailable. This report collates data from historical and modern studies to offer a structured overview for research and informational purposes. All data is presented with the caveat that comparisons are drawn from studies conducted at different times and potentially with varied methodologies.
Executive Summary
This compound, a cyclodiene insecticide, was widely used for termite control due to its high efficacy and long residual life in soil.[1] However, concerns over its environmental persistence and potential health risks led to its ban in many countries, including the United States in 1988 for all uses except for fire ant control in underground power transformers.[2][3] Post-Heptachlor, the pest control industry transitioned to other chemical classes, including organophosphates (e.g., chlorpyrifos) and, more recently, phenylpyrazoles (e.g., fipronil).[4] This guide evaluates the available efficacy data for these termiticides, details the experimental protocols used to generate such data, and illustrates the underlying mechanism of action.
Data Presentation: Comparative Efficacy
The following tables summarize the efficacy of this compound and its alternatives based on available data. It is crucial to note that the data for this compound and chlordane (B41520) (a chemically similar and often co-formulated cyclodiene) are from older studies, while the data for fipronil and chlorpyrifos are from more recent research. Direct comparison of percentages should be approached with caution due to variations in study design, termite species, and environmental conditions.
Table 1: Soil Barrier Efficacy - Percentage Control Over Time
| Termiticide | Active Ingredient Class | Concentration | Years of 100% Control (Concrete Slab Test) | Years of 100% Control (Ground-Board Test) | Data Source Era |
| Chlordane* | Cyclodiene | 1.0% | 21+ | >15 | Historical |
| Chlorpyrifos | Organophosphate | 1.0% | 21 | 5-10 | Historical/Modern |
| Fipronil | Phenylpyrazole | 0.06% | >10 | >10 | Modern |
*Note: Data for Chlordane is often used as a proxy for the performance of persistent cyclodienes like this compound. Soil treated with a 1% solution of chlordane showed 88% to 94% mortality in Formosan subterranean termites after 5 days of constant exposure, even 24 years after treatment.[4]
Table 2: Laboratory Bioassay - Mortality and Tunneling Behavior
| Termiticide | Concentration (ppm) | Mortality (%) | Time to Mortality | Tunneling Inhibition | Repellency |
| This compound/Chlordane | 10 | High (implied) | Not specified | High | Repellent |
| Chlorpyrifos | 500 | 100 | 24 hours | High | Repellent |
| Fipronil | 10 | >96 | 12 days | Low (initially) | Non-repellent |
Note: Fipronil's non-repellent nature allows termites to enter treated zones, leading to delayed mortality and potential transfer of the toxicant to other colony members.[5][6] In contrast, repellent termiticides like chlorpyrifos and the cyclodienes are detected by termites, who then avoid the treated area.[7]
Experimental Protocols
The efficacy data for soil-applied termiticides in the United States are primarily generated through standardized field tests conducted by the USDA Forest Service.[8][9][10] These tests are designed to evaluate the long-term performance of termiticides in preventing subterranean termite attacks on wood.
USDA Forest Service Standard Field Tests
Two primary methods are employed: the Ground-Board Test and the Concrete-Slab Test.[8][11]
1. Ground-Board Test:
-
Objective: To evaluate the performance of a termiticide when the treated soil is exposed to weathering.
-
Methodology:
-
Test plots are established in areas with high termite activity.
-
The soil in a designated area is treated with the termiticide formulation at various concentrations.
-
A susceptible species of wood, typically a pine board, is placed on the surface of the treated soil.
-
The board is protected by a cover to prevent weathering from direct sunlight and rain but allow for termite access.
-
Plots are inspected annually for evidence of termite attack on the wooden board. The level of damage is rated on a standardized scale.
-
2. Concrete-Slab Test:
-
Objective: To simulate the use of a termiticide as a pre-construction barrier beneath a concrete slab foundation.
-
Methodology:
-
Similar to the ground-board test, soil plots are treated with the termiticide.
-
A vapor barrier is placed over the treated soil.
-
A concrete slab is poured over the vapor barrier, leaving a small, centrally located opening through which a piece of untreated wood is placed in contact with the treated soil.
-
This setup mimics a common construction scenario where termites might attempt to penetrate a chemical barrier to reach the wooden structure above.
-
The wood block is inspected annually for termite damage.
-
Laboratory Bioassays
Laboratory studies are also conducted to assess more immediate effects like mortality, repellency, and tunneling behavior.
-
Forced Exposure Tests: Termites are confined to soil treated with a specific concentration of the termiticide to determine the lethal concentration (LC50) and lethal time (LT50).
-
Choice Tests: Termites are given the option to tunnel through treated or untreated soil to reach a food source. This helps determine the repellency of the termiticide.
Mandatory Visualization
Signaling Pathway: this compound's Mechanism of Action
This compound, like other cyclodiene insecticides, exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor-ionophore complex in the insect's central nervous system.[12][13] GABA is the primary inhibitory neurotransmitter in insects. When it binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal firing.
This compound binds to a site within the chloride channel of the GABA receptor, effectively blocking the channel.[12][14] This prevents the influx of chloride ions, even when GABA is bound to its receptor. The result is a loss of inhibitory signaling, leading to hyperexcitation of the central nervous system, convulsions, and ultimately, death of the insect.[13]
Caption: this compound's antagonism of the GABA receptor, leading to neurotoxicity.
Experimental Workflow: USDA Forest Service Termiticide Testing
The following diagram illustrates the general workflow for evaluating the efficacy of a new termiticide according to the USDA Forest Service protocols.
Caption: Standardized workflow for termiticide efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. health.hawaii.gov [health.hawaii.gov]
- 3. Chlordane - Wikipedia [en.wikipedia.org]
- 4. A Review of the Evolution of Termite Control: A Continuum of Alternatives to Termiticides in the United States with Emphasis on Efficacy Testing Requirements for Product Registration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Ground-Applied Termiticides on the Above-Ground Foraging Behavior of the Formosan Subterranean Termite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of chlorpyrifos and fipronil in relation to soil depths against subterranean termites - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. mypmp.net [mypmp.net]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 11. srs.fs.usda.gov [srs.fs.usda.gov]
- 12. Blocking actions of this compound at an insect central nervous system GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Heptachlor Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Heptachlor metabolism across various species, offering insights into its biotransformation, the enzymes involved, and the resulting metabolites. The information is intended to support research and development activities related to the toxicology and environmental fate of this organochlorine pesticide.
Overview of this compound Metabolism
This compound, a cyclodiene insecticide, undergoes metabolic transformation in living organisms, primarily through oxidation, to form its more stable and often more toxic metabolite, this compound epoxide.[1] This biotransformation is a critical determinant of its bioaccumulation potential and toxicity. The primary enzyme system responsible for this epoxidation is the Cytochrome P450 (CYP) monooxygenase system, located in the liver of vertebrates and analogous tissues in invertebrates.[1][2] Further metabolism of this compound epoxide can occur, leading to the formation of more polar and excretable compounds.
Comparative Metabolic Pathways
The metabolic fate of this compound varies among species, influencing its persistence and toxicological profile. While the formation of this compound epoxide is a common step, the rate of this conversion and the subsequent metabolic pathways can differ significantly.
Vertebrates
In mammals, this compound is readily absorbed and metabolized in the liver to this compound epoxide.[3] Studies in rats have identified the involvement of CYP2B and CYP3A isoforms in this process.[2] In humans, theoretical studies suggest that CYP2A6, CYP3A4, and CYP3A5 are the primary enzymes responsible for this compound epoxidation.[4][5] The resulting this compound epoxide is lipophilic and tends to accumulate in adipose tissue.[3] Further metabolism in rats can proceed via two pathways, both leading to the formation of 1,2-dihydrooxydihydrochlordene. One pathway involves the direct hydroxylation of this compound to 1-exo-hydroxychlordene, followed by epoxidation. The other pathway involves the initial formation of this compound epoxide, which is then further metabolized.[1]
In avian species, such as broiler chickens and various wild birds, this compound is also metabolized to this compound epoxide, which can accumulate in adipose tissue, liver, and eggs.[3][6] The rate of metabolism and elimination can influence the susceptibility of different bird species to this compound's toxic effects.[2]
In fish, such as the spot (Leiostomus xanthurus), this compound is taken up from the water and metabolized to this compound epoxide.[7] Both the parent compound and the epoxide can bioaccumulate in fish tissues.[7] Species-specific differences in biotransformation capacity can significantly impact the bioaccumulation and potential toxicity of this compound in aquatic ecosystems.
Invertebrates
In insects, such as the house fly (Musca domestica), this compound is rapidly absorbed and metabolized to this compound epoxide.[6][8] This metabolic conversion is considered a bioactivation step, as this compound epoxide is also toxic to susceptible insects.[8] The resistance to this compound in some insect strains may be linked to the sequestration of the epoxide in non-sensitive tissues.[8] Soil microorganisms, including various fungi and bacteria, are also capable of metabolizing this compound through epoxidation, hydrolysis, and reduction, leading to a variety of degradation products.[9][10]
Key Metabolic Enzymes
Cytochrome P450 (CYP) Enzymes
The epoxidation of this compound is predominantly catalyzed by CYP enzymes. The specific isoforms involved can vary between species, contributing to differences in metabolic rates.
-
Rats: CYP2B and CYP3A isoforms are implicated in the enantioselective metabolism of this compound.[2]
-
Humans: Theoretical models point to the involvement of CYP2A6, CYP3A4, and CYP3A5.[4][5]
Glutathione (B108866) S-Transferases (GSTs)
Glutathione S-Transferases are a family of enzymes that play a crucial role in the detoxification of a wide range of xenobiotics, including epoxides, by conjugating them with glutathione.[11][12] While direct evidence for the GST-mediated conjugation of this compound epoxide is limited, the general role of GSTs in detoxifying electrophilic compounds suggests a potential involvement in the further metabolism and elimination of this compound metabolites.[13][14]
Quantitative Data on this compound Metabolism
The following tables summarize available quantitative data on this compound and its metabolite levels in various species. It is important to note that direct comparisons of kinetic parameters like Km and Vmax across a wide range of species are limited in the current literature.
Table 1: this compound and Metabolite Residue Levels in Tissues of Various Species
| Species | Tissue | Compound | Concentration (ppb) | Reference |
| Human | Adipose Tissue | This compound epoxide | 60 - 220 (average 159) | [7] |
| Broiler Chicken | Adipose Tissue | This compound | ~5 times the ration concentration | [6] |
| Shrimp (Penaeus sp.) | Whole Body | This compound | 10 - 750 | [7] |
| Asiatic Clam (Corbicula manilensis) | Whole Body | This compound epoxide | Detected | [7] |
Table 2: Acute Toxicity of this compound in Various Species
| Species | Route | LD50 (mg/kg) | Reference |
| Rat | Oral | 100 - 220 | [3] |
| Mouse | Oral | 30 - 68 | [3] |
| Guinea Pig | Oral | 116 | [3] |
| Hamster | Oral | 100 | [3] |
| Chicken | Oral | 62 | [3] |
| Mallard Duck | Oral | 2080 | [3] |
| Rabbit | Dermal | >2000 | [3] |
Experimental Protocols
In Vitro Metabolism of this compound using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of this compound in liver microsomes from different species.
Materials:
-
Pooled liver microsomes (from the species of interest)
-
This compound
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
Analytical instrumentation (GC-ECD or GC-MS)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, liver microsomes, and this compound at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a series of time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound and the formation of this compound epoxide using a validated GC-ECD or GC-MS method.
-
Data Analysis: Determine the rate of disappearance of this compound to calculate parameters such as half-life and intrinsic clearance.
In Vivo Toxicokinetic Study of this compound
This protocol provides a general framework for conducting an in vivo toxicokinetic study of this compound in a model organism.
Animal Model: Select an appropriate animal model (e.g., rat, mouse, or a non-rodent species) based on the research objectives.
Procedure:
-
Dosing: Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect biological samples (e.g., blood, urine, feces, and various tissues) at multiple time points post-dosing.
-
Sample Processing: Process the collected samples to extract this compound and its metabolites. This typically involves homogenization of tissues, liquid-liquid extraction, and a clean-up step using techniques like solid-phase extraction.[7]
-
Analytical Quantification: Quantify the concentrations of this compound and its metabolites in the processed samples using a validated analytical method such as GC-ECD or GC-MS.[7][15][16][17]
-
Pharmacokinetic Analysis: Analyze the concentration-time data to determine key toxicokinetic parameters, including absorption rate, distribution volume, clearance, and elimination half-life.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CHLORDANE AND this compound ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. Theoretical Study on the Metabolic Mechanism of this compound in Human Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polymorphic cytochromes P450 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epoxide hydrase and glutathione S-transferase activities with selected alkene and adrene oxides in several marine species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A method developed for determination of this compound and its metabolites from pork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Table 7-2, Analytical Methods for Determining this compound and this compound Epoxide in Environmental Samples - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Heptachlor Reference Materials for Researchers
For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical measurements are paramount. This guide provides a comparative overview of commercially available Heptachlor reference materials, crucial for ensuring the quality and reliability of experimental data. This compound, a persistent organic pollutant, requires careful monitoring in environmental and food samples, making the choice of a reliable certified reference material (CRM) a critical step in the analytical workflow.
Performance Comparison of this compound Reference Materials
The accuracy of a reference material is determined by its certified value and the associated uncertainty. A smaller uncertainty indicates a higher level of confidence in the certified value. Precision, while not explicitly stated on a Certificate of Analysis (CoA) for the material itself, is reflected in the homogeneity of the material and the repeatability of the certification measurements. Leading suppliers of this compound reference materials, such as HPC Standards, LGC Standards (notably under the Dr. Ehrenstorfer brand), Sigma-Aldrich (with their PESTANAL® line), and CPAChem, provide products certified under ISO 17034 and analyzed in ISO 17025 accredited laboratories, ensuring a high standard of quality.
Below is a summary of quantitative data extracted from publicly available Certificates of Analysis for this compound and its related compounds from various suppliers. This table facilitates a direct comparison of their certified values and uncertainties.
| Supplier | Product Name/ID | Matrix/Solvent | Certified Value | Uncertainty | Purity |
| Dr. Ehrenstorfer (LGC) | DRE-GA09000427MB | Not Specified | 1000 µg/mL | +/- 50 µg/mL | 97.5% |
| CPAChem | Ref N: 1128000 | Cyclohexane | 10.084 µg/mL | +/- 0.178 µg/mL | 98.6% |
| CPAChem | Ref No: SB382.10MG (this compound-exo-epoxide) | Neat | 98.9% (Purity) | +/- 2.4% | 98.9% |
| Agilent | Part No: 8500-5936 (Mixture) | Acetone | 501.0 µg/mL | +/- 2.5 µg/mL | N/A |
Note: Data is sourced from publicly available Certificates of Analysis. "N/A" indicates that the information was not available on the CoA for the mixture.
Experimental Protocols for this compound Analysis
Accurate determination of this compound concentration relies on robust analytical methodologies. Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for the analysis of this compound.[1]
Key Experimental Method: Gas Chromatography (GC-ECD)
This method is widely used for the quantitative analysis of organochlorine pesticides like this compound due to its high sensitivity to halogenated compounds.
Sample Preparation:
A crucial step in the analysis is the extraction of this compound from the sample matrix. Common extraction techniques include liquid-liquid extraction with solvents like hexane (B92381) or solid-phase extraction (SPE). The choice of method depends on the sample matrix (e.g., water, soil, biological tissue).
Instrumental Parameters:
-
Injector: Splitless mode is often preferred for trace analysis to maximize the transfer of analyte to the column.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is typically used for the separation of organochlorine pesticides.
-
Oven Temperature Program: A programmed temperature ramp is employed to ensure good separation of analytes. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
-
Carrier Gas: High-purity nitrogen or helium is used as the carrier gas.
-
Detector: An Electron Capture Detector (ECD) is used for its high sensitivity to electrophilic compounds like this compound.
A logical workflow for the certification and use of a this compound reference material is depicted in the following diagram.
Caption: Certification and use of this compound reference material.
Signaling Pathways and Logical Relationships
Understanding the logical relationships in the analytical process is key to ensuring data quality. The following diagram illustrates the hierarchy of standards and the traceability of measurements.
Caption: Traceability of this compound analytical measurements.
References
A Comparative Analysis of the Environmental Legacies of Heptachlor and Modern Pesticides
An objective examination of the environmental persistence, bioaccumulation, and toxicity of the legacy organochlorine pesticide, Heptachlor, against contemporary pesticides, represented by the neonicotinoid Imidacloprid and the herbicide Glyphosate. This guide provides researchers, scientists, and drug development professionals with a concise comparative framework supported by quantitative data and standardized experimental methodologies.
The trajectory of agricultural pest management has been marked by a continuous search for more effective and environmentally benign solutions. This guide offers a critical comparison of the environmental impact of this compound, a legacy organochlorine insecticide now banned in many countries for its severe environmental repercussions, and two widely used modern pesticides: Imidacloprid, a systemic neonicotinoid insecticide, and Glyphosate, a broad-spectrum herbicide. By examining key environmental indicators, this document aims to provide a clear perspective on the evolution of pesticide technology and its ongoing environmental challenges.
Quantitative Comparison of Environmental Impact
The following table summarizes the key environmental impact parameters for this compound, Imidacloprid, and Glyphosate. These metrics are crucial for understanding the potential for long-term environmental contamination and harm to non-target organisms.
| Environmental Parameter | This compound | Imidacloprid (a Neonicotinoid) | Glyphosate |
| Persistence in Soil (Half-life) | 0.75 to >14 years[1][2][3] | Persistent in soil | Average of 60 days, but can persist for up to 6 months[4][5] |
| Bioconcentration Factor (BCF) in Fish | High (average of 12,000 in various fish species)[2] | Low (1.52 - 0.97)[6] | Low (<1)[5] |
| Acute Toxicity to Birds (Oral LD50) | Moderately to highly toxic (e.g., Mallard duck: 2080 mg/kg)[7] | Highly toxic (e.g., Japanese quail: 31 mg/kg; Bobwhite quail: 152 mg/kg)[8] | Practically non-toxic (Five-day LC50 >3,850 mg/l for ducks and quail)[1] |
| Acute Toxicity to Fish (96-hour LC50) | Very highly toxic to most fish species | Non-toxic | Slightly toxic to practically non-toxic |
| Acute Toxicity to Aquatic Invertebrates | Very highly toxic (e.g., a concentration of 0.03 µ g/litre may be lethal to marine crustacea)[9] | Highly toxic | Slightly toxic to practically non-toxic (48-hour LC50 ranging from 55 to 780 ppm)[10] |
Experimental Protocols: A Methodological Overview
The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines ensure that data on the environmental fate and effects of chemicals are reliable and comparable across different substances and laboratories.
Determining Soil Half-Life:
The persistence of a pesticide in soil is a critical factor in its long-term environmental impact. The soil half-life is determined through laboratory and field studies.
-
Laboratory Studies: A known quantity of the pesticide is applied to a specific soil type in a controlled environment. Factors such as temperature, moisture, and light are kept constant. The concentration of the pesticide in the soil is measured at regular intervals to determine the time it takes for 50% of the substance to degrade.
-
Field Studies: The pesticide is applied to a designated plot of land under real-world conditions. Soil samples are collected over time and analyzed for pesticide residues. Field studies provide a more realistic measure of persistence, as they account for the influence of variable environmental factors.
Measuring Bioconcentration Factor (BCF):
The BCF is a measure of a chemical's tendency to accumulate in an organism from the surrounding environment, typically water. It is a key indicator of bioaccumulation potential in aquatic food webs.
The standard method for determining the BCF in fish involves a two-phase study:
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the pesticide in the water for a defined period. The concentration of the pesticide in the fish tissue and the water is measured at regular intervals until a steady state is reached (the rate of uptake equals the rate of elimination).
-
Depuration Phase: The fish are then transferred to clean, pesticide-free water. The concentration of the pesticide in the fish tissue is monitored over time to determine the rate of elimination.
The BCF is calculated as the ratio of the pesticide concentration in the fish tissue to the concentration in the water at a steady state.
Assessing Acute Toxicity:
Acute toxicity studies determine the short-term lethal effects of a chemical on different organisms. The most common metric is the LD50 (Lethal Dose, 50%), which is the dose of a substance that is lethal to 50% of a test population. For aquatic organisms, the LC50 (Lethal Concentration, 50%) is used, representing the concentration in water that is lethal to 50% of the test population over a specified time (e.g., 96 hours for fish).
These tests involve exposing groups of animals to a range of doses or concentrations of the pesticide under controlled laboratory conditions. The mortality rate at each dose/concentration is recorded to calculate the LD50 or LC50 value.
Visualizing the Comparison and Experimental Workflow
To further clarify the comparative framework and the experimental processes, the following diagrams have been generated.
Caption: A logical diagram comparing the environmental impact profiles of this compound and modern pesticides.
References
- 1. mass.gov [mass.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. [Acute toxicity and bio-concentration factor of three pesticides on Brachydanio rerio] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 8. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 9. This compound (HSG 14, 1988) [inchem.org]
- 10. Glyphosate - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Heptachlor
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of heptachlor, a persistent organochlorine insecticide. Adherence to these procedures is critical for protecting human health and the environment.
This compound is classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA) and as a possible human carcinogen by the Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC).[1][2] Therefore, its disposal is strictly regulated.
Operational Plan: Routine Disposal of this compound Waste
This section outlines the step-by-step process for the routine disposal of small quantities of this compound waste generated in a laboratory setting.
1. Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipettes, vials, gloves), and spill cleanup debris, must be treated as hazardous waste.
-
This compound waste should be segregated from other chemical waste streams to prevent incompatible mixtures. This compound is incompatible with strong oxidants and can react with iron and rust to produce toxic hydrogen chloride gas.[1]
2. Containerization:
-
Use only designated, leak-proof, and chemically compatible containers for this compound waste. High-density polyethylene (B3416737) (HDPE) containers are a suitable option.
-
Ensure containers are in good condition, free from rust or deformation.
-
For liquid waste, do not fill containers to more than 80% capacity to allow for expansion.
-
Keep waste containers securely closed except when adding waste.
3. Labeling:
-
All this compound waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific RCRA waste code D031 .[3][4][5]
-
The label should also include the date accumulation started and the specific hazards (e.g., "Toxic," "Cancer Hazard").
4. Storage:
-
Store this compound waste in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Secondary containment, such as a larger, chemically resistant tub or tray, should be used for all liquid this compound waste containers to contain any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents.
5. Transportation and Disposal:
-
Transportation of hazardous waste must be conducted by a certified hazardous waste transporter.
-
The waste must be accompanied by a hazardous waste manifest, which tracks the waste from the point of generation to its final disposal facility.[6] The manifest serves as the shipping paper for the Department of Transportation (DOT).[6]
-
The shipper is responsible for proper classification, packaging, marking, and labeling of the hazardous material according to DOT regulations.[7]
-
The final disposal of this compound waste must be at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Disposal Plan: Approved Disposal Methods
There are two primary approved methods for the disposal of this compound:
-
Incineration: High-temperature incineration is the preferred method for destroying this compound. This process must be carried out in a specialized hazardous waste incinerator that can achieve 99.99% destruction of the substance.[8]
-
Secure Landfill: Disposal in a secure, permitted hazardous waste landfill is another option. This method is typically used for solid waste contaminated with this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| RCRA Hazardous Waste Code | D031 | [3][4][5] |
| Toxicity Characteristic Leaching Procedure (TCLP) Limit | 0.008 mg/L | [8] |
| OSHA Permissible Exposure Limit (PEL) - 8-hour TWA | 0.5 mg/m³ | [9] |
| NIOSH Immediately Dangerous to Life or Health (IDLH) | 35 mg/m³ |
Experimental Protocol: Spill Cleanup Procedure
In the event of a this compound spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
1. Evacuate and Alert:
-
Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
If the spill is large or involves a highly concentrated solution, activate the emergency alarm and evacuate the laboratory.
2. Secure the Area and Assess the Spill:
-
Restrict access to the spill area.
-
If flammable solvents are involved, extinguish all ignition sources.
-
Assess the extent of the spill and the type of material spilled (solid or liquid).
3. Personal Protective Equipment (PPE):
-
Before attempting any cleanup, don the appropriate PPE, including:
-
Chemical splash goggles
-
Face shield
-
Chemical-resistant gloves (nitrile or butyl rubber)
-
Chemical-resistant apron or lab coat
-
Closed-toe shoes
-
In case of dust or aerosols, a respirator with an appropriate cartridge may be necessary.
-
4. Containment and Cleanup:
-
For liquid spills: Contain the spill by creating a dike with absorbent materials (e.g., vermiculite, clay, or a commercial spill absorbent). Work from the outside of the spill inwards to prevent spreading.
-
For solid spills: Gently cover the spill with an absorbent material to prevent the generation of dust.
-
Once the this compound is absorbed, carefully scoop the material into a designated hazardous waste container.
5. Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Thoroughly wash hands and any exposed skin after the cleanup is complete.
6. Reporting:
-
Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Mandatory Visualization
Caption: this compound Waste Disposal Workflow for Laboratories.
References
- 1. This compound/Heptachlor Epoxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. wku.edu [wku.edu]
- 6. epa.gov [epa.gov]
- 7. amherst.edu [amherst.edu]
- 8. nyu.edu [nyu.edu]
- 9. epa.gov [epa.gov]
Essential Guide to Handling Heptachlor: PPE, Safety Protocols, and Disposal
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Heptachlor. It offers a procedural, step-by-step guide to ensure safe operational conduct from preparation to disposal.
This compound is a highly toxic organochlorine insecticide that is readily absorbed through the skin and toxic by all routes of exposure.[1] It is classified as a probable human carcinogen (Group B2) by the EPA and is suspected of causing cancer.[2][3] Acute exposure can lead to nervous system and gastrointestinal effects, while chronic exposure may result in neurological damage and adverse effects on the blood and liver.[3] Due to its hazardous nature, stringent safety measures are imperative.
Hazard and Exposure Data
Understanding the quantitative health and safety parameters of this compound is critical for risk assessment and the implementation of appropriate safety controls.
| Parameter | Value | Reference |
| Signal Word | Danger | [2] |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH351: Suspected of causing cancerH373: May cause damage to organs through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effects | [2] |
| IARC Carcinogen Classification | Group 2B: Possibly carcinogenic to humans | [2] |
| EPA Oral Reference Dose (RfD) | 0.0005 mg/kg/day | [3] |
| Protective Action Criteria (PAC) for this compound Epoxide | PAC-1: 0.15 mg/m³PAC-2: 0.5 mg/m³PAC-3: 3 mg/m³ | [4] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against this compound exposure. The following equipment is mandatory when handling this chemical.
1. Respiratory Protection:
-
Standard Operations: In a well-ventilated area (e.g., a chemical fume hood), a NIOSH/MSHA approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.
-
High-Risk Scenarios: For situations with potential for high exposure levels, such as large-volume handling or spill cleanup, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[1]
2. Hand Protection:
-
Always wear unlined, elbow-length, chemical-resistant gloves.[5]
-
Recommended Materials: Nitrile, Butyl, or Neoprene gloves provide effective protection against both dry and liquid formulations.[5]
-
Prohibited Materials: Never use leather or cotton gloves, as they absorb chemicals and can increase skin exposure.[5]
3. Eye and Face Protection:
-
At a minimum, wear shielded safety glasses with side shields.[5]
-
For tasks involving pouring, mixing, or potential for splashes, use snug-fitting, non-fogging chemical goggles or a full-face shield worn over safety glasses.[5]
4. Body Protection:
-
Wear a clean, dry, chemical-resistant protective suit that covers the entire body from wrists to ankles.[5]
-
An impervious, chemical-resistant apron should be worn over the suit when mixing or pouring to protect against spills.[6]
-
Wear chemical-resistant footwear, such as rubber boots, with pant legs worn outside the boots to prevent chemicals from entering.
Operational and Handling Plan
A systematic approach to handling this compound minimizes risk. Follow this procedural workflow for all laboratory activities involving this compound.
Step 1: Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
-
Area Preparation: Ensure work is conducted in a designated area, preferably within a certified chemical fume hood, to maintain proper ventilation.[2][7]
-
Safety Equipment: Verify that an eyewash station, safety shower, and appropriate spill cleanup kit are readily accessible.
-
Labeling: Confirm all containers are clearly and accurately labeled according to GHS standards.[2]
Step 2: Safe Handling Procedure
-
Don PPE: Put on all required PPE as outlined above before entering the designated handling area.
-
Handling: Open and handle containers with care to prevent aerosols or dust formation.[2][7]
-
Prohibitions: Do not eat, drink, or smoke in the handling area.[6]
-
Hygiene: Avoid getting the chemical in your eyes, on your skin, or on your clothing.[6]
Step 3: Post-Handling Decontamination
-
Container Sealing: Tightly seal all containers of this compound.[2]
-
Area Cleaning: Decontaminate the work surface using a solvent wash, such as alcohol, followed by a thorough wash with soap and water.[4]
-
PPE Doffing: Remove PPE carefully to avoid self-contamination. Dispose of single-use items in the designated hazardous waste stream.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[6]
Emergency and Disposal Plan
Spill Management Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Isolate: Isolate the spill area to prevent the spread of contamination.[4]
-
Protect: Responders must wear the appropriate level of PPE, including respiratory protection.
-
Contain & Clean:
-
Collect: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled, vapor-tight container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill surface as described in the post-handling procedure.
Waste Disposal Plan this compound and its containers are classified as RCRA hazardous wastes and must be managed accordingly.[9]
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Store all this compound waste, including contaminated PPE and cleaning materials, in clearly labeled, sealed, and non-leaking containers.
-
Disposal: Arrange for disposal through a licensed hazardous waste contractor. Approved disposal methods include:
-
Compliance: Ensure all disposal activities comply with federal, state, and local regulations.[6][9]
This compound Handling Workflow
The following diagram illustrates the essential workflow for safely managing this compound in a laboratory setting.
Caption: Procedural workflow for safe this compound handling.
References
- 1. This compound/Heptachlor Epoxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. agilent.com [agilent.com]
- 3. epa.gov [epa.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 8. This compound | C10H5Cl7 | CID 3589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for this compound and this compound Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound (HSG 14, 1988) [inchem.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
